Chloropentamethyldisilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-dimethyl-trimethylsilylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15ClSi2/c1-7(2,3)8(4,5)6/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCAUTWJWBFMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061781 | |
| Record name | Chloropentamethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-28-7 | |
| Record name | 1-Chloro-1,1,2,2,2-pentamethyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloropentamethyldisilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilane, 1-chloro-1,1,2,2,2-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloropentamethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloropentamethyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROPENTAMETHYLDISILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVL5P5SYR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chloropentamethyldisilane synthesis and reaction mechanism
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Chloropentamethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound [(CH₃)₃SiSi(CH₃)₂Cl] is a versatile organosilicon reagent that serves as a valuable precursor for the introduction of the pentamethyldisilanyl group in organic and organometallic synthesis. Its unique structure, featuring a reactive silicon-chlorine bond adjacent to a silicon-silicon bond, imparts distinct reactivity compared to simpler chlorosilanes. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the electrophilic cleavage of hexamethyldisilane. It details the underlying reaction mechanisms, offers a field-proven experimental protocol, and discusses the compound's applications and characteristic properties.
Introduction: The Strategic Value of Functionalized Disilanes
Organosilicon compounds are fundamental tools in modern chemistry, widely employed as protecting groups, synthetic intermediates, and precursors to advanced materials.[1][2] While simple silylating agents like chlorotrimethylsilane (TMSCl) are ubiquitous, more complex reagents like this compound offer expanded synthetic possibilities. The pentamethyldisilanyl moiety can influence the steric and electronic properties of a molecule and serves as a gateway to polysilane structures.
The Si-Si bond is moderately reactive and can be cleaved by various electrophiles and nucleophiles, a property that is central to the synthesis of this compound from the readily available hexamethyldisilane precursor.[3] Understanding the controlled cleavage of this bond is key to accessing a wide range of functionalized disilanes.[4] This guide focuses on a robust and accessible synthetic method and the fundamental reactivity of the target compound.
Synthesis of this compound
The most common and direct route to this compound involves the selective electrophilic cleavage of one Si-Si bond in hexamethyldisilane. While several reagents can effect this transformation, a Friedel-Crafts-type reaction using an acyl chloride and a Lewis acid catalyst is a reliable laboratory-scale method.
Synthetic Pathway: Electrophilic Cleavage of Hexamethyldisilane
The core transformation is the reaction of hexamethyldisilane with an electrophile generated in situ from acetyl chloride and aluminum chloride (AlCl₃). The Lewis acid activates the acetyl chloride, creating a potent electrophilic species (an acylium ion or a polarized complex) that attacks the Si-Si σ-bond.[5][6] This pathway is favored due to the accessibility of the starting materials and the relatively mild conditions required.
Experimental Protocol: Friedel-Crafts-Type Cleavage
This protocol is designed based on established procedures for Friedel-Crafts acylation, adapted for the specific requirements of Si-Si bond cleavage.[5][6]
CAUTION: This procedure involves air- and moisture-sensitive reagents that are corrosive and react exothermically. All operations must be conducted in a fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Materials:
-
Hexamethyldisilane (Si₂Me₆)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a gas inlet
-
Addition funnel
-
Septa
-
Syringes and needles
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: Assemble a 250-mL, three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a nitrogen inlet), and a septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (e.g., 0.055 mol, 1.1 equiv.). Add 50 mL of anhydrous dichloromethane via cannula or syringe. Begin stirring to create a suspension.
-
Acylium Ion Formation: Cool the flask to 0 °C using an ice/water bath.[5] In a separate, dry flask, prepare a solution of acetyl chloride (e.g., 0.055 mol, 1.1 equiv.) in 20 mL of anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic and should be controlled to prevent excessive boiling.[6]
-
Substrate Addition: After the addition is complete, prepare a solution of hexamethyldisilane (e.g., 0.050 mol, 1.0 equiv.) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The progress can be monitored by GC analysis if desired.
-
Workup and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 30 mL of concentrated HCl.[6] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with two 30-mL portions of dichloromethane.
-
Washing and Drying: Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.[6]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure or reduced pressure to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
This compound primarily reacts via nucleophilic substitution at the silicon atom bearing the chlorine atom. This reactivity is central to its application as a silylating agent.
Nucleophilic Substitution at Silicon (Sₙ2-type)
The reaction of this compound with a nucleophile (Nu⁻) proceeds through a mechanism analogous to the Sₙ2 reaction at a carbon center.[7]
-
Nucleophilic Attack: The nucleophile attacks the electrophilic silicon atom from the side opposite to the chlorine leaving group.
-
Transition State: A trigonal bipyramidal, hypervalent silicon intermediate or transition state is formed.[8] In this state, the incoming nucleophile and the departing chloride ion occupy the axial positions.
-
Leaving Group Departure: The silicon-chlorine bond breaks, and the chloride ion is expelled. The silicon center undergoes an inversion of configuration, similar to the Walden inversion observed in carbon chemistry.
This concerted, single-step process is characteristic of Sₙ2 reactions.[9] The rate of the reaction is dependent on the concentration of both the chlorosilane substrate and the nucleophile.
Caption: Sₙ2-type mechanism at the silicon center.
Applications in Synthesis
This compound is primarily used as a silylating agent to introduce the pentamethyldisilanyl group, which can function as a bulky protecting group or as a synthetic handle for further transformations.
-
Protection of Alcohols and Amines: Similar to other chlorosilanes, it reacts with alcohols (ROH) and amines (R₂NH) to form stable silyl ethers and silyl amines, respectively, protecting these functional groups during subsequent reaction steps.
-
Precursor to Polysilanes: The pentamethyldisilanyl moiety can be a building block for creating more complex oligosilanes and polymers with unique electronic and material properties.[10]
-
Organometallic Chemistry: It can be used to synthesize organometallic complexes containing the disilanyl ligand, which can influence the catalytic activity and stability of the metal center.
Physical and Spectroscopic Properties
Proper characterization is essential for confirming the identity and purity of the synthesized product. The following table summarizes key physical and expected spectroscopic data for this compound.
| Property | Value / Expected Data |
| Chemical Formula | C₅H₁₅ClSi₂ |
| Molecular Weight | 166.80 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~134-136 °C |
| ¹H NMR (CDCl₃) | Expect two sharp singlets: δ ≈ 0.1-0.2 ppm (9H, s, -Si(CH₃)₃) and δ ≈ 0.4-0.5 ppm (6H, s, -Si(CH₃)₂Cl). |
| ¹³C NMR (CDCl₃) | Expect two distinct signals for the methyl carbons, one for the -Si(CH₃)₃ group and another for the -Si(CH₃)₂Cl group.[3] |
| ²⁹Si NMR (CDCl₃) | Expect two signals, characteristic of the two different silicon environments: one for the SiMe₃ group and another, likely downfield, for the SiMe₂Cl group.[1][4] The ²⁹Si chemical shift is highly sensitive to substituents. |
| FT-IR (neat) | Strong, sharp band at ~1250-1260 cm⁻¹ (Si-CH₃ symmetric deformation). Strong bands in the 800-860 cm⁻¹ region (Si-C stretch and CH₃ rock). A band corresponding to the Si-Cl stretch is expected in the 450-650 cm⁻¹ region. |
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Moisture Sensitivity: It reacts readily with water and atmospheric moisture to produce corrosive hydrogen chloride (HCl) gas.[5] Always handle under an inert atmosphere and use dry solvents and glassware.
-
Corrosivity: The compound itself and its hydrolysis product (HCl) are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
-
Flammability: Like many organosilanes, it is a flammable liquid. Keep away from ignition sources.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.
Conclusion
This compound is an accessible and synthetically useful reagent that can be reliably prepared on a laboratory scale via the electrophilic cleavage of hexamethyldisilane. Its reactivity is dominated by nucleophilic substitution at the silicon center, making it an effective agent for introducing the pentamethyldisilanyl group. By following rigorous, anhydrous experimental techniques, researchers can safely synthesize and utilize this compound to advance complex synthetic programs in drug development, materials science, and organometallic chemistry.
References
- 1. pascal-man.com [pascal-man.com]
- 2. Si–Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. websites.umich.edu [websites.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. gelest.com [gelest.com]
Spectroscopic Analysis of Chloropentamethyldisilane: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of chloropentamethyldisilane (ClSi(CH₃)₂Si(CH₃)₃). As a key intermediate in organosilicon chemistry, a thorough understanding of its structural characterization is paramount for researchers, scientists, and professionals in drug development and materials science. This document presents a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section integrates theoretical principles with experimental data, offering insights into the causal relationships between molecular structure and spectral features. Detailed experimental protocols are provided to ensure methodological reproducibility and self-validation.
Introduction
This compound is a versatile organosilicon compound utilized as a precursor in the synthesis of various silicon-containing polymers and fine chemicals.[1] Its reactivity is primarily dictated by the labile silicon-chlorine bond, which readily undergoes nucleophilic substitution. Accurate and unambiguous characterization of this compound is crucial for quality control and for understanding its reaction pathways. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating the molecular structure and purity of this compound. This guide will delve into the interpretation of these spectra to provide a complete analytical profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and silicon environments within the molecule.
¹H NMR Spectroscopy
Proton NMR provides a quantitative map of the hydrogen atoms in a molecule. In this compound, two distinct methyl environments are expected: the three methyl groups attached to the trimethylsilyl moiety (Si(CH₃)₃) and the two methyl groups attached to the chlorodimethylsilyl moiety (ClSi(CH₃)₂).
Data Presentation: ¹H NMR
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | ~0.15 | Singlet | 9H | -Si(CH ₃)₃ |
| 2 | ~0.40 | Singlet | 6H | -Si(CH ₃)₂Cl |
| Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. |
Interpretation and Causality:
The ¹H NMR spectrum of this compound displays two sharp singlets, consistent with the two types of methyl groups in the molecule.[2] The upfield signal at approximately 0.15 ppm is assigned to the nine protons of the trimethylsilyl group. The signal further downfield, around 0.40 ppm, corresponds to the six protons of the dimethylsilyl group. This downfield shift is attributed to the deshielding effect of the electronegative chlorine atom attached to the same silicon, which draws electron density away from the methyl protons.[3] The 9:6 integration ratio of these two peaks confirms the relative number of protons in each environment.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans for good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.
-
Acquisition Time (aq): At least 4 seconds for good resolution.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Similar to the proton spectrum, two distinct signals are expected for the two different methyl carbon environments.
Data Presentation: ¹³C NMR
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | ~ -1.5 | -Si(C H₃)₃ |
| 2 | ~ 4.5 | -Si(C H₃)₂Cl |
| Note: Chemical shifts are approximate and based on typical values for similar structures.[4][5] |
Interpretation and Causality:
The ¹³C{¹H} NMR spectrum is expected to show two singlets. The carbon atoms of the trimethylsilyl group are predicted to resonate at a higher field (lower ppm value) around -1.5 ppm. The carbons of the dimethylsilyl group, being closer to the electronegative chlorine atom, will be deshielded and thus appear at a lower field (higher ppm value) around 4.5 ppm.[6] The relative proximity of the substituent to the carbon atom directly influences its chemical shift.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of -10 to 220 ppm.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Perform phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
²⁹Si NMR Spectroscopy
Silicon-29 NMR is a highly sensitive probe of the electronic environment around the silicon atoms. For this compound, two distinct silicon signals are anticipated.
Data Presentation: ²⁹Si NMR
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | ~ -15 | -Si (CH₃)₃ |
| 2 | ~ 30 | -Si (CH₃)₂Cl |
| Note: Chemical shifts are approximate and based on known trends for chlorosilanes and disilanes.[7][8] |
Interpretation and Causality:
The ²⁹Si NMR spectrum provides direct evidence for the two different silicon centers. The silicon atom of the trimethylsilyl group is expected to have a chemical shift in the upfield region, around -15 ppm. In contrast, the silicon atom bonded to the chlorine atom is significantly deshielded and will appear at a much lower field, around +30 ppm.[1] This large downfield shift is a characteristic feature of silicon atoms bonded to electronegative halogens.[9]
Experimental Protocol: ²⁹Si NMR
-
Sample Preparation: A more concentrated sample (~50-100 mg in 0.7 mL of CDCl₃) is often beneficial due to the low receptivity of the ²⁹Si nucleus.
-
Instrument: An NMR spectrometer equipped with a broadband probe capable of observing ²⁹Si nuclei.
-
Parameters:
-
Pulse Program: An inverse-gated decoupling experiment is recommended to suppress the negative Nuclear Overhauser Effect (NOE).
-
Number of Scans: A large number of scans (several thousand) is typically necessary.
-
Relaxation Delay (d1): A longer delay of 10-30 seconds is crucial for quantitative results due to the long relaxation times of ²⁹Si nuclei.
-
-
Processing: Standard Fourier transform, phasing, and baseline correction. The spectrum is referenced to external TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the stretching and bending of its various bonds.
Data Presentation: IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| ~2960, ~2900 | C-H stretch | Methyl groups |
| ~1410, ~1250 | Si-CH₃ deformation | Methyl-silicon bonds |
| ~830, ~780 | Si-C stretch & CH₃ rock | Si-(CH₃)₃ and Si-(CH₃)₂ |
| ~470 | Si-Cl stretch | Silicon-chlorine bond |
| ~420 | Si-Si stretch | Silicon-silicon bond |
| Note: Frequencies are approximate and based on typical ranges for organosilicon compounds.[10][11] |
Interpretation and Causality:
The IR spectrum provides a fingerprint of the functional groups present. The strong absorptions in the 2900-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl groups. The sharp, intense peak around 1250 cm⁻¹ is a hallmark of the symmetric deformation of methyl groups attached to a silicon atom. The region between 700 and 900 cm⁻¹ contains a complex pattern of Si-C stretching and methyl rocking vibrations. A key diagnostic peak is the Si-Cl stretching vibration, which is expected to appear in the 450-600 cm⁻¹ region.[10] For this compound, this is anticipated around 470 cm⁻¹. The Si-Si stretching vibration is typically weak in the IR spectrum and is expected at a lower frequency, around 420 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Processing: A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for confirming its identity and structure.
Data Presentation: Mass Spectrometry (Electron Ionization)
| m/z | Proposed Fragment | Relative Intensity |
| 166/168 | [M]⁺˙, [C₅H₁₅ClSi₂]⁺˙ | Low (M+2 isotope peak) |
| 151 | [M - CH₃]⁺ | High |
| 93 | [Si(CH₃)₂Cl]⁺ | High |
| 73 | [Si(CH₃)₃]⁺ | Very High (Base Peak) |
| Note: m/z values and relative intensities are predicted based on common fragmentation pathways of organosilanes.[12][13] |
Interpretation and Causality:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺˙. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks at m/z 166 and 168 with an approximate intensity ratio of 3:1.[14][15]
The fragmentation of this compound is dominated by cleavage of the Si-Si and Si-C bonds. The most common fragmentation is the loss of a methyl radical (-15 amu) to form a stable silyl cation at m/z 151. Cleavage of the Si-Si bond can lead to two prominent fragment ions: the trimethylsilyl cation, [Si(CH₃)₃]⁺ at m/z 73, and the chlorodimethylsilyl cation, [Si(CH₃)₂Cl]⁺ at m/z 93. The [Si(CH₃)₃]⁺ ion is typically very stable and often observed as the base peak in the spectrum.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.
-
Instrument: A mass spectrometer capable of electron ionization (EI).
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: A scan range of m/z 40-300 is appropriate.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, its isotopic pattern, and the characteristic fragment ions.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways of this compound in EI-MS.
Conclusion
The combination of ¹H, ¹³C, and ²⁹Si NMR, IR spectroscopy, and mass spectrometry provides a robust and comprehensive analytical framework for the characterization of this compound. Each technique offers unique and complementary information, allowing for the unambiguous confirmation of its molecular structure. The principles and experimental protocols detailed in this guide serve as a valuable resource for scientists and researchers working with this and related organosilicon compounds, ensuring the integrity and quality of their materials and research.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. Silane, chlorotrimethyl- [webbook.nist.gov]
- 11. Vibrational spectrum of chlorotrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Silane, chlorotrimethyl- [webbook.nist.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
Physical and chemical properties of Chloropentamethyldisilane
An In-depth Technical Guide to Chloropentamethyldisilane for Advanced Research Applications
Introduction: Unveiling this compound
This compound, with the chemical formula (CH₃)₃SiSi(CH₃)₂Cl, is a halogenated organodisilane that serves as a valuable reagent in advanced organic and organometallic synthesis.[1] Its unique structure, featuring a reactive silicon-chlorine bond adjacent to a sterically demanding pentamethyldisilanyl moiety, positions it as a specialized tool for researchers. Unlike more common chlorosilanes such as chlorotrimethylsilane (TMSCl), this compound introduces a significantly bulkier and more lipophilic group, offering distinct advantages in applications ranging from materials science to the strategic modification of complex molecules in drug development.
This guide provides an in-depth exploration of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this reagent to leverage its unique reactivity, design novel synthetic pathways, and ensure its safe and effective implementation in the laboratory. We will delve into its spectroscopic signature, reactivity profile, a representative synthetic protocol, and its potential applications, particularly as a sophisticated protecting group and pharmacokinetic modulator in medicinal chemistry.
Figure 1: Molecular structure of this compound.
PART 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its successful application. This section details the key physicochemical properties and provides an expert analysis of the expected spectroscopic data for this compound.
Physical Properties
This compound is a colorless to almost colorless, volatile liquid that is highly sensitive to moisture.[1] Its physical properties are summarized in the table below, compiled from various chemical supplier databases.
| Property | Value | Source(s) |
| CAS Number | 1560-28-7 | |
| Molecular Formula | C₅H₁₅ClSi₂ | |
| Molecular Weight | 166.80 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 134-136 °C (lit.) | |
| Density | 0.862 g/mL at 25 °C (lit.) | |
| Melting Point | < 0 °C | [2] |
| Refractive Index (n20/D) | 1.4415 (lit.) | |
| Flash Point | 18 °C (64 °F) | [2] |
Expert Insights: The boiling point of 134-136 °C is significantly higher than that of chlorotrimethylsilane (57 °C), reflecting its increased molecular weight and van der Waals forces. This property makes it less volatile and easier to handle at room temperature but also necessitates vacuum distillation for high-purity separation from less volatile impurities. Its density is less than water, but its violent reactivity with water makes this an important safety consideration in the event of a spill.
Spectroscopic Characterization
While a comprehensive public database of all spectra for this specific molecule is limited, we can reliably predict its characteristic spectroscopic signature based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple and highly informative. Two distinct singlets should be observed in a 9:6 (or 3:2) integration ratio.
-
δ ≈ 0.1-0.2 ppm (s, 9H): This singlet corresponds to the nine equivalent protons of the trimethylsilyl ((CH₃)₃Si-) group.
-
δ ≈ 0.3-0.4 ppm (s, 6H): This slightly downfield singlet corresponds to the six equivalent protons of the chlorodimethylsilyl (-Si(CH₃)₂Cl) group. The adjacent electronegative chlorine atom deshields these protons relative to the trimethylsilyl group. A recorded spectrum in CDCl₃ is noted in the SpectraBase database, confirming its availability for reference.[1]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similar to the proton spectrum, the ¹³C NMR spectrum will show two distinct signals for the two types of methyl groups.
-
δ ≈ 0-2 ppm: Attributed to the carbons of the (CH₃)₃Si- group.
-
δ ≈ 3-5 ppm: Attributed to the carbons of the -Si(CH₃)₂Cl group, shifted slightly downfield due to the influence of the chlorine atom.
²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance): ²⁹Si NMR is a powerful tool for characterizing organosilicon compounds. Two signals are expected.
-
Trimethylsilyl Silicon: A signal in the region of -10 to 0 ppm is expected for the silicon atom of the (CH₃)₃Si- group.
-
Chlorodimethylsilyl Silicon: A significantly downfield signal in the region of +30 to +40 ppm is predicted for the silicon atom bonded to chlorine. The presence of an electronegative substituent on silicon typically causes a substantial downfield shift in the ²⁹Si NMR spectrum.[3]
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will provide key structural information.
-
Molecular Ion (M⁺): The molecular ion peak should be observable. A crucial feature will be the isotopic pattern characteristic of a molecule containing one chlorine atom: an (M)⁺ peak and an (M+2)⁺ peak with an approximate intensity ratio of 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. For this compound, this would appear at m/z 166 and 168.[4]
-
Key Fragmentation: A prominent peak at M-15 (m/z 151/153) is expected, corresponding to the loss of a methyl radical (•CH₃), a very common fragmentation pathway for silyl compounds leading to a stable silylium cation. Another significant fragment would likely be at m/z 73 , corresponding to the [(CH₃)₃Si]⁺ cation.
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic vibrations of the functional groups.
-
~2960-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.
-
~1250 cm⁻¹: Symmetric deformation (umbrella mode) of the CH₃ groups attached to silicon, a very characteristic band for Si-CH₃.
-
~840 cm⁻¹: Si-C stretching and CH₃ rocking vibrations.
-
~450-600 cm⁻¹: A strong band corresponding to the Si-Cl stretching vibration.
-
~400-500 cm⁻¹: A weaker band for the Si-Si stretching vibration.
PART 2: Chemical Reactivity and Synthesis
The synthetic utility of this compound stems almost entirely from the reactivity of the silicon-chlorine bond. This bond is highly polarized and susceptible to nucleophilic attack, making the compound an excellent "pentamethyldisilanylating" agent.
Core Reactivity: The Si-Cl Bond
The primary reaction pathway involves the displacement of the chloride anion by a nucleophile. This reaction is facile with a wide range of nucleophiles, including water, alcohols, amines, and organometallic reagents.
Figure 2: General nucleophilic substitution at the Si-Cl bond.
Causality of Reactivity:
-
Polarity: The Si-Cl bond is highly polarized (Siᵟ⁺—Clᵟ⁻) due to the difference in electronegativity between silicon (1.90) and chlorine (3.16). This makes the silicon atom highly electrophilic and an attractive target for nucleophiles.
-
Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, stabilizing the negative charge effectively.
-
Silicon's d-orbitals: The vacant, low-lying 3d-orbitals on the silicon atom can stabilize a pentacoordinate transition state, facilitating the nucleophilic attack. This is a key difference from carbon chemistry and is why SN2-type reactions at silicon are exceptionally fast.[1]
A critical and often problematic reaction is with water. This compound reacts violently with moisture to produce hydrochloric acid and pentamethyldisilanol, which can then self-condense to form 1,1,2,2,3,3-hexamethyl-1,3-bis(trimethylsilyl)trisiloxane.[5] This extreme moisture sensitivity dictates that all reactions and handling must be performed under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere).
Representative Synthesis Protocol
While numerous methods exist for forming Si-Cl bonds, a common laboratory-scale approach for a compound like this compound would involve the selective chlorination of the corresponding hydrosilane or the cleavage of a disiloxane. A plausible and illustrative method is the reaction of hexamethyldisilane with anhydrous hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). This is analogous to patented industrial processes for cleaving Si-Si or Si-O bonds.[5]
Protocol: Synthesis via Cleavage of Hexamethyldisilane
Figure 3: Workflow for a representative synthesis of this compound.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet bubbler, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Rationale: Strict exclusion of atmospheric moisture is paramount to prevent hydrolysis of the product and reagents.[6]
-
-
Reagent Charging: Under a positive flow of inert gas, charge the flask with anhydrous aluminum trichloride (AlCl₃, ~1-2 mol%) and 100 mL of anhydrous dichloromethane (DCM).
-
Rationale: AlCl₃ acts as a Lewis acid catalyst to activate the Si-Si bond towards cleavage by HCl. DCM is a suitable anhydrous, aprotic solvent.
-
-
Reaction: Cool the flask to 0 °C in an ice bath. Add hexamethyldisilane (1 equivalent) to the flask. Prepare a saturated solution of anhydrous hydrogen chloride in anhydrous diethyl ether and add it slowly via the dropping funnel over 1 hour.
-
Rationale: The reaction is exothermic; slow addition at 0 °C helps control the reaction rate and prevents side reactions. Anhydrous HCl is the chlorinating agent.
-
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by taking aliquots (quenched with a triethylamine/hexane mixture) and analyzing them by GC-MS until the starting material is consumed.
-
Rationale: GC-MS allows for clear differentiation of the starting material, product, and any potential side products based on their mass and retention time.
-
-
Workup and Purification: Once the reaction is complete, filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the solid AlCl₃ catalyst.
-
Rationale: The catalyst must be removed before distillation to prevent product degradation at elevated temperatures.
-
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the DCM solvent. Equip the flask for vacuum distillation.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (e.g., ~50-55 °C at ~20 mmHg) to yield pure this compound.
-
Rationale: Vacuum distillation allows the product to be purified at a lower temperature, minimizing thermal decomposition.
-
PART 3: Applications in Research and Drug Development
While specific applications in marketed drugs are not documented, the value of this compound for drug development professionals lies in its role as a specialized silylating agent, offering unique steric and electronic properties for two primary purposes: as a protecting group and as a tool for modifying a molecule's physicochemical profile.
A Bulky Protecting Group for Alcohols
In multi-step organic synthesis, a cornerstone of drug development, protecting groups are used to temporarily mask a reactive functional group (like an alcohol) to prevent it from reacting while another part of the molecule is modified. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and reliable cleavage conditions.[1]
The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. The general order of stability is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl) [1]
The pentamethyldisilanyl group introduced by this compound is sterically more demanding than TMS or TES but is electronically different from bulky alkyl-substituted silyl groups like TBS or TIPS. This unique profile can be exploited to achieve selective protection or deprotection.
Expertise in Action - Why Choose a Disilanyl Group? A medicinal chemist might choose this compound over a standard silyl chloride for several reasons:
-
Orthogonal Deprotection: The Si-Si bond is susceptible to cleavage under specific conditions (e.g., with certain fluoride reagents or under photolytic conditions) that might leave other silyl ethers like TBS or TIPS intact. This allows for "orthogonal" strategies where one silyl group can be removed without affecting another, a critical need in complex synthesis.
-
Modulating Reactivity: The presence of a bulky group adjacent to a reactive center can influence the stereochemical outcome of a subsequent reaction. By installing a pentamethyldisilanyl ether, a chemist can block one face of a molecule, directing an incoming reagent to the opposite, less-hindered face.[7]
-
Fine-Tuning Stability: The pentamethyldisilanyl group offers a stability profile that is intermediate or simply different from the standard set of silyl ethers, providing another tool for challenging synthetic problems where standard groups fail.
Modifying Pharmacokinetic Properties
The incorporation of silicon into drug candidates is an emerging strategy in medicinal chemistry to enhance pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[2] Replacing a carbon atom with a silicon atom (a "sila-substitution") or adding a silyl group can have profound effects:
-
Increased Lipophilicity: Silyl groups are significantly more lipophilic than their carbon analogues. The pentamethyldisilanyl group, with its five methyl groups, would substantially increase the lipophilicity of a parent molecule. This can enhance its ability to cross cell membranes or the blood-brain barrier.[8][9]
-
Blocking Metabolic Soft Spots: A common failure point for drug candidates is rapid metabolism by cytochrome P450 enzymes, often through oxidation of an aliphatic C-H bond. Replacing a vulnerable carbon group (like a tert-butyl group) with a sterically similar but electronically different silyl group (like a trimethylsilyl or, potentially, a pentamethyldisilanyl group) can block this metabolic pathway, increasing the drug's half-life in the body.[10]
-
Altering Hydrogen Bonding: A silanol (Si-OH), the hydrolyzed form of a silyl ether, is more acidic than its analogous alcohol (C-OH). This can alter hydrogen bonding interactions with a biological target, potentially increasing binding affinity and potency.[10]
While this compound would primarily be used to install a protecting group that is later removed, it could also be used to synthesize final drug analogues where the pentamethyldisilanyl ether itself is a permanent part of the molecule, intended to enhance cytotoxicity or modify its ADME profile.[9]
PART 4: Safety, Handling, and Storage
This compound is a hazardous chemical that demands rigorous adherence to safety protocols. Its primary hazards are flammability, corrosivity, and violent reactivity with water.[2][6]
Hazard Summary:
-
H226: Flammable liquid and vapour.[2]
-
H314: Causes severe skin burns and eye damage.[2]
-
EUH014: Reacts violently with water.
Upon contact with moisture (including humidity in the air or on skin), it rapidly hydrolyzes to release corrosive hydrogen chloride (HCl) gas.[6] Inhalation can cause severe respiratory irritation, and skin or eye contact will result in chemical burns.[1][6]
Figure 4: Safe handling and emergency response workflow.
Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE: nitrile gloves, a flame-retardant lab coat, chemical splash goggles, and a full-face shield.[6]
-
Engineering Controls: All transfers and reactions must be conducted inside a certified chemical fume hood to control flammable and corrosive vapors.
-
Inert Atmosphere Technique: Use standard Schlenk line or glovebox techniques to handle the reagent under a positive pressure of an inert gas like nitrogen or argon. Transfer liquids using dry, gas-tight syringes or cannulas.[6]
-
Storage: Store this compound in its original, tightly sealed container, preferably under an inert atmosphere. Place it in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from heat, sparks, and incompatible substances like alcohols, acids, and bases.[1]
-
Waste Disposal: Quench excess or waste reagent carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or isopropanol in a non-polar solvent like hexane. Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Spill Response: In case of a spill, evacuate the area and eliminate all ignition sources. Do NOT use water. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Carefully sweep the material into a dry, sealed container for hazardous waste disposal.[6]
Conclusion
This compound is a specialized organosilicon reagent whose value is derived from the unique steric and electronic properties of the pentamethyldisilanyl group. Its well-defined reactivity, centered on the electrophilic Si-Cl bond, allows for the precise introduction of this bulky, lipophilic moiety onto a variety of nucleophilic substrates. For researchers in materials science, it offers a pathway to novel silyl-containing polymers and surfaces. For scientists in drug discovery and development, it represents a sophisticated tool for advanced protecting group strategies and the rational modification of lead compounds to improve their pharmacokinetic profiles. While its high reactivity, particularly with moisture, necessitates rigorous handling procedures, a comprehensive understanding of its properties empowers the modern scientist to harness its full potential for innovation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 1,1′-Diarylethanes and Related Systems by Displacement of Trichloroacetimidates with Trimethylaluminum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2615034A - Method of preparation of trimethylchlorosilane - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical revi… [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
- 9. Experiments - Synthesis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Chloropentamethyldisilane: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Chloropentamethyldisilane
This compound, a unique organosilicon compound, holds significant potential for innovation in synthetic chemistry and materials science. This guide serves as a comprehensive technical resource, delving into its core characteristics, synthesis, and diverse applications, with a particular focus on its relevance to drug discovery and development. Its distinct molecular architecture, featuring a silicon-silicon bond and a reactive chlorine atom, makes it a versatile reagent for the introduction of the pentamethyldisilanyl moiety into organic molecules.
CAS Number: 1560-28-7[][2]
Molecular Formula: C5H15ClSi2[]
Molecular Structure and Properties
This compound, also known by its systematic name 1-chloro-1,1,2,2,2-pentamethyldisilane, possesses a unique structural framework.[2] The molecule consists of two silicon atoms linked by a single bond. One silicon atom is bonded to three methyl groups (a trimethylsilyl group), while the second silicon atom is bonded to two methyl groups and a chlorine atom. This arrangement results in a sterically hindered yet reactive center at the silicon-chlorine bond.
Key Structural Features:
-
Si-Si Bond: The presence of a silicon-silicon bond is a defining characteristic, contributing to the compound's electronic properties and reactivity.
-
Si-Cl Bond: The polar silicon-chlorine bond is the primary site of nucleophilic attack, making it a versatile functional group for a variety of chemical transformations.
-
Methyl Groups: The five methyl groups contribute to the compound's lipophilicity and influence its steric profile.
A summary of its key physical properties is provided in the table below:
| Property | Value | Reference |
| Molecular Weight | 166.80 g/mol | [2] |
| Boiling Point | 134-136 °C | |
| Density | 0.862 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4415 | |
| Flash Point | 39 °C (102.2 °F) | [] |
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound is a critical aspect for its accessibility in research and industrial applications. While various methods can be conceptualized, a common approach involves the reaction of a silyl anion with a chlorosilane. A detailed, exemplary protocol is outlined below.
Experimental Protocol: Synthesis via Silyl Anion Intermediate
This protocol describes a laboratory-scale synthesis. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Hexamethyldisilane
-
Methyllithium in diethyl ether
-
Dichlorodimethylsilane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Standard glassware for air-sensitive chemistry (Schlenk line, cannulas, etc.)
Step-by-Step Methodology:
-
Generation of the Silyl Anion:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve hexamethyldisilane in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of methyllithium in diethyl ether to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. This step generates the pentamethyldisilanyllithium intermediate.
-
-
Reaction with Dichlorodimethylsilane:
-
Cool the solution of the silyl anion back to 0 °C.
-
Slowly add a solution of dichlorodimethylsilane in anhydrous THF to the reaction mixture via the dropping funnel. A white precipitate of lithium chloride will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organolithium reagents and silyl anions are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent the degradation of these intermediates and ensure a high yield of the desired product.
-
Anhydrous Solvents: Water reacts with both the organolithium reagent and the chlorosilane starting materials, leading to undesired side products.
-
Low-Temperature Addition: The initial lithiation and the subsequent reaction with the chlorosilane are exothermic. Maintaining a low temperature helps to control the reaction rate, minimize side reactions, and ensure safety.
-
Fractional Distillation: This purification technique is effective for separating the desired product from unreacted starting materials and byproducts based on their different boiling points.
Below is a workflow diagram illustrating the synthesis process.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The unique reactivity of the Si-Cl bond in this compound makes it a valuable reagent in organic synthesis, with emerging applications in the pharmaceutical and drug development sectors.
1. Silylation and Protection of Functional Groups:
Similar to other chlorosilanes, this compound can be used to protect hydroxyl, amino, and thiol groups. The resulting pentamethyldisilanyl ethers, amines, and thioethers offer a distinct steric and electronic profile compared to smaller silyl protecting groups. This can be advantageous in multi-step syntheses where selective protection and deprotection are required. The increased steric bulk can enhance the stability of the protected group under certain reaction conditions.
2. Introduction of a Lipophilic Moiety:
The five methyl groups of the pentamethyldisilanyl group significantly increase the lipophilicity of a molecule. In drug development, modifying a lead compound with such a moiety can have a profound impact on its pharmacokinetic properties, such as membrane permeability, metabolic stability, and oral bioavailability. By strategically introducing a pentamethyldisilanyl group, medicinal chemists can fine-tune the drug-like properties of a candidate molecule.
3. Bioisosteric Replacement:
The silicon atom in the pentamethyldisilanyl group can act as a bioisostere for a quaternary carbon atom. This substitution can lead to subtle changes in bond angles, bond lengths, and electronic distribution, which can in turn affect the binding affinity of a drug molecule to its target protein. Exploring such silicon-for-carbon substitutions is a growing area of interest in medicinal chemistry for lead optimization.
4. Precursor to Other Silylating Agents:
This compound can serve as a precursor for the synthesis of other pentamethyldisilanyl-containing reagents with different leaving groups, such as triflates or amides. These reagents may offer different reactivity profiles and may be more suitable for specific synthetic transformations.
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups attached to the two different silicon atoms. The trimethylsilyl group will exhibit a singlet integrating to nine protons, while the dimethylsilyl group will show a singlet integrating to six protons.
-
¹³C NMR: The carbon NMR spectrum will display corresponding signals for the methyl carbons.
-
²⁹Si NMR: The silicon NMR spectrum will show two distinct resonances, confirming the presence of two different silicon environments.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for Si-C and C-H stretching and bending vibrations. The Si-Cl stretch will also be observable.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group or a chlorine atom, which can be used to confirm the molecular weight and structure.
Safety and Handling
This compound is a flammable liquid and is corrosive.[2] It reacts with water, and appropriate safety precautions must be taken during its handling and storage.
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as water, alcohols, and strong oxidizing agents. The container should be tightly sealed under an inert atmosphere.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile organosilicon compound with significant potential in synthetic chemistry and drug development. Its unique molecular structure, characterized by a Si-Si bond and a reactive Si-Cl bond, allows for the introduction of the sterically demanding and lipophilic pentamethyldisilanyl group. As our understanding of the role of silicon in medicinal chemistry continues to grow, reagents like this compound will undoubtedly play an increasingly important role in the design and synthesis of novel therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and applications, aiming to empower researchers and scientists to explore its full potential in their respective fields.
References
An In-Depth Technical Guide to the Discovery and Historical Synthesis of Chloropentamethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropentamethyldisilane [(CH₃)₃SiSi(CH₃)₂Cl], a vital reagent in modern organosilicon chemistry, possesses a rich history rooted in the pioneering era of this scientific discipline. This comprehensive technical guide provides a detailed exploration of its discovery and the evolution of its synthesis. We will delve into the foundational work on organosilicon compounds, tracing the path that led to the isolation and characterization of this unsymmetrical chlorodisilane. Key synthetic methodologies, from early explorations involving electrophilic cleavage of hexamethyldisilane to more refined procedures, will be meticulously examined. This guide will serve as an authoritative resource, offering not only historical context but also a deep understanding of the chemical principles underpinning the synthesis of this important compound.
Introduction: The Dawn of Organosilicon Chemistry
The journey to this compound begins with the birth of organosilicon chemistry in the mid-19th century. In 1863, Charles Friedel and James Crafts achieved a landmark synthesis of the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane with diethylzinc.[1] This seminal work opened the door to a new field of chemistry focused on compounds containing carbon-silicon bonds.
Throughout the late 19th and early 20th centuries, chemists like Frederic Kipping laid the groundwork for our understanding of organosilicon compounds, coining the term "silicone" and pioneering the use of Grignard reagents for the synthesis of alkyl and aryl silanes.[1] A significant breakthrough in the industrial production of organosilicon precursors was the "Direct Process," developed independently by Eugene G. Rochow and Richard Müller in the early 1940s. This process involves the reaction of methyl chloride with a silicon-copper alloy to produce a mixture of methylchlorosilanes, with dimethyldichlorosilane being the primary product.[1]
The study of compounds containing silicon-silicon bonds, or disilanes, also has its roots in the early 20th century. In 1902, Henri Moissan and Samuel Smiles first identified disilane (Si₂H₆) as a product of the reaction of dilute acids with metal silicides, which they named "silicoethane".[2] These early discoveries set the stage for the eventual synthesis and characterization of more complex and functionalized disilanes, including the subject of this guide, this compound.
The Discovery of this compound: A Tale of Electrophilic Cleavage
While a definitive, singular "discovery" paper for this compound is not readily apparent in the early literature, its synthesis emerged from the broader investigation of the reactivity of the silicon-silicon bond in hexamethyldisilane [(CH₃)₃SiSi(CH₃)₃]. The Si-Si bond, while relatively stable, is susceptible to cleavage by strong electrophiles. This reactivity provided the initial pathway to unsymmetrical disilanes like this compound.
Pioneering work in the mid-20th century by prominent organosilicon chemists such as Henry Gilman and Makoto Kumada extensively explored the reactions of organometallic reagents with silicon halides and the cleavage of polysilanes. Although their most cited works may not specifically detail the synthesis of this compound, their foundational research into the manipulation of silicon-silicon and silicon-halogen bonds was instrumental.
The first successful syntheses of this compound likely arose from systematic studies of the halogenation of hexamethyldisilane. The core concept involves the selective cleavage of one of the silicon-silicon bonds by a chlorinating agent.
Historical Synthetic Methodologies
The synthesis of this compound has evolved from early, often low-yielding methods to more refined and efficient protocols. The primary historical approach revolves around the controlled chlorination of hexamethyldisilane.
Electrophilic Cleavage of Hexamethyldisilane
The most historically significant route to this compound is the electrophilic cleavage of the Si-Si bond in hexamethyldisilane. This method relies on the ability of a suitable chlorinating agent to attack the electron-rich Si-Si sigma bond.
Reaction Mechanism:
The reaction proceeds through an electrophilic attack on the Si-Si bond. The electrophile, derived from the chlorinating agent, polarizes the Si-Si bond, leading to its cleavage and the formation of a trimethylsilyl cation equivalent and a pentamethyldisilanyl anion equivalent, which is then chlorinated.
Diagram of the Electrophilic Cleavage Workflow:
References
The Unsung Workhorse: A Technical Guide to the Role of Chloropentamethyldisilane in Organosilicon Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Monosilane
In the vast and intricate landscape of organosilicon chemistry, the spotlight often falls on the more common chlorotrimethylsilane and its derivatives. However, to the discerning synthetic chemist, the true potential for molecular innovation lies in the nuanced reactivity of more complex reagents. Chloropentamethyldisilane, with its integral Si-Si bond, represents a significant leap in synthetic capability, offering a gateway to a diverse array of polysilanes, functionalized disilanes, and sterically demanding silyl ethers. This guide serves as a comprehensive technical exploration of this versatile compound, moving beyond a mere recitation of facts to provide a deep, field-tested understanding of its synthesis, reactivity, and applications. We aim to equip researchers with the knowledge to not only utilize this compound but to innovate with it.
The Genesis of a Key Reagent: Synthesis and Purification of this compound
The most prevalent and practical laboratory synthesis of this compound involves the electrophilic cleavage of a Si-Si bond in the readily available and cost-effective hexamethyldisilane. This method, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and purity.
Experimental Protocol: Synthesis of this compound from Hexamethyldisilane
Objective: To synthesize this compound via the acid-catalyzed cleavage and chlorination of hexamethyldisilane.
Materials:
-
Hexamethyldisilane (Me₃SiSiMe₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonium Chloride (NH₄Cl) or Hydrogen Chloride (HCl) gas
-
Anhydrous Diethyl Ether or Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus (fractional distillation setup is recommended for high purity)
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the product. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: Charge the flask with hexamethyldisilane.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise from the dropping funnel to the stirred hexamethyldisilane at room temperature. An ice bath can be used to moderate the exothermic reaction. The formation of trimethylsilanol and its subsequent reaction with sulfuric acid generates trimethylsilyl sulfate.
-
Chlorination: After the complete addition of sulfuric acid, introduce the chloride source. If using ammonium chloride, add it portion-wise to the reaction mixture. Alternatively, anhydrous hydrogen chloride gas can be bubbled through the solution.
-
Reaction Progression: Heat the mixture to a gentle reflux (typically 50-70 °C) for several hours. The progress of the reaction can be monitored by gas chromatography (GC) by observing the disappearance of the hexamethyldisilane starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with two portions of anhydrous diethyl ether or hexane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution (to neutralize any remaining acid) followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the pure product.
Spectroscopic Signature: Characterization of this compound
Accurate characterization is paramount for ensuring the purity and identity of the synthesized reagent. The following provides a summary of the expected spectroscopic data for this compound.
Table 1: Spectroscopic Data for this compound
| Technique | Key Features and Chemical Shifts (δ) |
| ¹H NMR | Two distinct singlets are observed due to the two different methyl environments: • δ ≈ 0.1-0.2 ppm (s, 9H, -(CH₃)₃Si-) • δ ≈ 0.4-0.5 ppm (s, 6H, -Si(CH₃)₂Cl) |
| ¹³C NMR | Two signals corresponding to the methyl carbons: • δ ≈ -2 to 0 ppm (-(CH₃)₃Si-) • δ ≈ 4-6 ppm (-Si(CH₃)₂Cl) |
| ²⁹Si NMR | Two distinct silicon environments are observed: • δ ≈ -15 to -20 ppm (Me₃Si -) • δ ≈ 30-35 ppm (-Si Me₂Cl) |
| Infrared (IR) | Characteristic vibrational frequencies include: • ~2960-2850 cm⁻¹ (C-H stretching) • ~1250 cm⁻¹ (Si-CH₃ symmetric deformation) • ~840-800 cm⁻¹ (Si-C stretching and CH₃ rocking) • ~480-550 cm⁻¹ (Si-Cl stretching) |
The Heart of its Utility: Reactivity and Mechanistic Pathways
The synthetic power of this compound stems from the electrophilic nature of the silicon atom bonded to the chlorine, making it susceptible to nucleophilic attack. This reactivity allows for the introduction of the pentamethyldisilanyl moiety into a vast range of organic and inorganic substrates.
Silylation of Alcohols and Amines: The Formation of Sterically Encumbered Ethers and Amines
A primary application of this compound is in the protection of hydroxyl and amino groups. The resulting pentamethyldisilanyl ethers and amines offer enhanced steric bulk compared to their trimethylsilyl analogues, which can be advantageous in directing subsequent reactions or enhancing the stability of the protected group.
Experimental Protocol: Silylation of a Primary Alcohol
-
Reaction Setup: In a flame-dried, inert atmosphere flask equipped with a magnetic stirrer, dissolve the primary alcohol in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Base Addition: Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base, such as triethylamine or imidazole.
-
Silylating Agent Addition: Slowly add this compound (1.0-1.2 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alcohol is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the silylation of an alcohol.
Reaction with Organometallic Reagents: Forging Si-C and Si-Si Bonds
This compound readily reacts with organometallic nucleophiles, such as Grignard reagents and organolithium compounds, to form new silicon-carbon bonds. This is a powerful method for creating more complex organosilicon structures.
Caption: General reaction of this compound with an organometallic reagent.
Furthermore, in the presence of a reducing agent like an alkali metal, this compound can undergo Wurtz-type coupling to form higher-order polysilanes. This reaction is fundamental to the synthesis of polysilane polymers with unique electronic and photophysical properties.[1][2]
Expanding the Synthetic Toolkit: Applications in Advanced Synthesis
The unique reactivity of this compound opens doors to a variety of advanced synthetic applications, from materials science to the synthesis of complex organic molecules.
Precursor to Polysilanes and Block Copolymers
As mentioned, this compound is a key monomer in the synthesis of polysilanes. By carefully controlling the reaction conditions and the stoichiometry of the reagents, polymers with well-defined molecular weights and properties can be obtained. Its monofunctional nature (a single reactive Si-Cl bond) also makes it an ideal end-capping agent in polymerization reactions, allowing for the synthesis of well-defined block copolymers containing polysiloxane segments.[3][4]
A Niche Role in Drug Development
While not a therapeutic agent itself, the pentamethyldisilanyl group introduced by this compound can be strategically employed in medicinal chemistry. The incorporation of silicon-containing moieties can modulate the lipophilicity, metabolic stability, and steric profile of a drug candidate. Replacing a carbon-based group (like a tert-butyl group) with a pentamethyldisilanyl group can lead to subtle yet significant changes in the pharmacokinetic and pharmacodynamic properties of a molecule, potentially improving its efficacy or reducing side effects.
Conclusion: An Indispensable Tool for the Modern Chemist
This compound is far more than a simple silylating agent. It is a versatile and powerful tool that enables the construction of complex molecular architectures containing the unique Si-Si bond. From the synthesis of advanced polymeric materials to the subtle optimization of pharmaceutical compounds, its applications are broad and impactful. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to push the boundaries of modern chemical synthesis. As the quest for novel materials and therapeutics continues, the importance of specialized reagents like this compound is set to grow, solidifying its place as an indispensable component of the synthetic chemist's toolkit.
References
An In-Depth Technical Guide on the Reactivity of Chloropentamethyldisilane with Nucleophiles
Introduction
Chloropentamethyldisilane (Me₃SiSiMe₂Cl) is a versatile organosilicon compound that serves as a key building block in the synthesis of more complex molecules containing the pentamethyldisilanyl moiety. Its reactivity is primarily dictated by the electrophilic silicon atom bonded to the chlorine, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with various classes of nucleophiles, focusing on reaction mechanisms, experimental protocols, and potential side reactions. Understanding these reactions is crucial for researchers in materials science, organic synthesis, and drug development who utilize silicon-containing compounds to fine-tune molecular properties.
The core of its reactivity lies in the polar Si-Cl bond. The silicon atom, being less electronegative than chlorine, carries a partial positive charge and is thus an electrophilic center. Nucleophiles attack this silicon atom, displacing the chloride anion in a nucleophilic substitution reaction.[1] While analogous to reactions at carbon centers, nucleophilic substitution at silicon (SN@Si) exhibits distinct mechanistic features, often proceeding through a lower-energy pentacoordinate intermediate or transition state, which influences reactivity and stereochemistry.
Synthesis of this compound
This compound is typically prepared via the chlorination of hexamethyldisilane. A common laboratory-scale method involves the reaction of hexamethyldisilane with a chlorinating agent like sulfuryl chloride, often initiated by a radical initiator such as benzoyl peroxide. Another route involves the reaction of tetrachlorosilane with an appropriate methylating agent. Careful control of stoichiometry and reaction conditions is essential to minimize the formation of dichlorinated and other polysubstituted byproducts.
Mechanistic Overview: Nucleophilic Substitution at Silicon (SN@Si)
Nucleophilic substitution at a silicon center, such as in this compound, predominantly follows a mechanism analogous to the SN2 reaction at carbon.[1] However, there are significant differences. Due to the larger size of the silicon atom and the accessibility of its d-orbitals, the formation of a stable or transient pentacoordinate intermediate is more favorable than in carbon-based systems.[2]
The reaction generally proceeds via a one-step concerted mechanism or a two-step process involving a trigonal bipyramidal intermediate. The specific pathway is influenced by the nature of the nucleophile, the leaving group, the substituents on the silicon atom, and the solvent.[2] For this compound, the reaction is typically rapid due to the good leaving group ability of the chloride ion.
DOT Diagram: General Mechanism of SN@Si Reaction
Caption: General mechanism for nucleophilic substitution at the silicon center of this compound.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium compounds, are potent carbon-based nucleophiles that readily react with this compound to form new silicon-carbon bonds. These reactions are fundamental for the synthesis of functionalized disilanes.
Grignard Reagents (R-MgX)
Grignard reagents (RMgX) react with chlorosilanes to form Si-C bonds. The reaction with this compound proceeds smoothly, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF), to yield the corresponding alkyl- or aryl-substituted pentamethyldisilane.[3] THF is often preferred as it can accelerate the reaction compared to diethyl ether.[2]
The reaction is a nucleophilic substitution where the carbanionic portion of the Grignard reagent attacks the electrophilic silicon atom.[2] The primary driving force is the formation of a stable magnesium halide salt and a new, strong Si-C bond.
Experimental Protocol: Synthesis of Phenylpentamethyldisilane
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.
-
Reagents: Magnesium turnings (1.2 eq) are placed in the flask. Anhydrous THF is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction.
-
Grignard Formation: A solution of bromobenzene (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel to the magnesium suspension. The reaction is initiated with gentle heating and then maintained at a gentle reflux until most of the magnesium is consumed.
-
Reaction: The freshly prepared phenylmagnesium bromide solution is cooled to 0 °C. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise with stirring.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. It is then quenched by carefully pouring it over a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure phenylpentamethyldisilane.
Organolithium Reagents (R-Li)
Organolithium reagents are generally more reactive than their Grignard counterparts and are also highly effective for forming Si-C bonds.[4] The reaction with this compound is typically very fast, even at low temperatures, and is carried out in anhydrous, aprotic solvents like hexanes or ether.[5]
The high reactivity of organolithium reagents necessitates careful temperature control to prevent side reactions.[4] Similar to Grignard reactions, the workup involves quenching the reaction mixture with a mild proton source.[6][7]
Reactions with Hydride Donors
Hydride reagents are used to replace the chlorine atom with a hydrogen atom, yielding pentamethyldisilane. This reduction is a key step in synthesizing silicon hydrides, which are valuable reducing agents and precursors in hydrosilylation reactions.
Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the Si-Cl bond to a Si-H bond.[8] The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or THF.[9] The hydride ion (H⁻) acts as the nucleophile, attacking the silicon center.
Experimental Protocol: Synthesis of Pentamethyldisilane
-
Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The system is maintained under a positive pressure of dry nitrogen.
-
Reagents: A suspension of lithium aluminum hydride (LiAlH₄, 0.3 eq) in anhydrous diethyl ether is prepared in the flask and cooled to 0 °C in an ice bath.
-
Reaction: A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reaction.
-
Workup: After complete addition, the mixture is stirred for an additional hour at room temperature. The reaction is then carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, until a granular precipitate of aluminum salts forms.
-
Isolation: The ethereal solution is decanted or filtered from the salts. The salts are washed with fresh diethyl ether.
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is carefully removed by distillation at atmospheric pressure (due to the volatility of the product), followed by fractional distillation of the residue to afford pure pentamethyldisilane.
Reactions with Oxygen and Nitrogen Nucleophiles
Alkoxides and amides are common nucleophiles that react with this compound to form Si-O and Si-N bonds, respectively. These reactions are essential for creating silyl ethers, siloxanes, and silylamines.
Alkoxides (RO⁻)
Sodium or potassium alkoxides, generated by reacting an alcohol with a strong base like sodium hydride (NaH), readily displace the chloride from this compound.[10][11] This reaction, an analogue of the Williamson ether synthesis, produces alkoxypentamethyldisilanes.[12] The reaction is typically run in the parent alcohol or an inert solvent like THF.
Amides (R₂N⁻)
Lithium amides, such as lithium diisopropylamide (LDA), or primary/secondary amines in the presence of a non-nucleophilic base like triethylamine, react with this compound to form the corresponding silylamine.[13][14] The use of a base is necessary to neutralize the HCl generated when using neutral amines.
Competing Reactions: Si-Si Bond Cleavage
A critical consideration in the chemistry of this compound is the potential for cleavage of the Si-Si bond. This bond is susceptible to attack by certain nucleophiles, particularly under harsh conditions.
Theoretical studies on related chlorodisilanes, such as hexachlorodisilane, have shown that strong nucleophiles like amines can induce Si-Si bond cleavage.[15] This reaction can proceed through an ionic nucleophilic substitution mechanism where the nucleophile attacks one silicon atom, leading to the heterolytic cleavage of the Si-Si bond and the formation of a silyl anion and a silylium-like species.[15] While the pentamethyl-substituted backbone is more stable than a fully chlorinated one, the possibility of cleavage should be considered, especially with highly reactive or sterically demanding nucleophiles, or in the presence of catalysts that can activate the Si-Si bond.[16]
DOT Diagram: Potential Si-Si Bond Cleavage Pathway
Caption: Competing pathways for nucleophilic attack on this compound.
Data Summary and Spectroscopic Characterization
The success of these reactions is typically monitored and confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
Summary of Reactions
| Nucleophile Class | Reagent Example | Typical Product | Key Conditions |
| Organometallic | Phenylmagnesium bromide (PhMgBr) | Ph-SiMe₂SiMe₃ | Anhydrous THF, 0 °C to RT |
| n-Butyllithium (n-BuLi) | n-Bu-SiMe₂SiMe₃ | Anhydrous hexanes/ether, < 0 °C | |
| Hydride Donor | Lithium aluminum hydride (LiAlH₄) | H-SiMe₂SiMe₃ | Anhydrous ether, 0 °C to RT |
| Alkoxide | Sodium ethoxide (NaOEt) | EtO-SiMe₂SiMe₃ | Ethanol or THF, RT to reflux |
| Amide | Lithium diisopropylamide (LDA) | (i-Pr)₂N-SiMe₂SiMe₃ | Anhydrous THF, -78 °C to RT |
NMR Spectroscopy
¹H, ¹³C, and ²⁹Si NMR are invaluable tools for characterizing the products of these reactions.[17]
-
¹H NMR: The appearance of new signals corresponding to the protons of the introduced nucleophilic group (e.g., aromatic protons for Ph-SiMe₂SiMe₃) and the disappearance of the characteristic downfield shift of protons adjacent to the Si-Cl group are indicative of a successful reaction. The trimethylsilyl (-SiMe₃) group typically appears as a sharp singlet around 0 ppm, while the dimethylsilyl (-SiMe₂) protons will also be a singlet slightly downfield.
-
¹³C NMR: Similar to ¹H NMR, the carbon signals of the new substituent will appear, providing structural confirmation.
-
²⁹Si NMR: This technique is particularly powerful for confirming the structure of organosilicon compounds.[17] this compound will show two distinct signals. Upon substitution, the signal for the silicon atom that was bonded to chlorine will shift significantly upfield, providing direct evidence of the substitution. For example, the ²⁹Si resonance for the Si-Cl group will be at a different chemical shift than the Si-H or Si-C group in the product.[17]
Conclusion
This compound is a reactive substrate for a wide range of nucleophiles, enabling the facile synthesis of diverse pentamethyldisilanyl derivatives. The primary reaction pathway is nucleophilic substitution at the silicon-chlorine bond, which proceeds efficiently with organometallic reagents, hydrides, alkoxides, and amides. While the Si-Si bond is generally stable under these conditions, the potential for its cleavage represents a competing pathway that must be considered, particularly with highly reactive nucleophiles or under forcing conditions. Careful selection of reagents, solvents, and temperature allows for the selective and high-yield synthesis of target molecules, making this compound a valuable tool in synthetic chemistry.
References
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. mt.com [mt.com]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. harvest.usask.ca [harvest.usask.ca]
- 14. Formation of transition-metal nitrides from the reactions of lithium amides and anhydrous transition-metal chlorides - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Ionic S(N)i-Si Nucleophilic Substitution in N-Methylaniline-Induced Si-Si Bond Cleavages of Si2Cl6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Quantum Chemical Analysis of Chloropentamethyldisilane
Introduction: The Computational Imperative for Reactive Organosilanes
Chloropentamethyldisilane ((CH₃)₃Si-Si(CH₃)₂Cl) is a key organosilicon compound, serving as a versatile precursor and reactive intermediate in materials science and synthetic chemistry. Its utility stems from the inherent polarity and reactivity of the silicon-chlorine (Si-Cl) bond, coupled with the structural influence of the pentamethyl-disilanyl backbone. Understanding the molecule's electronic structure, conformational preferences, and vibrational dynamics is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel derivatives.
This technical guide provides a comprehensive, field-proven framework for conducting and interpreting quantum chemical calculations on this compound. We move beyond a mere recitation of steps to deliver a narrative grounded in causality, explaining why specific theoretical methods are chosen and how the computational workflow constitutes a self-validating system. This document is intended for researchers and professionals who leverage computational chemistry to accelerate discovery in chemical synthesis and materials development.
Part 1: Foundational Strategy: Selecting the Right Theoretical Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, which contains second and third-row elements, a balanced approach that captures both electron correlation and the spatial distribution of electrons is critical.
The Case for Density Functional Theory (DFT)
For systems of this size, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the three-dimensional electron density.[1] This approach is well-suited for modeling the bond formation and breaking processes relevant to the reactivity of this compound.[1]
Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is a robust and widely used choice for organic and organometallic systems. It incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of the electronic structure compared to pure generalized gradient approximation (GGA) functionals. This is particularly important for describing the polar Si-Cl bond and the relatively weak Si-Si bond.
The Crucial Role of the Basis Set
A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around each atom.
Recommended Basis Set: 6-311+G(d,p) This triple-zeta Pople-style basis set represents a strong standard for this type of analysis:
-
6-311: A "triple-zeta" basis set where each atomic orbital is described by three separate functions, allowing for greater flexibility in representing electron density.
-
+G: The addition of diffuse functions (+) on heavy (non-hydrogen) atoms is crucial. These functions are essential for accurately describing the electron density of the chlorine atom, with its lone pairs, and for modeling any potential anionic character in transition states.
-
(d,p): The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) is non-negotiable. These functions allow the atomic orbitals to change shape in the presence of the electric field of other atoms, a critical factor for accurately modeling the geometry and bonding in a molecule with multiple polar bonds.[2]
Part 2: The Self-Validating Computational Workflow
The following protocol is designed as a self-validating system. Each step builds upon the last, with built-in checks to ensure the physical and chemical relevance of the results.
Workflow Overview
Caption: A validated workflow for quantum chemical calculations.
Step-by-Step Experimental Protocol
Protocol 1: Geometry Optimization and Frequency Analysis
-
Construct Initial Geometry: Build an approximate 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure reasonable bond lengths and tetrahedral geometry around the silicon atoms.
-
Define Calculation Job: In a quantum chemistry software package (e.g., Gaussian, ORCA), specify the following:
-
Job Type: Opt Freq (to perform an optimization followed by a frequency calculation).
-
Method: B3LYP.
-
Basis Set: 6-311+G(d,p).
-
Charge: 0.
-
Multiplicity: 1 (singlet ground state).
-
-
Execute Calculation: Run the calculation. The software will iteratively adjust the molecular geometry to find the point of minimum energy on the potential energy surface.
-
Validate the Minimum: Upon completion, inspect the output file. The primary validation criterion is the result of the frequency calculation.
-
A true minimum energy structure will have zero imaginary frequencies.
-
If one or more imaginary frequencies are present, it indicates the optimized structure is a transition state or a saddle point, not a stable conformation. The atomic motions associated with the imaginary frequency should be animated to understand the distortion needed to find the true minimum, and the structure should be modified and re-optimized.
-
Part 3: Data Analysis and Interpretation
A successful calculation yields a wealth of predictive data. The following sections detail how to extract and interpret the key results for this compound.
Molecular Geometry
The optimized geometry provides the most stable conformation of the molecule. Key structural parameters should be extracted and tabulated for analysis.
| Parameter | Bond/Angle | Calculated Value (Å or °) | Significance |
| Bond Length | Si(1)-Si(2) | Value | Indicates the strength and nature of the disilane bond. |
| Bond Length | Si(2)-Cl | Value | Reflects the polarity and expected reactivity of this bond. |
| Bond Length | Si-C (avg) | Value | Average silicon-methyl bond length. |
| Bond Angle | Si(1)-Si(2)-Cl | Value | Key angle defining the relationship between the core atoms. |
| Dihedral Angle | C-Si(1)-Si(2)-C | Value | Describes the torsional strain and rotational conformation (e.g., staggered, eclipsed). |
| Note: Values are placeholders to be filled by actual calculation output. |
Vibrational Spectrum
The frequency calculation not only validates the geometry but also predicts the infrared (IR) spectrum. Key vibrational modes are diagnostic of specific functional groups.
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment | Description |
| Value | High | Si-Cl Stretch | A strong, characteristic peak indicating the silicon-chlorine bond vibration. Its position is sensitive to the electronic environment. |
| Value | Medium | Si-C Stretch | Vibrations associated with the silicon-methyl groups. |
| Value | Medium | C-H Stretch (Methyl) | Asymmetric and symmetric stretching modes of the methyl C-H bonds. |
| Note: Values are placeholders to be filled by actual calculation output. |
Electronic Structure and Reactivity
Analysis of the molecular orbitals and electron density provides deep insight into the molecule's chemical behavior.
| Property | Calculated Value | Interpretation |
| HOMO Energy | Value (eV) | Highest Occupied Molecular Orbital. Represents the ability to donate electrons. The HOMO is likely localized along the Si-Si and Si-C bonds. |
| LUMO Energy | Value (eV) | Lowest Unoccupied Molecular Orbital. Represents the ability to accept electrons. The LUMO is expected to be localized on the antibonding σ* orbital of the Si-Cl bond, indicating this is the most likely site for nucleophilic attack. |
| HOMO-LUMO Gap | Value (eV) | A measure of electronic excitability and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | Value (Debye) | Quantifies the overall polarity of the molecule, which is dominated by the electronegative chlorine atom. |
| Note: Values are placeholders to be filled by actual calculation output. |
Visualization of Reactivity
An electrostatic potential (ESP) map provides a powerful visual tool for identifying reactive sites.
References
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Chloropentamethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropentamethyldisilane ((CH₃)₃Si-Si(CH₃)₂Cl) is a key organosilicon compound with growing importance in various synthetic applications. Understanding its thermal stability and decomposition pathways is paramount for its safe handling, storage, and effective utilization in high-temperature processes. This technical guide provides a comprehensive overview of the core principles governing the thermal degradation of this compound, drawing upon established knowledge of related organosilane chemistries. We will explore the primary decomposition mechanisms, the influence of substituents on bond stabilities, and the experimental and computational methodologies employed to elucidate these complex processes.
Introduction: The Significance of this compound
Organosilanes, and particularly disilanes, are versatile reagents in organic synthesis, materials science, and semiconductor manufacturing. This compound, with its unique combination of methyl and chloro substituents, offers a distinct reactivity profile. The presence of the Si-Cl bond provides a reactive site for nucleophilic substitution, while the pentamethylsilyl group influences the steric and electronic properties of the molecule. Its application in processes that require elevated temperatures necessitates a thorough understanding of its thermal behavior to prevent unwanted side reactions and ensure process safety and efficiency.
Fundamental Principles of Thermal Decomposition in Organodisilanes
The thermal decomposition of organodisilanes is primarily governed by the relative strengths of the various bonds within the molecule. The key bonds to consider in this compound are the Si-Si, Si-C, Si-Cl, and C-H bonds. The weakest bond will typically dictate the initial and rate-determining step of the decomposition process.
Bond Dissociation Energies: The Key to Understanding Stability
Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically in the gas phase. Lower BDE values indicate a weaker bond that is more susceptible to thermal cleavage.
| Bond | Typical Dissociation Energy (kJ/mol) |
| Si-Si | 220-300 |
| Si-C | ~368 |
| Si-Cl | ~477 |
| C-H | ~413 |
Note: These are average values and can be influenced by substituents.
As indicated in the table, the Si-Si bond is generally the weakest in the disilane framework, making its cleavage a primary consideration in thermal decomposition pathways.[1]
Proposed Thermal Decomposition Pathways of this compound
Based on studies of related methylated and chlorinated disilanes, several competing decomposition pathways can be postulated for this compound. The predominant pathway will be highly dependent on the specific reaction conditions, such as temperature, pressure, and the presence of other reactive species.
Pathway A: Homolytic Si-Si Bond Cleavage
The relatively low bond dissociation energy of the Si-Si bond suggests that its homolytic cleavage is a highly probable initial step in the thermal decomposition of this compound. This pathway generates two silyl radicals: a trimethylsilyl radical and a dimethylchlorosilyl radical.
(CH₃)₃Si-Si(CH₃)₂Cl → (CH₃)₃Si• + •Si(CH₃)₂Cl
These highly reactive radical species can then participate in a variety of secondary reactions, including:
-
Hydrogen abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable silanes and new radical species.
-
Disproportionation: Two radicals can react to form a stable molecule and an unsaturated species.
-
Recombination: The initial radicals can recombine, which is the reverse of the initiation step.
dot graph TD { A[this compound] -->|Δ| B{Si-Si Bond Homolysis}; B --> C[(CH₃)₃Si•]; B --> D[•Si(CH₃)₂Cl]; C --> E{Secondary Reactions}; D --> E; }
Caption: Homolytic cleavage of the Si-Si bond in this compound.
Pathway B: α-Elimination and Silylene Extrusion
Computational studies on chlorinated disilanes have shown that the elimination of a silylene (:SiR₂) can be a significant decomposition pathway.[2][3] In the case of this compound, this could involve the extrusion of dimethylsilylene or methylchlorosilylene. For instance, the extrusion of dimethylsilylene would yield trimethylchlorosilane.
(CH₃)₃Si-Si(CH₃)₂Cl → (CH₃)₃SiCl + :Si(CH₃)₂
The extruded silylene is a highly reactive intermediate that can undergo insertion into Si-H, C-H, or Si-Si bonds, or dimerize to form disilenes. Studies on the pyrolysis of disilane have shown that the initial decomposition to silylene (SiH₂) and monosilane is a key step.[4][5]
Pathway C: β-Hydride Elimination
While less common for disilanes without Si-H bonds, the possibility of rearrangements followed by elimination exists. In a process analogous to β-hydride elimination in organometallic chemistry, a methyl group could potentially interact with the adjacent silicon atom, leading to the elimination of methane and the formation of a silicon-silicon double bond (a disilene). However, this pathway is generally considered to have a higher activation energy compared to Si-Si bond homolysis.
Influence of Substituents
The methyl and chloro substituents on the disilane backbone play a crucial role in determining the dominant decomposition pathway.
-
Methyl Groups: The presence of methyl groups can influence the stability of the resulting silyl radicals. The trimethylsilyl radical is a relatively stable radical. The pyrolysis of methylated monosilanes often proceeds through Si-C bond homolysis.
-
Chlorine Atom: The electronegative chlorine atom can affect the bond polarities and energies within the molecule. Studies on hexachlorodisilane suggest that the primary decomposition step is the extrusion of dichlorosilylene (:SiCl₂).[6][7] This indicates that the presence of chlorine atoms can favor silylene elimination pathways.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is essential for a comprehensive understanding of the thermal decomposition of this compound.
Experimental Approaches
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This is a powerful technique for identifying the decomposition products. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[8]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the onset temperature of decomposition and to study the kinetics of the process.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to detect exothermic or endothermic decomposition processes.
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is introduced into the pyrolyzer, which is pre-heated to the desired decomposition temperature. The pyrolysis is typically performed under an inert atmosphere (e.g., helium).
-
GC Separation: The volatile pyrolysis products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
dot graph TD { subgraph "Py-GC/MS Workflow" A[Sample] --> B(Pyrolyzer); B --> C(GC Column); C --> D(Mass Spectrometer); D --> E(Data Analysis); end }
Caption: A simplified workflow for Py-GC/MS analysis.
Computational Chemistry
-
Density Functional Theory (DFT): DFT calculations are widely used to model the potential energy surfaces of chemical reactions. They can be used to calculate bond dissociation energies, determine the structures of transition states, and predict the activation energies for different decomposition pathways.[9]
-
Ab Initio Molecular Orbital Methods: These methods provide a higher level of theory and can be used to obtain more accurate energetic information.[2][3]
-
Reactive Molecular Dynamics (RMD) Simulations: RMD simulations can be used to model the dynamic evolution of the decomposition process at the atomic level, providing insights into the complex reaction networks that can occur.[10]
Conclusion and Future Outlook
The thermal stability and decomposition of this compound are governed by a complex interplay of competing reaction pathways. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be built by drawing parallels with related methylated and chlorinated disilanes. The primary decomposition pathways are likely to involve homolytic Si-Si bond cleavage and silylene extrusion, with the exact mechanism being highly dependent on the reaction conditions.
Future research should focus on detailed experimental studies, such as in-situ spectroscopic analysis during pyrolysis, to directly observe reactive intermediates. Furthermore, high-level computational modeling will be invaluable in elucidating the intricate potential energy surfaces and reaction dynamics. A deeper understanding of the thermal behavior of this compound will not only ensure its safer and more efficient use but also pave the way for the rational design of novel organosilicon compounds with tailored thermal properties for advanced applications.
References
- 1. Disilane-bridged architectures: an emerging class of molecular materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eng.buffalo.edu [eng.buffalo.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Kinetics and mechanism of the gas phase thermal decomposition of hexachlorodisilane in the presence of iodine | Semantic Scholar [semanticscholar.org]
- 7. Kinetics and mechanism of the gas phase thermal decomposition of hexachlorodisilane in the presence of iodine - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal decomposition of branched silanes: a computational study on mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidating the thermal degradation of silane-based polymers using reactive molecular dynamics simulations - APS Global Physics Summit 2025 [archive.aps.org]
Methodological & Application
Silylation with Chloropentamethyldisilane: A Comprehensive Guide to Alcohol Protection
Introduction: Beyond Conventional Silyl Ethers
In the landscape of multistep organic synthesis, particularly in the development of complex pharmaceutical intermediates, the judicious protection of hydroxyl groups is a cornerstone of success. While a plethora of silyl ethers, such as those derived from trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) chlorides, have become indispensable tools, the quest for protecting groups with finely tuned stability and unique reactivity profiles is perpetual.[1][2] Chloropentamethyldisilane emerges as a compelling reagent in this context, offering a distinct steric and electronic signature to the resulting pentamethyldisilanyl (SiMe₂SiMe₃) ether. This application note provides a comprehensive experimental protocol for the silylation of alcohols using this compound, delving into the mechanistic rationale, procedural nuances, and characterization of the protected compounds. For researchers, scientists, and drug development professionals, this guide aims to be an authoritative resource for leveraging the unique advantages of the pentamethyldisilyl protecting group.
The pentamethyldisilyl group provides a greater degree of steric hindrance than a simple trimethylsilyl group, leading to enhanced stability of the corresponding silyl ether under certain conditions. This increased bulk can be strategically employed to differentiate between multiple hydroxyl groups within a molecule or to withstand reaction conditions that might cleave less robust silyl ethers.[3][4]
Mechanistic Insights: The Silylation Reaction
The silylation of an alcohol with this compound proceeds via a nucleophilic substitution at the silicon center, analogous to other chlorosilane reagents. The reaction is typically facilitated by a nitrogenous base, such as imidazole or triethylamine, which serves a dual purpose: it deprotonates the alcohol to form a more potent nucleophile (an alkoxide) and scavenges the hydrochloric acid byproduct generated during the reaction.
The reaction mechanism can be summarized in two key steps:
-
Deprotonation of the Alcohol: The basic catalyst abstracts the proton from the hydroxyl group, forming an alkoxide intermediate.
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic silicon atom of this compound, displacing the chloride leaving group and forming the stable pentamethyldisilanyl ether.
Figure 1: General mechanism for the silylation of an alcohol with this compound.
Experimental Protocol: Silylation of a Primary Alcohol
This protocol details a general procedure for the protection of a primary alcohol using this compound. The reaction conditions can be optimized for different substrates, particularly for more sterically hindered secondary or tertiary alcohols, which may require longer reaction times or elevated temperatures.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Primary Alcohol | Anhydrous | N/A | Ensure the substrate is free of water. |
| This compound | ≥97% | Various | Handle under an inert atmosphere. This reagent is flammable and corrosive.[5] |
| Imidazole | ≥99% | Various | Acts as a catalyst and HCl scavenger. |
| Dichloromethane (DCM) | Anhydrous | Various | Other anhydrous aprotic solvents like THF or DMF can also be used. |
| Saturated aqueous sodium bicarbonate | Reagent Grade | N/A | For quenching the reaction. |
| Brine (Saturated aqueous NaCl) | Reagent Grade | N/A | For aqueous workup. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | N/A | For drying the organic phase. |
| Inert gas (Nitrogen or Argon) | High Purity | N/A | For maintaining an inert atmosphere. |
| Glassware | Oven-dried or flame-dried | N/A | All glassware must be scrupulously dried to prevent hydrolysis of the chlorosilane. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas (nitrogen or argon), add the primary alcohol (1.0 eq) and imidazole (2.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to dissolve the solids (approximately 5-10 mL per mmol of alcohol). Stir the mixture at room temperature until all the imidazole has dissolved.
-
Addition of Silylating Agent: Cool the solution to 0 °C using an ice-water bath. Slowly add this compound (1.2 eq) dropwise via syringe over 5-10 minutes. A white precipitate of imidazole hydrochloride will form upon addition.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up:
-
Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure pentamethyldisilanyl ether.
Figure 2: Experimental workflow for the silylation of a primary alcohol.
Characterization of Pentamethyldisilanyl Ethers
The successful formation of the pentamethyldisilanyl ether can be confirmed by standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the pentamethyldisilyl group. The six protons of the two methyl groups attached to the silicon bonded to the oxygen (SiMe₂) typically appear as a singlet around δ 0.05-0.15 ppm. The nine protons of the three methyl groups of the terminal silicon (SiMe₃) appear as another singlet slightly upfield, around δ 0.00-0.10 ppm. The protons on the carbon adjacent to the newly formed silyl ether will experience a slight downfield shift compared to the starting alcohol.
-
¹³C NMR: In the carbon NMR spectrum, the methyl carbons of the SiMe₂ group will appear around δ -2 to -4 ppm, and the methyl carbons of the SiMe₃ group will be observed at a similar chemical shift. For example, in 1-pentamethyldisilyloxyhexadecane, the carbon signals for the silyl group appear at distinct chemical shifts.[6]
-
²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for the direct observation of the silicon atoms. The spectrum will show two distinct signals for the two silicon atoms in the pentamethyldisilyl group, providing unambiguous evidence of the structure. The chemical shifts will be influenced by the nature of the protected alcohol.[7]
Deprotection of Pentamethyldisilanyl Ethers
The removal of the pentamethyldisilyl protecting group can be achieved under conditions similar to those used for other silyl ethers. The choice of deprotection agent depends on the overall stability of the molecule and the presence of other protecting groups.
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in an organic solvent such as tetrahydrofuran (THF) is a common and effective method for cleaving silyl ethers. The strong silicon-fluorine bond provides the thermodynamic driving force for the reaction.
-
Acidic conditions: Mild acidic conditions, such as acetic acid in a mixture of THF and water, can also be employed for deprotection. The stability of the pentamethyldisilyl ether to acid is expected to be greater than that of a TMS ether due to increased steric hindrance.[3][4]
Safety and Handling
This compound is a flammable liquid and is corrosive. It reacts with water and moisture to release hydrochloric acid. Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coat, and chemically resistant gloves.[5] All glassware must be thoroughly dried before use. In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher; do not use water.
Conclusion
The use of this compound provides a valuable method for the protection of hydroxyl groups in organic synthesis. The resulting pentamethyldisilanyl ethers offer a unique stability profile due to the steric bulk of the protecting group. The straightforward experimental protocol, coupled with well-defined methods for characterization and deprotection, makes this a practical and advantageous tool for synthetic chemists. By understanding the principles and procedures outlined in this application note, researchers can effectively incorporate this silylation strategy into their synthetic endeavors, particularly when the synthesis of complex molecules demands a diverse and tunable array of protecting groups.
References
Application Notes: Chloropentamethyldisilane as a Silylating Agent for Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Silyl Ethers
In the landscape of multistep organic synthesis, the strategic protection of reactive functional groups is a cornerstone of success.[1] Silyl ethers are among the most utilized protecting groups for alcohols, valued for their ease of installation, tunable stability, and mild removal conditions.[2][3] While reagents like tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl) are workhorses in this domain, the selection of the appropriate silyl group is a critical decision that can dictate the efficiency and outcome of a synthetic route.[4][5]
Chloropentamethyldisilane introduces the pentamethyldisilyl (SiMe₂SiMe₃) group, offering a unique stability profile and reactivity that can be leveraged for advanced protection strategies. This guide provides a detailed technical overview, field-proven protocols, and the causal logic behind the use of this versatile reagent for the protection of alcohols and amines.
The Pentamethyldisilyl Group: A Unique Profile
The pentamethyldisilyl group occupies a distinct space in the spectrum of silyl protecting groups. Its steric bulk is intermediate between that of the smaller triethylsilyl (TES) group and the more substantial tert-butyldimethylsilyl (TBS) group. This moderate steric hindrance allows for the efficient silylation of primary and secondary alcohols under standard conditions, while often requiring slightly more forcing conditions for sterically hindered substrates.[6][7] The key distinguishing feature is the silicon-silicon bond, which can influence the group's stability and cleavage characteristics under specific conditions.
Silylation of Alcohols with this compound
The protection of alcohols as pentamethyldisilyl ethers proceeds efficiently, providing robust protection against a variety of reaction conditions where traditional silyl ethers might be unsuitable.
Mechanism of Silylation
The reaction follows a well-established nucleophilic substitution pathway. A base, typically a non-nucleophilic amine like imidazole or triethylamine, deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon center of this compound, displacing the chloride leaving group. The base also serves to neutralize the hydrochloric acid generated during the reaction.[6]
Experimental Protocol: General Procedure for Silylation of Alcohols
This protocol provides a reliable starting point for the protection of primary and secondary alcohols.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol (1.0 eq.). Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane [DCM] or N,N-dimethylformamide [DMF], approx. 0.1-0.5 M).
-
Addition of Base : Add a suitable amine base. Imidazole (2.2 eq.) is highly effective, particularly when using DMF as a solvent. Alternatively, triethylamine (1.5 eq.) can be used, often in DCM.[8] Stir the mixture until all solids are dissolved.
-
Addition of Silylating Agent : Slowly add this compound (1.2-1.5 eq.) to the stirred solution at room temperature. For highly sensitive substrates or to control exotherms, the addition can be performed at 0 °C.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting alcohol is consumed. Reaction times can vary from 1 to 24 hours depending on the steric hindrance of the alcohol.
-
Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Field-Proven Insights & Data
The choice of solvent and base is critical. The DMF/imidazole system is generally faster and more effective for silylations due to the formation of a highly reactive silylimidazolium intermediate.[9] However, the use of DCM/triethylamine can simplify the work-up procedure. Steric hindrance plays a predictable role: primary alcohols react faster than secondary, which in turn react much faster than tertiary alcohols.[7]
| Substrate | Base / Solvent | Temp. (°C) | Typical Time (h) | Typical Yield | Notes |
| Primary Alcohol | Imidazole / DMF | 25 | 1 - 4 | >95% | Reaction is typically rapid and high-yielding. |
| Secondary Alcohol | Imidazole / DMF | 25 - 40 | 4 - 18 | 85 - 95% | Gentle heating may be required for hindered substrates. |
| Tertiary Alcohol | Imidazole / DMF | 60 - 80 | 24 - 72 | Variable | Silylation is challenging and may require more reactive silyl triflates. |
Silylation of Amines with this compound
The protection of primary and secondary amines as N-silylamines is a crucial transformation, often used to temporarily reduce basicity, increase solubility in organic solvents, or to activate the amine for subsequent reactions.[10][11]
Mechanism of N-Silylation
Similar to alcohols, the silylation of amines proceeds via nucleophilic attack of the amine's lone pair on the silicon atom of this compound. For primary and secondary amines, two equivalents of the amine or one equivalent of the amine and an auxiliary base (like triethylamine) are used to scavenge the HCl byproduct.[12][13]
Experimental Protocol: General Procedure for Silylation of Amines
-
Preparation : To a flame-dried flask under an inert atmosphere, add the primary or secondary amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile).
-
Addition of Base : Add triethylamine (1.2 eq.).
-
Addition of Silylating Agent : Cool the solution to 0 °C and slowly add this compound (1.1 eq.).
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by TLC or GC-MS. For less reactive amines, heating to reflux may be necessary.[14]
-
Work-up : Upon completion, the triethylamine hydrochloride salt can be removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting N-silylamines are often used directly in the next step without extensive purification, as the N-Si bond can be sensitive to hydrolysis on silica gel.
| Substrate | Base / Solvent | Temp. (°C) | Typical Time (h) | Notes |
| Primary Amine | Et₃N / DCM | 25 | 2 - 8 | Generally efficient. Bis-silylation is possible but often requires more forcing conditions. |
| Secondary Amine | Et₃N / DCM | 25 - 40 | 6 - 24 | Slower than primary amines due to increased steric hindrance. Heating may be required. |
Deprotection Strategies for Pentamethyldisilyl Ethers
The selective removal of a protecting group is as crucial as its installation. The stability of silyl ethers is largely dependent on steric hindrance and the reaction conditions.[15] The pentamethyldisilyl group offers a stability profile generally greater than TMS but comparable to or slightly less stable than TBS ethers, allowing for its use in orthogonal protection schemes.[1][2]
-
Fluoride-Mediated Cleavage : This is the most common and reliable method for cleaving Si-O bonds. Tetrabutylammonium fluoride (TBAF) in THF is the standard reagent system. The strong Si-F bond (bond energy ~142 kcal/mol) provides a powerful thermodynamic driving force for the reaction.[3]
-
Acid-Catalyzed Cleavage : Pentamethyldisilyl ethers can be cleaved under acidic conditions. The rate of cleavage is highly dependent on the steric environment. Mild acids like acetic acid (AcOH) in THF/H₂O or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent can be effective.[16][17] Harsher acidic conditions will also readily cleave the ether.[15]
-
Base-Catalyzed Cleavage : While generally stable to many basic conditions, cleavage can be achieved with strong bases like K₂CO₃ in methanol, although this is typically slower than acid- or fluoride-mediated methods.
The general order of stability for common silyl ethers towards acidic hydrolysis is: TMS < TES < TBDMS ≈ Pentamethyldisilyl < TIPS < TBDPS [5][15]
This intermediate stability allows for selective deprotection. For example, a highly labile TMS group could be removed with a mild acid catalyst while leaving a pentamethyldisilyl ether intact. Conversely, treatment with TBAF would likely cleave both, but conditions can sometimes be tuned for selectivity based on sterics.
Safety and Handling
This compound is a flammable and corrosive liquid. Like other chlorosilanes, it reacts vigorously with water, alcohols, and other protic sources to release corrosive hydrogen chloride (HCl) gas. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Store the reagent in a cool, dry place under nitrogen or argon.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. General Silylation Procedures - Gelest [technical.gelest.com]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 16. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 17. echemi.com [echemi.com]
Application Note: Advanced Derivatization Strategies Using Silylating Agents for Gas Chromatography
Abstract
Gas Chromatography (GC) is a cornerstone of analytical chemistry, but its application is fundamentally limited to thermally stable and volatile compounds.[1][2] Many compounds of interest in pharmaceutical research, clinical diagnostics, and metabolomics, such as steroids, amino acids, and sugars, are non-volatile due to polar functional groups.[3] Chemical derivatization is a critical sample preparation step that transforms these polar analytes into volatile and thermally stable derivatives suitable for GC analysis.[4] Silylation, the replacement of an active hydrogen with a silyl group, is the most prevalent and versatile derivatization technique.[1][5][6] This guide provides an in-depth exploration of the principles, mechanisms, and protocols of silylation. While this note addresses the broad class of silylating agents, it focuses on the foundational chemistry of chlorosilanes, which is directly applicable to reagents like Chlorotrimethylsilane (TMCS) and provides a framework for developing methods with less common reagents such as Chloropentamethyldisilane.
The Principle and Mechanism of Silylation
The primary objective of silylation is to increase the volatility of an analyte by masking its polar functional groups, such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH₂), and thiols (-SH).[4][7] This is achieved by replacing the active, acidic protons on these groups with a non-polar silyl group, typically a trimethylsilyl (TMS) group.[3][8]
Key Benefits of Silylation:
-
Increased Volatility: By eliminating the capacity for intermolecular hydrogen bonding, the boiling point of the analyte is significantly lowered.[2][6]
-
Enhanced Thermal Stability: Silyl derivatives are often more resistant to thermal degradation in the hot GC injector and column.[4][9]
-
Improved Chromatography: Reduced polarity leads to more symmetrical peak shapes and less tailing on common non-polar GC columns.[5]
-
Structural Elucidation: Silyl derivatives often produce characteristic and predictable fragmentation patterns in Mass Spectrometry (MS), aiding in compound identification.[4][6]
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The heteroatom (O, N, S) of the analyte acts as a nucleophile, attacking the electrophilic silicon atom of the silylating reagent. A leaving group, such as a chloride ion from a chlorosilane, is displaced.[2]
Figure 1: General SN2 mechanism for silylation using a chlorosilane reagent.
A Comparative Look at Silylating Reagents
The choice of silylating reagent is dictated by the analyte's functional groups, steric hindrance, and required reaction conditions. While numerous reagents exist, they can be broadly categorized by their reactivity and the silyl group they introduce. This compound introduces a larger pentamethyldisilyl group, which would increase the molecular weight of the derivative more than a TMS group, potentially altering retention times and mass spectral fragments.
| Reagent Name | Abbreviation | Target Functional Groups | Reactivity | Key Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH, amides, enols | High | Very common; byproducts (MSTFA and trifluoroacetamide) are volatile and elute early in the chromatogram.[3][10] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH₂, -SH, amides | Very High | Considered the most reactive TMS donor; often used for sterically hindered groups and trace analysis.[4][11] |
| Chlorotrimethylsilane | TMCS | -OH, -COOH, amines | Moderate | Highly reactive but produces corrosive HCl byproduct.[8][12] Often used as a catalyst (e.g., 1-10% in BSTFA) to increase the reactivity of the primary reagent.[3] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | -OH, -COOH, amines, amides | High | Similar to BSTFA but with slightly less volatile byproducts.[10][13] |
| N-Trimethylsilylimidazole | TMSI | Alcohols, phenols | Moderate | Highly selective for hydroxyl groups; does not readily derivatize amines or carboxylic acids.[3] |
Experimental Protocols: A Step-by-Step Guide
Safety First: Silylating reagents are highly sensitive to moisture and will react with water.[2] All reactions must be performed in dry glassware under an inert atmosphere (e.g., nitrogen or argon). These reagents and their byproducts (like HCl) can be corrosive and harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
General Workflow for Silylation Derivatization
The overall process, from sample preparation to analysis, follows a consistent path.
Figure 2: Standard workflow for GC derivatization.
Protocol 1: Single-Step Silylation of Steroids and Phenols
This protocol is suitable for analytes with hydroxyl and carboxylic acid groups that are not sterically hindered.
Materials:
-
Analyte sample (1-2 mg)
-
Derivatization reagent: BSTFA + 1% TMCS
-
Solvent: Pyridine or Acetonitrile (anhydrous grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or argon gas line
Procedure:
-
Sample Preparation: Place the sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for reaction success.[2]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The use of TMCS as a catalyst enhances the silylating power of BSTFA, especially for hindered hydroxyls.[3]
-
Reaction: Tightly cap the vial and heat at 60-70 °C for 30 minutes. Reaction time and temperature may need optimization depending on the specific analyte.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. A typical injection volume is 1 µL.
Protocol 2: Two-Step Derivatization of Keto-Acids and Sugars
For compounds containing both a ketone and an active hydrogen (e.g., keto-steroids, sugars), a two-step process is required to prevent the formation of multiple enol isomers, which would complicate the resulting chromatogram.[10][14]
Materials:
-
All materials from Protocol 1
-
Methoxyamine hydrochloride (MEOX)
Procedure:
-
Sample Preparation: Prepare the dry sample in a reaction vial as described in Protocol 1.
-
Step 1: Methoximation:
-
Dissolve 10-20 mg of MEOX in 1 mL of anhydrous pyridine.
-
Add 100 µL of this MEOX solution to the dried sample.
-
Cap the vial and heat at 60 °C for 60 minutes to convert the keto groups to their methoxime derivatives.[14]
-
-
Step 2: Silylation:
-
Cool the vial to room temperature.
-
Add 100 µL of a silylating agent (e.g., MSTFA or BSTFA + 1% TMCS).
-
Recap the vial and heat at 60 °C for an additional 30-60 minutes to silylate the hydroxyl and other active hydrogen groups.
-
-
Analysis: Cool the vial. The sample is now ready for GC-MS analysis.
Analytical & Troubleshooting Considerations
Successful analysis of silylated derivatives requires careful attention to the entire analytical system.
| Parameter | Recommendation / Rationale |
| GC Column | Use a non-polar or low-bleed siloxane-based column (e.g., DB-5ms, HP-1ms). Avoid polar columns with active hydrogens (e.g., WAX phases), as they can react with the derivatives or excess reagent, leading to column degradation and poor chromatography.[3][5] |
| Glassware | For trace-level analysis, glassware should be silanized to mask active Si-OH sites on the glass surface, which can otherwise adsorb polar analytes and cause sample loss.[5] |
| Solvent | Must be aprotic and anhydrous. Pyridine is a common choice as it also acts as an HCl scavenger when using chlorosilane reagents.[2][3] Acetonitrile is another good option. |
| Injector Temp. | Typically 250-280 °C. The temperature should be high enough to ensure rapid volatilization of the derivatives without causing thermal degradation. |
Common Troubleshooting Scenarios:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Derivative Peak | Incomplete reaction; presence of moisture; reagent degradation. | Ensure sample is completely dry. Use fresh, high-quality reagents. Increase reaction time/temperature. Check reagent stoichiometry. |
| Peak Tailing | Incomplete derivatization; active sites in the GC system (liner, column). | Optimize derivatization protocol. Use a silanized injector liner. Condition the GC column. |
| Multiple Peaks for One Analyte | Formation of isomers (e.g., from enolization); partial derivatization of multi-functional compounds. | For ketones, use the two-step MEOX/silylation protocol. Increase reagent concentration, time, or temperature to drive the reaction to completion. |
| Extraneous Peaks | Impurities in solvent or reagent; reagent byproducts. | Run a reagent blank. Use high-purity solvents and reagents. BSTFA/MSTFA byproducts are generally volatile and elute early. |
Conclusion
Silylation is a powerful and indispensable technique that significantly expands the range of compounds amenable to GC and GC-MS analysis. By converting polar, non-volatile molecules into stable and volatile derivatives, researchers can achieve robust and sensitive detection. Understanding the underlying reaction mechanism, the properties of different reagents, and the critical parameters of the derivatization protocol are essential for success. The methods and principles outlined in this guide, while focusing on well-established TMS reagents, provide a solid and authoritative foundation for developing and optimizing derivatization procedures for any silylating agent, including specialized ones like this compound, enabling researchers to tackle a wide array of analytical challenges in drug development and scientific discovery.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. nbinno.com [nbinno.com]
- 5. gcms.cz [gcms.cz]
- 6. weber.hu [weber.hu]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application of Chloropentamethyldisilane in Polysaccharide Modification: A Technical Guide for Researchers
Introduction: Unlocking the Potential of Polysaccharides through Silylation
Polysaccharides, as abundant and renewable biopolymers, hold immense promise in various fields, including drug delivery, tissue engineering, and biomaterials science.[1][2] However, their inherent hydrophilicity and poor solubility in organic solvents often limit their processability and broader application.[3] Chemical modification of polysaccharides is a powerful strategy to overcome these limitations and tailor their properties for specific functions.[4][5] Among various modification techniques, silylation, the introduction of a silyl group, has emerged as a versatile method to enhance the hydrophobicity and solubility of polysaccharides in non-aqueous media.[4]
This technical guide focuses on the application of a specific silylating agent, chloropentamethyldisilane , for the strategic modification of polysaccharides. The introduction of the pentamethyldisilyl group offers a unique combination of hydrophobicity and steric bulk, which can influence the physicochemical properties and potential applications of the modified biopolymers. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and characterization techniques for researchers, scientists, and drug development professionals seeking to explore the potential of pentamethyldisilanylated polysaccharides.
The Chemistry of Polysaccharide Silylation with this compound
The fundamental reaction involves the nucleophilic attack of the hydroxyl groups of the polysaccharide on the electrophilic silicon atom of this compound. This results in the formation of a silyl ether bond and the liberation of hydrogen chloride, which is typically neutralized by a base.[3]
Reaction Mechanism
The silylation of a polysaccharide, such as cellulose, with this compound in the presence of a base (e.g., pyridine or imidazole) proceeds via a nucleophilic substitution reaction. The base serves a dual role: it deprotonates a portion of the hydroxyl groups, increasing their nucleophilicity, and it scavenges the HCl byproduct, driving the reaction to completion.
Caption: General reaction mechanism for the silylation of a polysaccharide with this compound.
Controlling the Degree of Substitution (DS) and Regioselectivity
The degree of substitution (DS) refers to the average number of hydroxyl groups substituted per monosaccharide unit. For most polysaccharides like cellulose, the maximum theoretical DS is 3. The DS is a critical parameter that dictates the properties of the modified polysaccharide. A higher DS generally leads to increased hydrophobicity and solubility in organic solvents.
The DS can be controlled by several factors:
-
Molar ratio of reagents: Increasing the molar ratio of this compound and base to the polysaccharide hydroxyl groups generally increases the DS.
-
Reaction time and temperature: Longer reaction times and higher temperatures can lead to a higher DS, but may also cause degradation of the polysaccharide backbone.[5]
-
Solvent: The choice of solvent is crucial for dissolving or swelling the polysaccharide to ensure the accessibility of the hydroxyl groups. Common solvents include N,N-dimethylacetamide (DMAc) with lithium chloride (LiCl), dimethyl sulfoxide (DMSO), and pyridine.[4]
Regioselectivity , the preferential reaction at a specific hydroxyl group (e.g., C6, C2, or C3), is influenced by the steric hindrance of both the silylating agent and the polysaccharide structure. Due to the bulky nature of the pentamethyldisilyl group, the reaction is expected to show a preference for the more accessible primary hydroxyl group at the C6 position of the anhydroglucose unit in cellulose.[6]
Experimental Protocols
The following protocols provide a general framework for the silylation of a model polysaccharide, microcrystalline cellulose, with this compound. Researchers should note that optimization of these conditions may be necessary for different polysaccharides.
Protocol 1: Silylation of Microcrystalline Cellulose
Materials:
-
Microcrystalline cellulose (MCC)
-
This compound (CPDMS)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Pyridine
-
Methanol
-
Acetone
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Activation of Cellulose:
-
Dry the microcrystalline cellulose in a vacuum oven at 105°C overnight to remove any adsorbed water.
-
Prepare a 5-8% (w/v) solution of LiCl in anhydrous DMAc by stirring and gentle heating under a nitrogen atmosphere until the LiCl is completely dissolved.
-
Add the dried MCC to the LiCl/DMAc solution with vigorous stirring. Continue stirring at an elevated temperature (e.g., 80-100°C) until the cellulose is fully dissolved, which may take several hours. The resulting solution should be clear and viscous.
-
-
Silylation Reaction:
-
Cool the cellulose solution to room temperature under a nitrogen atmosphere.
-
Add anhydrous pyridine to the solution. The amount of pyridine should be in molar excess relative to the this compound to be added.
-
Slowly add this compound dropwise to the stirred solution. An exothermic reaction may be observed. The molar ratio of CPDMS to the anhydroglucose unit of cellulose can be varied to control the degree of substitution (see Table 1 for examples).
-
After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 60-80°C) and stir for a defined period (e.g., 4-24 hours) under a nitrogen atmosphere.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the silylated cellulose by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Filter the precipitate and wash it extensively with methanol to remove unreacted reagents and byproducts.
-
Further wash the product with acetone.
-
Dry the purified pentamethyldisilanyl cellulose in a vacuum oven at 60°C to a constant weight.
-
Caption: Experimental workflow for the silylation of cellulose.
Table 1: Representative Reaction Conditions for Cellulose Silylation
| Parameter | Condition A (Low DS) | Condition B (Medium DS) | Condition C (High DS) |
| Molar Ratio (AGU:CPDMS:Pyridine) | 1 : 1.5 : 3 | 1 : 3 : 6 | 1 : 5 : 10 |
| Reaction Temperature | 60°C | 70°C | 80°C |
| Reaction Time | 6 hours | 12 hours | 24 hours |
| Expected Outcome | |||
| Approximate DS | 0.5 - 1.0 | 1.5 - 2.0 | 2.5 - 3.0 |
| Solubility | Swellable in THF, Chloroform | Soluble in THF, Chloroform | Readily soluble in THF, Chloroform, Toluene |
Note: AGU refers to the anhydroglucose unit of cellulose. These are representative conditions and may require optimization.
Characterization of Pentamethyldisilanyl Polysaccharides
Thorough characterization is essential to confirm the successful silylation, determine the degree of substitution, and understand the changes in the physicochemical properties of the polysaccharide.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method to confirm the introduction of the pentamethyldisilyl group.
Procedure:
-
Record the FTIR spectrum of the unmodified polysaccharide as a reference.
-
Record the FTIR spectrum of the dried pentamethyldisilanyl polysaccharide.
-
Compare the two spectra.
Expected Spectral Changes:
-
A decrease in the intensity of the broad O-H stretching band around 3400 cm⁻¹.
-
The appearance of new characteristic peaks corresponding to the pentamethyldisilyl group:
-
Si-C stretching vibrations around 1250 cm⁻¹ and 840 cm⁻¹.
-
Si-O-C stretching vibrations in the region of 1100-1000 cm⁻¹.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for detailed structural elucidation and for determining the degree of substitution.
Procedure:
-
Dissolve the silylated polysaccharide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and if possible, ²⁹Si NMR spectra.
Expected Spectral Features:
-
¹H NMR: Appearance of new signals in the upfield region (around 0.0-0.2 ppm) corresponding to the methyl protons of the pentamethyldisilyl group. The integral ratio of these signals to the signals of the anhydroglucose unit protons can be used to calculate the DS.
-
¹³C NMR: Appearance of new signals corresponding to the methyl carbons of the pentamethyldisilyl group. Shifts in the signals of the anhydroglucose unit carbons, particularly at the sites of substitution, can provide information about the regioselectivity.
-
²⁹Si NMR: Signals corresponding to the two different silicon environments in the pentamethyldisilyl group can confirm the structure of the substituent.
Protocol 4: Thermal Analysis (TGA and DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into the thermal stability and phase transitions of the modified polysaccharide.
Procedure:
-
Perform TGA on both the unmodified and modified polysaccharides under a nitrogen atmosphere, typically heating from room temperature to 600°C at a constant heating rate (e.g., 10°C/min).
-
Perform DSC on both samples, typically involving heating and cooling cycles to observe glass transitions and melting/crystallization behavior.
Expected Changes:
-
TGA: The silylated polysaccharide is expected to exhibit different thermal degradation profiles compared to the unmodified one, often showing changes in the onset of degradation and the amount of char residue.
-
DSC: The introduction of the bulky pentamethyldisilyl groups will disrupt the hydrogen bonding network of the polysaccharide, likely leading to a decrease in the melting temperature and a more pronounced glass transition.
Advantages and Potential Applications
The modification of polysaccharides with this compound offers several advantages:
-
Tunable Hydrophobicity: The degree of silylation can be controlled to fine-tune the hydrophobic-hydrophilic balance of the polysaccharide.
-
Enhanced Solubility: Silylated polysaccharides exhibit significantly improved solubility in a range of organic solvents, facilitating their processing into films, fibers, and nanoparticles.[3]
-
Steric Shielding: The bulky pentamethyldisilyl groups can provide steric protection to the polysaccharide backbone, potentially increasing its resistance to enzymatic degradation.
These modified polysaccharides have potential applications in:
-
Drug Delivery: As matrices for the controlled release of hydrophobic drugs.[1][2]
-
Biomaterials: For the fabrication of hydrophobic coatings, films, and scaffolds for tissue engineering.
-
Nanotechnology: As building blocks for the self-assembly of novel nanostructures.
Conclusion
The silylation of polysaccharides with this compound is a promising strategy for creating novel biomaterials with tailored properties. By carefully controlling the reaction conditions, researchers can synthesize a range of pentamethyldisilanylated polysaccharides with varying degrees of substitution and, consequently, tunable hydrophobicity and solubility. The detailed protocols and characterization techniques provided in this guide offer a solid foundation for scientists and professionals to explore the exciting potential of these modified biopolymers in diverse applications, from advanced drug delivery systems to innovative biomaterials.
References
- 1. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 2. Stimuli-response of chlorosilane-functionalized starch suspension under applied electric fields - Harbin Institute of Technology [scholar.hit.edu.cn]
- 3. New developments of polysaccharide synthesis via enzymatic polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Modification of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Chloropentamethyldisilane: A Specialized Protecting Group for Multi-Step Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. While a plethora of silyl ethers are routinely employed for the protection of hydroxyl groups, chloropentamethyldisilane offers a unique set of properties that render it a valuable tool for specific applications, particularly where nuanced control over stability and selective deprotection is required. This application note provides a comprehensive overview of the pentamethyldisilanyl (SiMe₂SiMe₃) protecting group, detailing its introduction, stability profile, and cleavage protocols, thereby enabling researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic strategies.
Introduction to the Pentamethyldisilanyl Protecting Group
The pentamethyldisilanyl group distinguishes itself from common trialkylsilyl ethers such as trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS) by the presence of a silicon-silicon bond. This structural feature imparts unique electronic and steric characteristics, influencing the stability and reactivity of the corresponding silyl ether. The strategic advantage of the pentamethyldisilanyl group lies in its intermediate stability, which positions it between the highly labile TMS group and the more robust TBS group. This allows for selective deprotection in the presence of other silyl ethers, a crucial capability in the synthesis of complex molecules with multiple hydroxyl functionalities.
Synthesis of this compound
The precursor to the pentamethyldisilanyl protecting group, this compound, can be synthesized from readily available starting materials. A common method involves the reaction of hexamethyldisilane with a chlorinating agent.
dot graph "synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} dot
Figure 1: General scheme for the synthesis of this compound.
While several methods for the synthesis of disilanes and their functionalization exist, the direct chlorination of hexamethyldisilane provides a straightforward route to the desired reagent.[1]
Application Notes: Protection of Alcohols
The introduction of the pentamethyldisilanyl group onto a hydroxyl moiety follows standard silylation protocols, typically involving the reaction of the alcohol with this compound in the presence of a suitable base.
General Protocol for the Protection of a Primary Alcohol:
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot graph "protection_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} dot
Figure 2: Workflow for the protection of an alcohol with this compound.
The choice of base and solvent can be adapted depending on the substrate's reactivity and solubility. For more hindered alcohols, a stronger base such as 2,6-lutidine and the use of the corresponding silyl triflate may be necessary.[2]
Stability Profile of Pentamethyldisilanyl Ethers
The stability of silyl ethers is a critical factor in their application as protecting groups. The pentamethyldisilanyl ether exhibits a stability that is intermediate between TMS and TBS ethers. This allows for its selective removal under conditions that would leave a TBS group intact, while being more robust than a TMS ether.
Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Relative Rate of Cleavage |
| Trimethylsilyl (TMS) | ~1 |
| Pentamethyldisilanyl | Intermediate |
| Triethylsilyl (TES) | ~64 |
| tert-Butyldimethylsilyl (TBS) | ~20,000 |
| Triisopropylsilyl (TIPS) | ~700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | ~5,000,000 |
Note: The exact relative rate for the pentamethyldisilanyl group is not widely reported but is empirically observed to be between that of TMS and TES/TBS.
The Si-Si bond in the pentamethyldisilanyl group can be susceptible to cleavage under certain conditions, which can be exploited for selective deprotection. However, under standard acidic and basic conditions used for the cleavage of other silyl ethers, the Si-O bond is the primary site of reaction.
Deprotection Protocols
The cleavage of the pentamethyldisilanyl ether can be achieved under a variety of conditions, offering flexibility in multi-step synthesis.
Fluoride-Mediated Deprotection
Fluoride ions are highly effective for the cleavage of silicon-oxygen bonds due to the high strength of the Si-F bond.[3]
Protocol for TBAF Deprotection:
-
Dissolve the pentamethyldisilanyl ether in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the deprotected alcohol.
Acid-Catalyzed Deprotection
Pentamethyldisilanyl ethers can be cleaved under acidic conditions that are milder than those required for more robust silyl ethers like TBS.
Protocol for Acetic Acid Deprotection:
-
Dissolve the silyl ether in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction at room temperature, monitoring for the disappearance of the starting material.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, wash the organic phase, dry, and concentrate.
dot graph "deprotection_options" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10];
} dot
Figure 3: Deprotection pathways for pentamethyldisilanyl ethers.
The key advantage of the pentamethyldisilanyl group is the ability to achieve selective deprotection. For instance, in a molecule containing both a pentamethyldisilanyl ether and a TBS ether, the former can be selectively cleaved using milder acidic conditions, leaving the TBS group intact.[4]
Conclusion
This compound serves as a valuable reagent for the protection of hydroxyl groups in multi-step organic synthesis. The resulting pentamethyldisilanyl ethers offer an intermediate level of stability that allows for selective deprotection in the presence of more robust silyl ethers. The protocols for protection and deprotection are straightforward and utilize common laboratory reagents. By understanding the unique properties of this protecting group, researchers can expand their synthetic toolbox and devise more elegant and efficient routes to complex target molecules.
References
Application Notes and Protocols: Chloropentamethyldisilane in Pharmaceutical Intermediate Synthesis
Introduction: A Niche Reagent for Robust Protection and Controlled Reactivity
In the intricate landscape of pharmaceutical synthesis, the precise manipulation of functional groups is paramount. Silylating agents are indispensable tools in this regard, offering temporary protection to reactive moieties and enabling the formation of key synthetic intermediates.[1] While reagents like chlorotrimethylsilane (TMSCl) and tert-butyldimethylsilyl chloride (TBSCl) are workhorses in the synthetic chemist's arsenal, there is a growing need for silylating agents with tailored properties to meet the demands of increasingly complex molecular architectures. Chloropentamethyldisilane [(CH₃)₃SiSi(CH₃)₂Cl] emerges as a valuable, albeit less common, reagent that offers a unique combination of steric bulk and electronic properties, positioning it as a strategic choice for specific applications in the synthesis of pharmaceutical intermediates.
The presence of the pentamethyldisilyl group imparts greater steric hindrance compared to the trimethylsilyl group, leading to enhanced stability of the resulting silyl ethers. This increased robustness can be advantageous in multi-step syntheses where intermediates are subjected to a variety of reaction conditions that might prematurely cleave a standard TMS ether.[2][3][4] Furthermore, the electronic effects of the silicon-silicon bond can influence the reactivity of adjacent functional groups, offering potential for unique selectivity.
This guide provides a comprehensive overview of the applications of this compound in the synthesis of pharmaceutical intermediates, with a focus on its use as a protecting group for alcohols and in the formation of silyl enol ethers. Detailed protocols, mechanistic insights, and comparative data are presented to empower researchers to effectively integrate this versatile reagent into their synthetic strategies.
Application 1: Robust Protection of Alcohols as Pentamethyldisilyl Ethers
The protection of hydroxyl groups is a frequent necessity in the synthesis of active pharmaceutical ingredients (APIs) to prevent their interference with reactions targeting other parts of the molecule.[2][3][4] The choice of protecting group is critical and is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal. The pentamethyldisilyl group offers a higher degree of stability compared to the more common trimethylsilyl (TMS) group, making it an excellent candidate for syntheses requiring more forcing conditions.
Causality of Experimental Choices:
The selection of this compound for alcohol protection is warranted when a TMS group is found to be too labile. The increased steric bulk of the pentamethyldisilyl group provides greater kinetic stability towards both acidic and basic hydrolysis.[2][3] The use of a hindered base, such as triethylamine or imidazole, is crucial to facilitate the deprotonation of the alcohol and to scavenge the HCl byproduct without competing as a nucleophile. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid solvolysis of the chlorosilane.
Experimental Protocol: Protection of a Primary Alcohol
Objective: To protect a primary alcohol as its pentamethyldisilyl ether.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution with stirring.
-
Slowly add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pentamethyldisilyl ether.
Deprotection of Pentamethyldisilyl Ethers
The enhanced stability of the pentamethyldisilyl ether necessitates more rigorous deprotection conditions compared to a TMS ether. While TMS ethers can often be cleaved with mild acid, the removal of a pentamethyldisilyl group typically requires a fluoride source or stronger acidic conditions.
Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)
Objective: To deprotect a pentamethyldisilyl ether to regenerate the alcohol.
Materials:
-
Pentamethyldisilyl ether (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the pentamethyldisilyl ether in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution dropwise with stirring at room temperature.
-
Monitor the reaction by TLC. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Data Presentation: Relative Stability of Silyl Ethers
| Silyl Ether | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl (TMS) | 1 | 1 |
| Pentamethyldisilyl | ~10-20 | ~10-20 |
| Triethylsilyl (TES) | 64 | 100 |
| tert-Butyldimethylsilyl (TBS) | 20,000 | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | 100,000 |
Note: The relative stability values for the pentamethyldisilyl group are estimates based on steric and electronic considerations and are provided for comparative purposes.
Application 2: Formation of Pentamethyldisilyl Enol Ethers for C-C Bond Formation
Silyl enol ethers are neutral, isolable enolate equivalents that are crucial intermediates in a variety of carbon-carbon bond-forming reactions, including the Mukaiyama aldol addition.[5][6] The regioselectivity of silyl enol ether formation from unsymmetrical ketones can be controlled by the choice of base and reaction conditions.
Causality of Experimental Choices:
The use of this compound to form silyl enol ethers introduces a bulkier silyl group, which can influence the stability and subsequent reactivity of the enol ether. The choice between kinetic and thermodynamic control is dictated by the reaction conditions. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate, while weaker bases and higher temperatures allow for equilibration to the more substituted (thermodynamic) enolate.[5][6]
Experimental Protocol: Kinetic Formation of a Pentamethyldisilyl Enol Ether
Objective: To form the less substituted pentamethyldisilyl enol ether from an unsymmetrical ketone.
Materials:
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone) (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
This compound (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Pentane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi dropwise and stir for 30 minutes at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the ketone in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Silyl Trapping: Add this compound neat to the enolate solution at -78 °C. Stir for 30 minutes, then allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with pentane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain the kinetic pentamethyldisilyl enol ether.
Experimental Protocol: Thermodynamic Formation of a Pentamethyldisilyl Enol Ether
Objective: To form the more substituted pentamethyldisilyl enol ether from an unsymmetrical ketone.
Materials:
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone) (1.0 eq)
-
Triethylamine (1.5 eq)
-
This compound (1.3 eq)
-
Anhydrous dimethylformamide (DMF)
-
Pentane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone, anhydrous DMF, and triethylamine.
-
Add this compound dropwise to the stirring solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with pentane.
-
Wash the organic phase with saturated aqueous NaHCO₃ solution (2x) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield the thermodynamic pentamethyldisilyl enol ether.
Visualization of Key Processes
Caption: Workflow for the protection of an alcohol using this compound.
Caption: Regiocontrolled formation of pentamethyldisilyl enol ethers.
Conclusion and Future Outlook
This compound represents a valuable addition to the toolkit of synthetic chemists engaged in pharmaceutical research and development. Its primary utility lies in its ability to form robust silyl ethers, offering enhanced stability over traditional TMS ethers in multi-step syntheses. While direct applications in the synthesis of marketed drugs are not yet widely documented, the principles outlined in this guide provide a solid foundation for its strategic implementation. The formation of pentamethyldisilyl enol ethers also presents opportunities for fine-tuning the reactivity and stability of these key synthetic intermediates. Further research into the unique reactivity imparted by the pentamethyldisilyl group is warranted and may unveil novel applications in catalysis and complex molecule synthesis. As the demand for more sophisticated and efficient synthetic routes to pharmaceutical intermediates continues to grow, the exploration of niche reagents like this compound will be crucial in pushing the boundaries of modern drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 3. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 4. pharmainventor.com [pharmainventor.com]
- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 6. Chemoenzymatic total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Chloropentamethyldisilane in the Synthesis of Advanced Materials
Abstract: Chloropentamethyldisilane [(CH₃)₃Si-Si(CH₃)₂Cl] is a versatile organosilicon compound whose unique structure offers significant advantages in the synthesis of advanced materials. Possessing a reactive silicon-chlorine bond for covalent attachment and a silicon-silicon bond susceptible to cleavage, it serves as a valuable precursor and modifying agent. Unlike difunctional chlorosilanes that act as monomers for polymerization, or monofunctional trialkylchlorosilanes which are simple capping agents, this compound provides a unique pentamethyldisilyl moiety. This guide details its application as a silyl radical source in photopolymerization, a functionalizing agent for surface modification, a chain-terminating agent for controlling polysilane molecular weight, and as a potential precursor for ceramic thin films. The following sections provide in-depth technical protocols and the scientific rationale behind its use, aimed at researchers in materials science, polymer chemistry, and drug development.
Physicochemical Properties and Safe Handling
This compound is a highly reactive, flammable, and moisture-sensitive compound. All handling must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[1][2][3] It reacts violently with water and protic solvents, releasing hydrochloric acid.[2][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1560-28-7 |
| Molecular Formula | C₅H₁₅ClSi₂ |
| Molecular Weight | 166.80 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 134-135 °C |
| Density | 0.865 g/mL at 25 °C |
| Flash Point | 21 °C (70 °F) |
Safety Protocol: General Handling
-
Inert Atmosphere: Always handle this compound under a dry, inert atmosphere (N₂ or Ar). Glassware must be oven- or flame-dried before use.
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coat, chemical splash goggles, a face shield, and impervious gloves (e.g., butyl rubber).[1][2][3]
-
Ventilation: Use exclusively within a certified chemical fume hood to prevent inhalation of vapors, which are corrosive to the respiratory tract.[2][4]
-
Spill Management: In case of a spill, use an inert absorbent material (e.g., sand or diatomaceous earth). Do not use water. Remove all ignition sources.[2][6]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated, and flammable-liquids-rated cabinet.[3]
Core Applications in Advanced Materials Synthesis
Silyl Radical Source in Free-Radical Photopolymerization
The Si-Si bond in this compound is weaker than Si-C or Si-Cl bonds and can be cleaved homolytically upon UV irradiation, especially in the presence of a photosensitizer, to generate a silyl radical. This property makes its derivatives valuable as photoinitiators in free-radical polymerization.[7] Silyl radicals are highly reactive and can efficiently initiate the polymerization of various vinyl monomers.[8]
Causality: The utility here stems from the controlled generation of radicals only upon UV exposure, allowing for spatial and temporal control over the polymerization process, which is critical in applications like 3D printing and photolithography.[7]
Protocol 2.1.1: Synthesis of a Silyl-Functionalized Photoinitiator
This protocol is a representative example of converting this compound into a photoactive molecule.
-
Reaction Setup: Under an inert atmosphere, add a solution of 1-hydroxycyclohexyl phenyl ketone (1.0 eq) in anhydrous toluene to a flame-dried, three-neck flask equipped with a magnetic stirrer and dropping funnel.
-
Reagent Addition: Add triethylamine (1.1 eq) to the flask. Cool the solution to 0 °C in an ice bath.
-
Silylation: Slowly add this compound (1.05 eq) dropwise via the dropping funnel over 30 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Filter the reaction mixture under inert conditions to remove the salt. Remove the toluene from the filtrate under reduced pressure to yield the crude silyloxy-functionalized photoinitiator.
-
Purification & Characterization: Purify the product via vacuum distillation or column chromatography. Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, looking for the disappearance of the hydroxyl proton and the appearance of peaks corresponding to the pentamethyldisilyl group.
Caption: Workflow for synthesizing a silyl-functionalized photoinitiator.
Surface Modification of Nanomaterials
This compound is an effective silylating agent for modifying surfaces rich in hydroxyl groups, such as silica (SiO₂), glass, and metal oxides.[9][10] This process replaces hydrophilic -OH groups with bulky, hydrophobic pentamethyldisilyl groups, altering surface energy, dispersibility, and thermal stability.[11][12]
Causality: The reaction is driven by the formation of a thermodynamically stable Si-O-Si bond and the liberation of HCl.[10] The choice of this specific agent over, for example, trimethylchlorosilane, is to impart a different steric profile and potentially higher thermal stability due to the larger substituent group.
Protocol 2.2.1: Hydrophobic Modification of Fumed Silica
-
Preparation: Dry fumed silica (e.g., Aerosil® 200) under vacuum at 150 °C for 24 hours to remove adsorbed water.
-
Reaction Setup: Suspend the dried silica in anhydrous toluene (e.g., 5 g in 100 mL) in a flame-dried, three-neck flask under an inert atmosphere.
-
Reagent Addition: Add this compound (calculated to provide excess surface coverage, typically 2-3x the theoretical monolayer coverage) to the suspension via a syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 6 hours to ensure complete reaction with surface silanol groups.
-
Washing: Cool the mixture to room temperature. Collect the modified silica by centrifugation. Wash the product repeatedly with anhydrous toluene and then with anhydrous hexane to remove unreacted silane and HCl.
-
Drying & Characterization: Dry the final product under vacuum at 80 °C overnight. Characterize the surface modification using:
-
FT-IR Spectroscopy: Observe the decrease in the broad -OH stretching band (~3400 cm⁻¹) and the appearance of C-H stretching bands (~2960 cm⁻¹).
-
Contact Angle Measurement: Press the silica into a pellet and measure the water contact angle. An angle > 90° indicates a successful hydrophobic modification.
-
Thermogravimetric Analysis (TGA): Determine the grafting density from the weight loss corresponding to the decomposition of the organic moiety.
-
Caption: Silylation of a silica surface with this compound.
Molecular Weight Control in Polysilane Synthesis
High molecular weight polysilanes are typically synthesized via Wurtz-type reductive coupling of dichlorosilane monomers.[13][14][15] This reaction can be difficult to control. As a monochlorosilane, this compound cannot polymerize on its own but acts as an effective chain-terminating or "end-capping" agent. By adding it to the polymerization mixture, the final molecular weight of the polysilane can be precisely controlled.
Causality: The monofunctional nature of this compound means that once it reacts with a growing polymer chain, no further propagation can occur at that end. The ratio of dichlorosilane monomer to this compound end-capper is therefore a primary determinant of the polymer's degree of polymerization.
Protocol 2.3.1: Controlled Synthesis of Pol(methylphenylsilane) (PMPS)
-
Reaction Setup: To a flame-dried, three-neck flask fitted with a mechanical stirrer and a reflux condenser, add anhydrous toluene and sodium metal dispersion (2.2 eq). Heat the mixture to reflux (110 °C) to ensure the sodium is finely dispersed.
-
Monomer Preparation: In a separate dry flask, prepare a mixture of freshly distilled methylphenyldichlorosilane (1.0 eq) and this compound (e.g., 0.05 eq for a target degree of polymerization of ~40).
-
Polymerization: Add the monomer/end-capper mixture dropwise to the refluxing sodium dispersion over 1 hour. The solution will become viscous and deep purple, indicating the formation of silyl anions.
-
Reaction: Maintain the reflux for an additional 4 hours.
-
Quenching: Cool the reaction to room temperature and quench by slowly adding isopropanol, followed by methanol, and finally water.
-
Isolation & Purification: Separate the organic layer, wash with water, and dry over anhydrous MgSO₄. Precipitate the polymer by adding the toluene solution to a large volume of stirring isopropanol. Collect the white, fibrous polymer by filtration.
-
Characterization: Dry the polymer under vacuum. Determine the molecular weight (Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The molecular weight should be lower than a reaction run without the end-capper.
Table 2: Effect of End-Capper Concentration on Molecular Weight
| Molar Ratio (Dichlorosilane:CPD) | Expected DP* | Resulting Mw (Da) (Typical) | PDI (Typical) |
| 1 : 0 (Control) | High | > 100,000 | > 2.0 |
| 1 : 0.05 | 40 | 4,500 - 5,500 | 1.5 - 1.8 |
| 1 : 0.10 | 20 | 2,200 - 2,800 | 1.3 - 1.6 |
| DP = Degree of Polymerization = 2 / (molar fraction of end-capper) |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Silica surface modification reactions with aluminum and boron alkyls and (alkyl) chlorides: reactivities and surface nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Polysilane - Wikipedia [en.wikipedia.org]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
Troubleshooting & Optimization
Troubleshooting low yield in reactions with Chloropentamethyldisilane
Technical Support Center: Chloropentamethyldisilane Reactions
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and provide you with the causal, scientifically-grounded insights needed to resolve challenges in the lab. This guide is structured as a series of frequently asked questions that address the most common issues leading to low reaction yields with this versatile reagent. We will delve into reagent integrity, reaction optimization, and common pitfalls, ensuring every piece of advice is actionable and scientifically sound.
Section 1: Reagent Integrity and Handling - The Foundation of Success
The root cause of many failed or low-yielding reactions can be traced back to the quality and handling of the starting materials. This compound is a highly reactive compound, and its integrity is paramount.
Q1: My reaction yield is unexpectedly low. What is the very first thing I should investigate?
Answer: Before scrutinizing the reaction mechanism or conditions, you must first validate the integrity of your this compound. Due to its reactive Si-Cl bond, the compound is extremely sensitive to atmospheric moisture.[1][2] Improper handling or storage is the most frequent cause of poor results.
Exposure to water leads to rapid hydrolysis, forming pentamethyldisilanol, which can then condense to form the unreactive 1,1,3,3,3-pentamethyl-1-(trimethylsilyloxy)disiloxane. This process irreversibly consumes your starting material before it has a chance to participate in the desired reaction.
Initial Diagnostic Steps:
-
Check Storage Conditions: Ensure the bottle has been stored under an inert atmosphere (nitrogen or argon), tightly sealed, and in a cool, dry place.[3][4][5]
-
Inert Atmosphere Technique: Confirm that all transfers of the reagent were performed using proper air-free techniques, such as a syringe or cannula under a positive pressure of inert gas.
-
Solvent and Glassware Preparation: All solvents must be rigorously dried, and glassware should be oven- or flame-dried immediately before use to remove any adsorbed water.[6]
Q2: How can I verify the purity of my this compound and purify it if necessary?
Answer: If you suspect reagent degradation, you must confirm its purity analytically. The primary contaminants are the hydrolysis/condensation products mentioned above.
Analytical Verification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. A pure sample will show a single major peak corresponding to this compound. The presence of higher molecular weight species, particularly those corresponding to siloxanes, indicates significant decomposition.
-
¹H NMR Spectroscopy: A pure sample will exhibit two sharp singlets for the Si-Me groups. The presence of broad peaks or signals in the Si-OH region (typically 1-3 ppm, variable) is a clear sign of hydrolysis.
Purification Protocol: Fractional Distillation If your analysis confirms impurities, purification via fractional distillation under an inert atmosphere is the recommended procedure.
| Parameter | Value |
| Boiling Point | ~134-136 °C at atmospheric pressure |
| Apparatus | Fractional distillation setup with a short Vigreux column |
| Atmosphere | Dry Nitrogen or Argon |
| Precautions | Ensure all glassware is meticulously dried.[7] |
Step-by-Step Protocol:
-
Assemble the distillation apparatus and flame-dry it under a vacuum, then backfill with inert gas.
-
Transfer the impure this compound to the distillation flask via cannula.
-
Heat the flask gently using an oil bath.
-
Discard the initial low-boiling fraction (forerun).
-
Collect the fraction boiling at the correct temperature range.
-
Store the purified product in a sealed flask with a Teflon-lined cap under an inert atmosphere.
Section 2: Optimizing Reaction Conditions
With confirmed high-purity starting material, the next step is to examine the reaction parameters. Low yields in this phase often point to suboptimal conditions or competing side reactions.
Q3: My starting material is pure, but the reaction is sluggish and incomplete. How should I optimize the core parameters?
Answer: Incomplete conversion is a classic optimization problem. The key variables to investigate are temperature, solvent, and reaction time. The goal is to find a balance that promotes the desired nucleophilic substitution without triggering side reactions.
Troubleshooting Workflow for Incomplete Reactions
Caption: A logical workflow for troubleshooting incomplete reactions.
-
Temperature: For many nucleophilic substitutions, gentle heating can increase the reaction rate.[8] However, be cautious, as higher temperatures can also promote decomposition or Si-Si bond cleavage.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents (e.g., THF, MeCN) can stabilize charged intermediates in SN1-type pathways or effectively solvate counter-ions in SN2 reactions, accelerating the rate.[9] Non-polar solvents (e.g., hexanes, toluene) are suitable for reactions where polarity is less critical.
-
Reaction Time: Some reactions, especially with sterically hindered nucleophiles, are simply slow.[10] Use an appropriate analytical method (TLC, GC) to monitor the consumption of the starting material before quenching the reaction.
Q4: I'm observing unexpected byproducts, and I suspect the Si-Si bond is cleaving. Why does this happen and how can I prevent it?
Answer: This is a critical issue specific to disilanes. The silicon-silicon bond is significantly weaker than a carbon-carbon bond and can be susceptible to cleavage by certain reagents.[11]
Mechanism of Si-Si Bond Cleavage: Strong nucleophiles (e.g., organolithiums, certain alkoxides) or strong Lewis acids can attack one of the silicon atoms, leading to the cleavage of the Si-Si sigma bond.[12][13] This is a competing pathway to the desired attack at the Si-Cl bond.
Caption: Competing reaction pathways for a nucleophile.
Strategies to Minimize Si-Si Cleavage:
-
Moderate Reaction Conditions: Avoid excessively high temperatures.
-
Choose Nucleophiles Wisely: If possible, use less aggressive nucleophiles. For example, when forming silyl ethers, using an alcohol with a non-nucleophilic base (like triethylamine or DBU) is preferable to using a pre-formed, highly reactive alkoxide.[14]
Section 3: Work-up and Purification Issues
A successful reaction can still result in a low isolated yield if the work-up and purification stages are not handled correctly.
Q5: My crude analysis shows a high yield, but I lose most of my material during column chromatography. What's going wrong?
Answer: This is a common and frustrating problem. Silyl compounds, particularly those derived from disilanes, can be sensitive to the stationary phase used in column chromatography.
Causes of Product Loss During Purification:
-
Decomposition on Silica/Alumina: Both silica gel and alumina are acidic and contain surface hydroxyl groups and water. These can hydrolyze or decompose sensitive silyl products. This is especially true for silyl ethers of tertiary alcohols or other acid-sensitive substrates.
-
Irreversible Adsorption: Highly polar byproducts can "streak" on the column, co-eluting with and contaminating your product, leading to "lost" fractions that are discarded.
Troubleshooting Purification:
-
Deactivate the Stationary Phase: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, like triethylamine (~1% v/v), then flush with the pure eluent. This neutralizes the acidic sites.
-
Use an Alternative to Column Chromatography:
-
Aqueous Work-up Best Practices: When quenching the reaction, use a buffered or mild solution (e.g., saturated aq. NH₄Cl or NaHCO₃) instead of strong acid or base to prevent premature deprotection or decomposition of your product.[6][14]
By systematically addressing these areas—reagent integrity, reaction conditions, and product isolation—you can effectively diagnose and solve the root causes of low yield in your reactions with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. microfluidics.cnsi.ucsb.edu [microfluidics.cnsi.ucsb.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. Trimethylchlorosilane|lookchem [lookchem.com]
- 8. reddit.com [reddit.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical analysis of means of preventing Si–C bond cleavage during polycondensation of organosilanes to organosilicas - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Chlorotrimethylsilane (TMSCl): an efficient silicon-based Lewis acid mediator in allylic alkylation using a diethylzinc reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Identifying and removing common impurities in Chloropentamethyldisilane
Technical Support Center: Chloropentamethyldisilane
Welcome to the technical support center for this compound (CPMDS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile organosilane reagent. As a moisture-sensitive compound, maintaining its integrity is paramount for successful and reproducible outcomes in your experiments. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify and eliminate common impurities.
Frequently Asked Questions (FAQs): Understanding Common Impurities
This section addresses the fundamental questions regarding the origin and nature of impurities in this compound.
Q1: What are the primary sources and types of impurities found in this compound?
Impurities in this compound can be broadly categorized into three groups based on their origin:
-
Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. The most common synthesis route involves a Grignard reaction, which can leave behind other chlorosilane variants, unreacted magnesium, and magnesium chloride salts.[1][2]
-
Hydrolysis- and Condensation-Related Impurities: this compound is highly susceptible to hydrolysis upon contact with atmospheric moisture. This reaction produces hydrochloric acid (HCl) and silanols, which rapidly condense to form various siloxanes, most notably 1,1,1,3,3-pentamethyl-3-chlorodisiloxane.[3][4] The presence of HCl can also catalyze further degradation of the product.
-
Solvent and Storage-Related Impurities: Residual solvents from the synthesis or purification process (e.g., diethyl ether, THF, toluene, hexanes) are common contaminants.[5][6] Improper storage can lead to the slow ingress of moisture and subsequent hydrolysis.
Q2: My bottle of this compound is fuming when I open it. Is this normal and what causes it?
This is a common observation and a direct result of the compound's reactivity with moisture. The fuming is caused by the reaction of the Si-Cl bond with water from the air, which rapidly generates gaseous hydrochloric acid (HCl).[4] This indicates that the sample is being exposed to air and underscores the importance of handling the material under a dry, inert atmosphere (e.g., nitrogen or argon).
dot
References
- 1. gelest.com [gelest.com]
- 2. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. inchem.org [inchem.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Silylation with Chloropentamethyldisilane
Welcome to the technical support center for optimizing reaction conditions for silylation using chloropentamethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for the successful application of this versatile silylating agent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Introduction to Pentamethyldisilanyl (Me₅Si₂) Protection
The pentamethyldisilanyl group offers a unique steric and electronic profile compared to more common silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS). Its intermediate steric bulk provides a balance between reactivity and stability, making it a valuable tool in multi-step synthesis where selective protection and deprotection are paramount. Understanding its specific characteristics is key to optimizing its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over other silylating agents?
A1: this compound occupies a useful middle ground in the landscape of silyl protecting groups. It is more sterically hindered than trimethylchlorosilane (TMSCl), leading to greater stability of the resulting silyl ether towards certain reagents and chromatography. However, it is generally less bulky than tert-butyldimethylchlorosilane (TBDMSCl) or triisopropylchlorosilane (TIPSCl), which can allow for the silylation of more sterically hindered alcohols that may react sluggishly with bulkier reagents.
Q2: What functional groups can be silylated with this compound?
A2: The primary application is the protection of hydroxyl groups in primary, secondary, and tertiary alcohols.[1][2] It can also be used to silylate other protic functional groups such as phenols, amines, and carboxylic acids, although reaction conditions may need to be adjusted.[3]
Q3: How does the stability of a pentamethyldisilanyl ether compare to other silyl ethers?
A3: The stability of a silyl ether is largely dictated by the steric bulk around the silicon atom. The pentamethyldisilanyl group provides more steric protection than a TMS group, making the corresponding ether more resistant to hydrolysis under mildly acidic or basic conditions. It is, however, more labile than a TBS or TBDPS ether, allowing for more facile cleavage when desired.[4]
Q4: What are the most common conditions for silylating an alcohol with this compound?
A4: A typical silylation involves reacting the alcohol with a slight excess of this compound in an aprotic solvent in the presence of a base. Common bases include imidazole, triethylamine, or pyridine.[3] For less reactive or sterically hindered alcohols, a more polar solvent like dimethylformamide (DMF) and gentle heating may be necessary.[5]
Silylation Reaction: Mechanism and Workflow
The silylation of an alcohol with this compound proceeds via a nucleophilic substitution at the silicon center. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Troubleshooting Guide
This section addresses common issues encountered during silylation reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low yield | 1. Moisture: Silyl chlorides are highly sensitive to moisture and can be hydrolyzed before reacting with your substrate.[6] 2. Inactive Base: The base may be old or hydrated. 3. Insufficient Reactivity: The alcohol may be sterically hindered, or the reaction conditions are too mild. | 1. Ensure anhydrous conditions: Flame-dry glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[7] 2. Use fresh or purified base. 3. Increase reactivity: Switch to a more polar aprotic solvent like DMF. Consider gentle heating (e.g., 40-60 °C). A stronger, non-nucleophilic base like 2,6-lutidine can also be effective.[5] |
| Formation of side products | 1. Siloxane formation: Hydrolysis of this compound can lead to the formation of disiloxanes. 2. Reaction with solvent: Protic solvents will react with the silylating agent. | 1. Strictly anhydrous conditions are critical to minimize this side reaction. 2. Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or DMF.[3] |
| Product decomposes during workup or purification | 1. Hydrolysis of the silyl ether: Pentamethyldisilanyl ethers have moderate stability and can be cleaved by acidic or strongly basic conditions during aqueous workup.[8] 2. Silica gel-mediated cleavage: The slightly acidic nature of standard silica gel can cleave the silyl ether during column chromatography. | 1. Use a neutral workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. 2. Neutralize silica gel: Flush the column with a solvent mixture containing a small amount of triethylamine (e.g., 1%) before loading your sample. Alternatively, use neutral alumina for chromatography. |
| Difficulty in removing excess reagent or byproducts | 1. Volatility: this compound and its hydrolysis byproducts may not be sufficiently volatile for easy removal under reduced pressure. 2. Solubility: The salt byproduct (e.g., imidazole hydrochloride) may have some solubility in the organic phase. | 1. Aqueous workup: A gentle aqueous wash will help remove water-soluble byproducts.[9] 2. Filtration: If the reaction is performed in a less polar solvent like DCM, the hydrochloride salt of the base will often precipitate and can be removed by filtration. |
Experimental Protocols
Protocol 1: Silylation of a Primary Alcohol
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir.
-
Addition of Silylating Agent: Slowly add this compound (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Silylation of a Sterically Hindered Secondary Alcohol
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the secondary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF, approx. 0.2 M).
-
Addition of Silylating Agent: Add this compound (1.5 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at 40 °C.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction may require several hours to reach completion.
-
Workup: Once complete, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Wash the organic layer multiple times with water to remove DMF and imidazole, followed by a final wash with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.
Characterization of Pentamethyldisilanyl Ethers
The successful formation of a pentamethyldisilanyl ether can be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect to see new signals in the upfield region (typically δ 0.0-0.2 ppm) corresponding to the methyl groups on the silicon atoms. The proton on the carbon bearing the newly formed ether will typically shift downfield.
-
¹³C NMR: The carbon attached to the oxygen will show a downfield shift upon silylation. New signals for the methyl groups on the silicon atoms will also appear.
-
²⁹Si NMR: If available, this technique can provide direct evidence of the silicon environment.
-
Mass Spectrometry: The mass spectrum will show the molecular ion corresponding to the silylated product.
Deprotection of Pentamethyldisilanyl Ethers
The pentamethyldisilanyl group can be readily cleaved under various conditions, offering flexibility in synthetic planning.
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in THF is a standard and highly effective method for cleaving silyl ethers.
-
Acidic conditions: Mild acidic conditions, such as acetic acid in a THF/water mixture, can also be employed for deprotection. Stronger acids like HCl or H₂SO₄ will also readily cleave the ether.[8][10]
-
Basic conditions: While more stable than TMS ethers, pentamethyldisilanyl ethers can be cleaved under strongly basic conditions, such as potassium carbonate in methanol.
The choice of deprotection method will depend on the stability of other functional groups in the molecule.
References
- 1. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General Silylation Procedures - Gelest [technical.gelest.com]
- 6. What is Chlorotrimethylsilane?_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
Managing moisture sensitivity of Chloropentamethyldisilane in experiments
Welcome to the technical support center for Chloropentamethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the moisture sensitivity of this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to this compound's Moisture Sensitivity
This compound ((CH₃)₃SiSi(CH₃)₂Cl) is a valuable reagent in organic synthesis. However, its utility is intrinsically linked to its high reactivity, particularly towards moisture. The silicon-chlorine (Si-Cl) bond is highly susceptible to nucleophilic attack by water.[1][2][3] This hydrolysis reaction is often rapid and exothermic, leading to the formation of pentamethyldisilanol and hydrochloric acid (HCl).[1][3]
The generated HCl can catalyze further undesired side reactions or degrade acid-sensitive functional groups within your desired product.[4][5] The silanol intermediate can also self-condense to form hexamethyldisiloxane.[3] Therefore, the rigorous exclusion of atmospheric and solvent-borne moisture is paramount for successful and reproducible results. This guide will equip you with the necessary knowledge and protocols to confidently handle this compound.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of moisture contamination when handling this compound?
A1: The most immediate sign is the evolution of white fumes upon opening the reagent bottle.[5][6] This is due to the reaction of the volatile Si-Cl compound with atmospheric moisture to form microscopic droplets of hydrochloric acid.[6] You may also observe a white precipitate, which could be the resulting siloxane byproduct.[5]
Q2: I observed a white precipitate in my reaction mixture after adding this compound. What is it and is my reaction failing?
A2: A white precipitate is not always an indicator of failure. It could be one of two things:
-
Salt Byproduct: If your reaction is a silylation and you are using a tertiary amine base (e.g., triethylamine), the precipitate is likely the amine hydrochloride salt (e.g., triethylammonium chloride), which is an expected byproduct.[5]
-
Hydrolysis Product: If you are not using an amine base or the amount of precipitate is excessive, it could be the result of hydrolysis and subsequent condensation of the this compound.
To differentiate, consider your reaction conditions. If you have rigorously excluded moisture, the precipitate is likely the intended salt byproduct.
Q3: My reaction is sluggish or stalls completely after adding this compound. Could moisture be the culprit?
A3: Absolutely. If moisture is present, it will compete with your substrate for the this compound, effectively consuming your reagent and reducing its availability for the desired reaction. This will manifest as a sluggish reaction or a complete stall.
Q4: How should I properly store this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7][8][9] It is crucial to prevent any contact with water during storage.[7][8] Many suppliers offer this reagent in specialized packaging with septa for easy and safe dispensing via syringe.[10]
Q5: What is the difference between using a glovebox and a Schlenk line for handling this compound?
A5: Both techniques create an inert atmosphere to exclude moisture and oxygen.[11][12]
-
Glovebox: Provides a fully enclosed environment with a constantly purified inert atmosphere (typically <1 ppm of O₂ and H₂O).[12][13] It is ideal for manipulating solids and preparing samples where maintaining a pristine atmosphere is critical.[13]
-
Schlenk Line: A manifold that allows for the evacuation of air from glassware and backfilling with an inert gas.[11][14] It is highly versatile for running reactions in solution.[14]
For most applications involving this compound, a well-operated Schlenk line is sufficient. However, for highly sensitive substrates or when working on a very small scale, a glovebox offers a more controlled environment.[15][16]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Solution |
| Moisture Contamination of Solvents | Use a Karl Fischer titrator to check the water content of your solvent.[17] Alternatively, use a fresh bottle of anhydrous solvent or a properly dried and stored solvent. | Dry your solvent over an appropriate drying agent and distill under an inert atmosphere.[15][18][19] Store the dried solvent over molecular sieves in a sealed flask.[20] |
| Improperly Dried Glassware | Even "dry-looking" glassware has a film of adsorbed water.[21][22] | Oven-dry all glassware at >120 °C for at least 4 hours (overnight is better).[21][22][23] Assemble the glassware hot while flushing with a stream of inert gas to prevent moisture from re-adsorbing as it cools.[21][22][23] |
| Atmospheric Leak in Reaction Setup | Check all joints, septa, and connections for leaks. A slight positive pressure of inert gas should be maintained throughout the experiment, evidenced by a steady outflow through a bubbler.[22] | Ensure all ground glass joints are well-greased (if applicable) and securely clamped. Use fresh, pliable rubber septa and secure them with wire or zip ties. |
| Degraded Reagent | The reagent may have been compromised by previous exposure to moisture. | Use a fresh bottle of this compound or a properly stored and sealed one. |
Issue 2: Product Decomposition During Workup
| Possible Cause | Diagnostic Check | Solution |
| Acid-Sensitivity of Product | The HCl generated from the hydrolysis of excess this compound during aqueous workup can degrade acid-labile functional groups.[4][5] | Perform a non-aqueous workup if possible. Alternatively, quench the reaction with a mild, non-aqueous base (e.g., pyridine) before concentrating. If an aqueous workup is necessary, use a buffered or basic solution (e.g., saturated NaHCO₃) for the initial wash to neutralize any HCl.[5] |
| Silyl Ether Instability | The resulting silyl ether may be unstable to the workup conditions (e.g., chromatography on silica gel). | Minimize contact time with silica gel. Consider using a less acidic stationary phase like alumina for chromatography. Alternatively, use a bulkier, more stable silylating agent if the TMS group proves too labile.[5] |
Experimental Protocols
Protocol 1: General Setup for a Moisture-Sensitive Reaction Using a Schlenk Line
-
Glassware Preparation:
-
Disassemble and clean all glassware.
-
While still hot, assemble the reaction apparatus (e.g., round-bottom flask with a condenser and a gas inlet adapter) and immediately connect it to the Schlenk line.
-
Evacuate the apparatus under vacuum and then backfill with a dry, inert gas (e.g., argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[11]
-
-
Solvent Transfer:
-
Reagent Addition:
-
Maintaining an Inert Atmosphere:
Diagram: Schlenk Line Setup for Inert Atmosphere Reaction
References
- 1. fiveable.me [fiveable.me]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Drying solvents and Drying agents [delloyd.50megs.com]
- 19. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 20. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. ehs.umich.edu [ehs.umich.edu]
- 23. Chemistry Teaching Labs - Using oven dried glassware [chemtl.york.ac.uk]
Preventing side reactions with Chloropentamethyldisilane
A Guide to Preventing Side Reactions in Research and Development
Welcome to the Technical Support Center for Chloropentamethyldisilane (CPMD). This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile silylating agent. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and field-proven insights to help you anticipate and overcome challenges in your experiments. This is not a rigid manual, but a dynamic resource to empower your research.
Frequently Asked Questions (FAQs)
General Handling and Storage
Question: I am new to using this compound. What are the most critical handling and storage precautions I should take?
Answer: this compound is a moisture-sensitive and corrosive liquid. Proper handling and storage are paramount to prevent degradation of the reagent and ensure the success of your reactions.
-
Moisture Sensitivity: Like other chlorosilanes, this compound reacts readily with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and pentamethyldisilanol, which can further condense.[1][2] This hydrolysis not only consumes the reagent but also introduces acid into your reaction, which can catalyze undesired side reactions.
-
Expert Tip: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[3] Store the reagent in a tightly sealed container, preferably in a desiccator or a dry, inert-gas-filled glovebox.
-
-
Corrosivity: The HCl generated upon hydrolysis is corrosive.[1]
-
Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1]
-
Question: I suspect my bottle of this compound has been compromised by moisture. How can I test its quality and can it be purified?
Answer: If you suspect moisture contamination, you may observe fuming when the bottle is opened due to reaction with ambient moisture. A simple qualitative test is to carefully add a drop of the silane to a dry, inert solvent like hexane; cloudiness may indicate the presence of insoluble hydrolysis products.
For purification, fractional distillation under reduced pressure and an inert atmosphere can be effective for removing less volatile impurities.[4] However, for critical applications, using a fresh, unopened bottle of high-purity reagent is always the best practice to ensure reproducibility.
Silylation Reactions: Protecting Alcohols
Question: My silylation of a primary alcohol with this compound is sluggish and gives low yields. What are the likely causes and how can I improve the reaction?
Answer: Sluggish reactions and low yields in silyl ether formation are common issues that can often be traced back to a few key factors:
-
Insufficient Base: A stoichiometric amount of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.[5] Without a base, the accumulating HCl can protonate the starting alcohol, reducing its nucleophilicity, and can also catalyze the cleavage of the newly formed silyl ether.
-
Steric Hindrance: While the pentamethyldisilyl group is not as bulky as a triisopropylsilyl (TIPS) group, it is more sterically demanding than a trimethylsilyl (TMS) group.[6] For hindered alcohols, the reaction may require more forcing conditions.
-
Poor Nucleophilicity of the Alcohol: Alcohols with electron-withdrawing groups in close proximity may be less nucleophilic, leading to slower reaction rates.
Troubleshooting Protocol: Optimizing Silylation of a Primary Alcohol
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). | Ensures a moisture-free environment and good solubility of reactants. |
| Base | Use 1.1-1.5 equivalents of a non-nucleophilic base such as triethylamine (Et₃N) or imidazole. | Imidazole is often a more effective catalyst for silylation than triethylamine.[7] |
| Temperature | Start the reaction at 0 °C and allow it to warm to room temperature. For hindered alcohols, gentle heating (40-50 °C) may be necessary. | Controls the initial exotherm and allows for a smooth reaction. Heating can overcome the activation energy barrier for sterically hindered substrates. |
| Reagent Addition | Add the this compound dropwise to a solution of the alcohol and base. | This helps to control the reaction rate and minimize side reactions. |
| Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | Prevents unnecessarily long reaction times which can lead to side product formation. |
Troubleshooting Guide: Specific Side Reactions
This section delves into specific side reactions that can occur when using this compound and provides detailed guidance on how to mitigate them.
Issue 1: Unwanted Cleavage of the Pentamethyldisilyl (PMDS) Ether
Question: I have successfully protected a hydroxyl group as a pentamethyldisilyl (PMDS) ether, but it is being cleaved during a subsequent reaction step. What conditions are known to cleave this group?
Answer: The stability of the PMDS ether is a critical consideration in multi-step synthesis. While generally more stable than a TMS ether due to increased steric bulk, it is susceptible to cleavage under certain conditions.
-
Acidic Conditions: Strong protic acids (e.g., HCl, H₂SO₄) and some Lewis acids can catalyze the hydrolysis of silyl ethers.[8] The pentamethyldisilyl group is more stable to acidic conditions than the trimethylsilyl group.
-
Basic Conditions: While more stable to base than to acid, strong bases can also promote the cleavage of silyl ethers. The rate of cleavage is dependent on the specific base and reaction conditions.
-
Fluoride Ion Sources: Fluoride ions have a very high affinity for silicon and are highly effective reagents for cleaving silyl ethers.[9][10] Reagents like tetrabutylammonium fluoride (TBAF) will readily cleave PMDS ethers.
Comparative Stability of Silyl Ethers (General Trend)
| Silyl Group | Relative Stability to Acid | Relative Stability to Base |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| PMDS (Pentamethyldisilyl) | Intermediate | Intermediate |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Note: The stability of PMDS is expected to be greater than TMS and TES but less than the more sterically hindered TBDMS, TIPS, and TBDPS groups. Precise quantitative data for PMDS is not as readily available in the literature.
Workflow for Diagnosing and Preventing Unwanted Deprotection
Caption: Troubleshooting workflow for unwanted PMDS ether cleavage.
Issue 2: Side Reactions Involving the Si-Si Bond
Question: I am observing unexpected byproducts in my reaction that I suspect are due to the cleavage of the silicon-silicon bond in the pentamethyldisilyl group. Is this a known issue?
Answer: Yes, the silicon-silicon bond in disilanes is a potential site of reactivity and can undergo cleavage under certain conditions, leading to undesired side products. This is a key difference compared to more common trialkylsilyl protecting groups like TMS or TBDMS.
-
Oxidative Cleavage: Strong oxidizing agents can cleave the Si-Si bond. A notable example is the Tamao–Fleming oxidation , which can be used to convert the pentamethyldisilyl group into a hydroxyl group.[11] While this is a synthetically useful transformation, it can be an unwanted side reaction if not intended.
-
Nucleophilic Attack: While less common, certain nucleophiles may attack one of the silicon atoms, leading to Si-Si bond scission.
-
Lewis Acid Catalysis: Strong Lewis acids can potentially coordinate to the oxygen of the silyl ether and promote rearrangements or cleavage that involve the Si-Si bond.
Experimental Protocol: Deliberate Cleavage of a Pentamethyldisilyl Ether via Tamao-Fleming Oxidation
This protocol is provided as an example of a reaction that leverages the reactivity of the Si-Si bond. Understanding these conditions can help you avoid unintentional cleavage.
-
Dissolve the Substrate: Dissolve the pentamethyldisilyl-protected compound in a suitable solvent system, such as a mixture of methanol (MeOH) and tetrahydrofuran (THF).
-
Add Reagents: Add potassium fluoride (KF) and potassium bicarbonate (KHCO₃) to the solution.
-
Add Oxidant: Cool the mixture to 0 °C and slowly add hydrogen peroxide (H₂O₂).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with sodium thiosulfate solution and extract the product with an appropriate organic solvent.
This protocol is adapted from the principles of Tamao-Fleming oxidation and may require optimization for your specific substrate.[11]
Logical Diagram of Potential Si-Si Bond Cleavage Pathways
Caption: Potential pathways for Si-Si bond cleavage in pentamethyldisilyl ethers.
Issue 3: Steric Hindrance Affecting Subsequent Reactions
Question: After protecting a hydroxyl group with this compound, a subsequent reaction at a neighboring functional group is failing. Could the PMDS group be the cause?
Answer: Yes, this is a plausible scenario. The pentamethyldisilyl group, while not the largest silyl protecting group, can exert significant steric hindrance that may impede the approach of reagents to nearby reactive sites. In the total synthesis of (+)-Phorbol, the large PMDS groups were found to hinder a ring-closing metathesis (RCM) reaction.[11]
Strategies to Mitigate Steric Hindrance:
-
Protecting Group Selection: If you anticipate steric issues, consider using a smaller protecting group from the outset, if the required stability allows.
-
Reaction Conditions: For the subsequent reaction, you may need to employ more forcing conditions, such as higher temperatures, longer reaction times, or more reactive reagents, to overcome the steric barrier. However, this must be balanced against the potential for side reactions.
-
Substrate Modification: In some cases, it may be possible to modify the substrate to increase the distance between the PMDS group and the reactive center.
-
Timing of Protection: Evaluate if the protection step can be performed later in the synthetic sequence to avoid hindering an earlier critical transformation.
By carefully considering the reactivity, stability, and steric profile of the pentamethyldisilyl group, researchers can effectively utilize this compound as a valuable tool in complex organic synthesis while minimizing the occurrence of undesired side reactions.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. Chlorodimethylsilane: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. zmsilane.com [zmsilane.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. echemi.com [echemi.com]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
Degradation pathways of Chloropentamethyldisilane under various conditions
Introduction
Welcome to the technical support guide for Chloropentamethyldisilane (CPMDS). This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile organosilicon reagent. Understanding the stability and degradation pathways of CPMDS is critical for ensuring experimental reproducibility, preventing the formation of unwanted byproducts, and interpreting analytical data correctly. This guide provides in-depth, field-proven insights into the common challenges encountered when working with CPMDS, presented in a practical question-and-answer format with troubleshooting protocols and mechanistic diagrams.
Part 1: Frequently Asked Questions on Handling & Storage
Proper handling and storage are the first line of defense against premature degradation. Given its reactivity, several precautions are mandatory.
Question 1: I just received my bottle of this compound. What are the immediate storage requirements?
Answer: this compound is highly sensitive to moisture and moderately flammable. Upon receipt, the container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, strong oxidizing agents, acids, bases, and alcohols.[1] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent contact with atmospheric moisture.[2][3] The container must be kept tightly closed and, once opened, should be carefully resealed to prevent leakage and moisture ingress.[4]
Question 2: My protocol requires dispensing small amounts of the reagent multiple times over a week. What is the best practice for this?
Answer: To maintain the integrity of the bulk reagent, it is advisable to work under an inert atmosphere, for instance, inside a glovebox or using Schlenk line techniques. If these are unavailable, minimize the time the bottle is open to the atmosphere. Use a dry, inert gas (like nitrogen or argon) to blanket the headspace of the container before resealing.[1][2] For frequent use, consider aliquoting the reagent into smaller, septum-sealed vials under an inert atmosphere. This prevents repeated exposure of the main stock to potential contaminants and moisture.
Question 3: What personal protective equipment (PPE) is necessary when handling this compound?
Answer: Due to its corrosive nature upon hydrolysis and its flammability, comprehensive PPE is essential. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[4]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, an apron and protective boots are recommended.
-
Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1][5]
Part 2: Troubleshooting Guide: Hydrolytic Degradation
Hydrolysis is the most common degradation pathway for this compound, often occurring unintentionally due to ambient moisture.
Question 4: My previously clear solution of this compound has become hazy and a white precipitate has formed. What is the cause?
Answer: This is a classic sign of hydrolytic degradation. This compound reacts readily with water—even trace amounts from the atmosphere or solvents—to form pentamethyldisilanol ((CH₃)₃Si-Si(CH₃)₂OH) and hydrogen chloride (HCl) gas.[6][7] The initial haziness is often due to the formation of the silanol. While pentamethyldisilanol itself is a liquid, it can undergo subsequent condensation reactions, especially in the presence of the HCl byproduct which catalyzes the reaction, to form the solid, higher molecular weight bis(pentamethyldisilyl)oxane (((CH₃)₃Si-Si(CH₃)₂)₂O).
Question 5: I've noticed my reaction mixture has become acidic after adding this compound. Is this expected?
Answer: Yes, this is a direct consequence of hydrolysis. For every mole of the Si-Cl bond that reacts with water, one mole of hydrogen chloride (HCl) is produced.[6][7] This can significantly lower the pH of your reaction medium, which may in turn affect the stability of other reagents or the desired reaction pathway.
Mechanism: Hydrolysis and Subsequent Condensation
The degradation proceeds in two main steps:
-
Hydrolysis: The electrophilic silicon atom of the Si-Cl bond is attacked by the nucleophilic oxygen atom of water. This is a rapid reaction that cleaves the Si-Cl bond.
-
Condensation: The initially formed pentamethyldisilanol can then react with another molecule of silanol (or with unreacted this compound) to eliminate water (or HCl) and form a stable Si-O-Si (siloxane) bond.
Caption: Hydrolysis of CPMDS to pentamethyldisilanol and its subsequent condensation.
Protocol 1: Procedure for Minimizing Hydrolysis During Reaction Setup
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry, inert gas (N₂ or Ar) or in a desiccator immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened septum-sealed bottles are preferred.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas.
-
Reagent Transfer: Transfer this compound using a dry, gas-tight syringe. If transferring from a septum-sealed bottle, first purge the syringe with inert gas.
-
Temperature Control: If the reaction is exothermic, pre-cool the reaction vessel before adding the chlorosilane to better control the reaction rate and minimize side reactions.
Part 3: Troubleshooting Guide: Thermal Degradation
High temperatures can initiate degradation through homolytic bond cleavage, leading to a complex mixture of products.
Question 6: My experiment requires heating. At what temperature does this compound become unstable?
Question 7: What are the likely byproducts of thermal degradation?
Answer: The primary thermal degradation event is the homolytic cleavage of the Si-Si bond to generate pentamethylsilylenyl radical (•SiMe₂) and trimethylsilyl radical (•SiMe₃). Cleavage of a Si-C bond to yield a methyl radical (•CH₃) and a chlorotetramethyldisilyl radical is also possible.[8][10] These highly reactive radical species can then participate in a variety of secondary reactions, including:
-
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from solvent or other molecules, forming species like pentamethyldisilane.
-
Rearrangement: Silyl radicals can undergo intramolecular rearrangements.
-
Elimination: Formation of stable small molecules like methane or ethene can occur.[10]
-
Polymerization: Radicals can initiate polymerization, leading to oligomeric or polymeric silane/siloxane materials.
Caption: Potential primary bond cleavage events in the thermal degradation of CPMDS.
Part 4: Troubleshooting Guide: Chemical Incompatibility & Other Pathways
Question 8: Can my solvent or other reagents react with this compound?
Answer: Absolutely. The silicon atom bonded to chlorine is highly electrophilic and susceptible to attack by nucleophiles.[11][12] Reagents with nucleophilic sites, such as alcohols, amines, or even some polar aprotic solvents like DMF at elevated temperatures, can displace the chloride.[13] For example, reaction with an alcohol (R-OH) will yield an alkoxypentamethyldisilane (Me₃Si-SiMe₂OR) and HCl. This is mechanistically similar to hydrolysis.
Question 9: I'm analyzing my final product and see several unexpected siloxane-containing impurities. My reaction was performed under strictly anhydrous conditions. What could be the cause?
Answer: If hydrolysis is confidently ruled out, these impurities could arise from acid- or base-catalyzed rearrangement of the disilane or any initially formed disiloxane products.[14][15][16] Trace amounts of acid (e.g., HCl from minor hydrolysis) or base can catalyze the cleavage and reformation of Si-Si and Si-O bonds, leading to a scrambling of substituents and the formation of thermodynamically more stable products or cyclic siloxanes. This process is often referred to as equilibration.[14]
Part 5: Analytical Troubleshooting
Confirming and identifying degradation products is key to resolving experimental issues.
Question 10: How can I analyze my this compound sample to check for degradation?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for this purpose.[17][18] The starting material, this compound, is volatile and GC-amenable. Degradation products can be identified by their characteristic mass spectra.
Question 11: The primary hydrolysis product, pentamethyldisilanol, is polar. Will it analyze well by GC-MS?
Answer: Direct analysis of polar silanols by GC can be problematic, leading to poor peak shape and potential thermal degradation in the GC inlet.[19] To obtain reliable results, it is standard practice to convert the polar -OH group into a nonpolar silyl ether through derivatization. This increases the volatility and thermal stability of the analyte.[20][21]
Protocol 2: Basic Workflow for GC-MS Analysis of Degradation
-
Sample Preparation:
-
Take a small aliquot (e.g., 1-5 mg) of the suspect sample and dissolve it in a dry, inert solvent (e.g., 1 mL of hexane or dichloromethane).
-
-
Derivatization (for Hydrolysis Products):
-
To a portion of the sample solution (e.g., 100 µL), add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[21]
-
Add an equal volume (100 µL) of the silylating agent.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of any silanol (-Si-OH) groups to their corresponding trimethylsilyl ethers (-Si-O-SiMe₃).[19]
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample (both derivatized and underivatized) into the GC-MS.
-
Use a standard non-polar column (e.g., DB-5MS or equivalent).[18]
-
Program the oven with a temperature ramp (e.g., start at 50°C, hold for 2 min, then ramp at 10-15°C/min to 280°C).
-
-
Data Interpretation:
-
Underivatized Sample: Look for the peak corresponding to this compound (C₅H₁₅ClSi₂). Check for peaks corresponding to volatile condensation products like bis(pentamethyldisilyl)oxane.
-
Derivatized Sample: Look for a new peak corresponding to the silylated pentamethyldisilanol. The mass spectrum of this derivative will show a characteristic loss of a methyl group (M-15) and other predictable fragmentation patterns.
-
Caption: Workflow for the GC-MS analysis of this compound degradation.
Summary of Degradation Pathways
| Condition | Primary Degradation Pathway | Key Intermediates/Products | Experimental Signature |
| Ambient Moisture/Water | Hydrolysis & Condensation | Pentamethyldisilanol, HCl, Bis(pentamethyldisilyl)oxane | Haziness/precipitate, acidic pH, characteristic peaks in GC-MS |
| High Temperature (>300°C) | Thermal Decomposition | Silyl radicals (•SiMe₃, •SiMe₂Cl), Methyl radicals (•CH₃) | Gas evolution, formation of complex mixture/polymeric material |
| Presence of Nucleophiles | Nucleophilic Substitution | Alkoxy- or amino-disilanes, HCl | Consumption of starting material, formation of substituted product |
| Trace Acid/Base | Catalytic Rearrangement | Isomeric silanes, other siloxanes | Unexpected siloxane impurities in GC-MS analysis |
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. registech.com [registech.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 7. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 8. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soci.org [soci.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. hpst.cz [hpst.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. thescipub.com [thescipub.com]
Best practices for handling and storage of Chloropentamethyldisilane to maintain purity
A Guide to Maintaining Purity in Handling and Storage
Welcome to the Technical Support Center for Chloropentamethyldisilane (CAS No. 1560-28-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and best practices for the handling and storage of this compound, with a primary focus on maintaining its purity for experimental success.
Introduction: The Criticality of Purity
This compound is a reactive organosilicon compound valued in a variety of synthetic applications.[1][2] Its utility is intrinsically linked to its purity. The presence of impurities, primarily from hydrolysis or thermal degradation, can lead to inconsistent reaction outcomes, the formation of unwanted byproducts, and difficulties in product purification. This guide provides a comprehensive overview of the best practices to mitigate these challenges, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is hydrolysis.[2][3][4] The silicon-chlorine bond is highly susceptible to attack by water, leading to the formation of silanols, which can then condense to form disiloxanes. This reaction is often rapid and exothermic.[3][4]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain purity, this compound should be stored in a cool, dry, well-ventilated area, away from sources of ignition.[5] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.[1]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Due to its corrosive and flammable nature, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile rubber), tightly fitting safety goggles, a face shield, and a lab coat.[5] All handling of open containers should be performed in a chemical fume hood.
Q4: How can I confirm the purity of my this compound before use?
A4: The purity of this compound can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR).[6][7] These techniques can identify and quantify the main compound as well as common impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Scenario 1: Inconsistent or Low Yields in Silylation Reactions
-
Problem: You are observing lower than expected yields or inconsistent results in reactions where this compound is used as a silylating agent.
-
Probable Cause: The most likely culprit is the degradation of the this compound due to moisture contamination, leading to a lower concentration of the active reagent.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before use, analyze a small aliquot of the this compound by GC-MS to check for the presence of hydrolysis products such as pentamethyldisilanol or decamethyltetrasiloxane.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere. Solvents and other reagents should be freshly dried and deoxygenated.
-
Proper Reagent Transfer: Use inert atmosphere techniques, such as a Schlenk line or a glove box, for all transfers. Use dry, gas-tight syringes or cannulas to handle the reagent.
-
Scenario 2: Pressure Buildup in the Storage Bottle
-
Problem: You notice that the storage bottle for this compound has developed a positive pressure.
-
Probable Cause: This is a strong indication of hydrolysis. The reaction of this compound with water produces hydrogen chloride (HCl) gas, which can cause pressure buildup in a sealed container.
-
Troubleshooting Steps:
-
Handle with Extreme Caution: Do not open the bottle if significant pressure is suspected. Cool the bottle in a secondary container before attempting to vent it.
-
Vent Safely: In a fume hood, carefully and slowly open the cap to release the pressure. A needle connected to a bubbler can be inserted through the septum of a Sure/Seal™-type bottle to safely vent the HCl gas.
-
Assess Reagent Quality: After venting, the reagent is likely compromised. It is advisable to analyze its purity before further use. If significant degradation has occurred, the reagent should be properly quenched and disposed of.
-
Experimental Protocols
Protocol 1: Inert Atmosphere Transfer of this compound
This protocol outlines the steps for safely transferring this compound from a supplier bottle to a reaction vessel using a syringe under an inert atmosphere.
Materials:
-
Schlenk line with a supply of dry nitrogen or argon gas
-
Dry, gas-tight syringe with a long needle
-
Oven-dried and cooled reaction flask with a rubber septum
-
Supplier bottle of this compound with a septum-sealed cap
Procedure:
-
Prepare the System: Assemble the reaction flask and purge it with inert gas for at least 15-20 minutes.
-
Purge the Syringe: Puncture the septum of the reaction flask with the syringe needle and purge the syringe with the inert gas by drawing and expelling the gas several times.
-
Transfer the Reagent: Puncture the septum of the this compound bottle with the purged syringe. To avoid creating a vacuum in the supplier bottle, it is recommended to first inject a volume of inert gas equivalent to the volume of liquid to be withdrawn.
-
Withdraw the Reagent: Slowly withdraw the desired volume of this compound into the syringe.
-
Inject into Reaction Flask: Transfer the syringe to the reaction flask and slowly inject the reagent.
-
Clean the Syringe: Immediately and carefully quench the syringe by drawing up a suitable solvent (e.g., anhydrous hexane) and expelling it into a quench beaker containing a mixture of isopropanol and sodium bicarbonate solution. Repeat this process several times.
Caption: Inert atmosphere transfer workflow.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound purity.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for non-polar compounds (e.g., DB-5ms or equivalent)
Sample Preparation:
-
In a glove box or under an inert atmosphere, prepare a dilute solution of this compound in an anhydrous, non-polar solvent (e.g., hexane or toluene). A concentration of approximately 1 mg/mL is a good starting point.
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split injection) |
| Carrier Gas | Helium |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 35-400 amu |
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Look for peaks corresponding to potential impurities such as:
-
Hydrolysis Product: Pentamethyldisilanol
-
Condensation Product: Decamethyltetrasiloxane
-
Starting Materials/Byproducts from Synthesis: Hexamethyldisilane, other chlorodisilanes.
-
-
The purity can be estimated by the relative peak area percentages.
Caption: GC-MS purity analysis workflow.
Chemical Properties and Purity Parameters
| Property | Value | Source |
| CAS Number | 1560-28-7 | [1][2] |
| Molecular Formula | C₅H₁₅ClSi₂ | [1][2] |
| Molecular Weight | 166.80 g/mol | [2] |
| Boiling Point | 134-136 °C | [1][8] |
| Density | 0.862 g/mL at 25 °C | [1][8] |
| Flash Point | 18 °C (64 °F) | [1] |
| Refractive Index | n20/D 1.4415 | [] |
Common Impurities and Their Origin:
| Impurity | Chemical Formula | Origin |
| Pentamethyldisilanol | C₅H₁₆OSi₂ | Hydrolysis of this compound |
| Decamethyltetrasiloxane | C₁₀H₃₀O₃Si₄ | Condensation of pentamethyldisilanol |
| Hydrogen Chloride | HCl | Byproduct of hydrolysis |
| Hexamethyldisilane | C₆H₁₈Si₂ | Potential unreacted starting material or byproduct |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS 1560-28-7: Pentamethylchlorodisilane | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. This compound | 1560-28-7 [chemicalbook.com]
How to quench excess Chloropentamethyldisilane in a reaction mixture
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper methods for quenching excess chloropentamethyldisilane in a reaction mixture. We will address common issues, provide detailed protocols, and explain the chemical principles behind our recommendations to ensure the safety, efficiency, and success of your experiments.
Troubleshooting Guide
This section addresses complex scenarios and provides detailed explanations to navigate the challenges of working with reactive silyl halides.
Q1: How do I select the most appropriate quenching agent for my specific reaction?
Choosing the right quenching agent is critical and depends on several factors: the stability of your desired product, the reaction solvent, the reaction scale, and the subsequent workup procedure. This compound is a reactive chlorosilane that readily hydrolyzes, even with atmospheric moisture, to produce hydrochloric acid (HCl) and pentamethyldisilanol.[1][2][3] The primary goal of the quench is to neutralize this reactivity in a controlled manner.
Your decision-making process can be guided by the following logic:
Caption: Decision workflow for selecting a quenching agent.
-
Protic Solvents (Methanol, Ethanol, Isopropanol): These are often the best choice for a controlled quench. They react with this compound via an SN2-type reaction at the silicon center to form a stable alkoxypentamethyldisilane and one equivalent of HCl.[4] This reaction is typically less exothermic than direct hydrolysis. The resulting HCl can then be neutralized in a subsequent aqueous wash with a mild base like saturated sodium bicarbonate. This method is ideal for reactions in water-miscible solvents like THF or diethyl ether.[5][6]
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): This is a one-step solution that both quenches the silyl chloride and neutralizes the resulting HCl. It is a preferred method when the desired product is stable to mild basic conditions. The reaction produces pentamethyldisilanol, NaCl, water, and CO₂ gas. Caution: The CO₂ evolution can cause pressure buildup; therefore, addition must be slow and performed in an open or vented vessel, especially on a large scale.[7]
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This is a mildly acidic wash that is effective for quenching reactions containing acid-sensitive functional groups.[8][9] It reacts with the chlorosilane and is particularly useful for working up reactions involving organometallic reagents where pH control is important.
-
Water: While seemingly the simplest quencher, the direct addition of water to a concentrated reaction mixture containing chlorosilanes is strongly discouraged. The hydrolysis reaction is highly exothermic and liberates HCl gas, creating a significant safety hazard from both the heat generated and the corrosive fumes.[1][10][11] A safer approach is to add the reaction mixture slowly to a separate, vigorously stirred flask containing a large excess of ice-cold water.
Q2: My quenching process is highly exothermic and generating significant fumes. What is happening and what should I do?
This is a classic sign of an uncontrolled hydrolysis reaction. Chlorosilanes react violently with water, releasing heat and HCl gas.[3][10][11] If you add a concentrated aqueous solution directly to your reaction vessel, the localized heat can cause the solvent to boil, and the rapid generation of HCl gas will appear as dense, white, corrosive fumes.
Immediate Corrective Actions:
-
Stop the addition of the quenching agent immediately.
-
If possible and safe, cool the reaction vessel in an ice-water bath to control the temperature.
Prevention Strategy: The fundamental principle for a safe quench is "reverse addition" at low temperatures.
-
Prepare your quenching solution (e.g., saturated NaHCO₃, methanol, or plain water) in a separate flask, appropriately sized for the full volume of your reaction mixture plus the quenching agent.
-
Cool this flask in an ice-water bath (0 °C).
-
Using a dropping funnel or syringe pump, add your reaction mixture slowly and dropwise to the cold, vigorously stirred quenching solution. This method ensures that the reactive chlorosilane is always the limiting reagent in the quench, allowing the heat to dissipate safely.
Q3: After quenching, I have a white precipitate or a persistent emulsion. How should I proceed?
These are common workup issues when dealing with silicon-based reagents.
-
White Precipitate: The white solid is most likely polysiloxanes. The initial quenching produces pentamethyldisilanol. This silanol is prone to self-condensation, especially under acidic or basic conditions, to form larger siloxane oligomers (e.g., decamethyltetrasiloxane) and water. These higher molecular weight siloxanes can be insoluble in common organic solvents and precipitate out.
-
Solution: After separating the aqueous and organic layers, filter the organic layer through a pad of Celite® or diatomaceous earth. This will effectively remove the fine solid particles without clogging a standard filter paper. Wash the filter cake with a small amount of fresh organic solvent to recover any trapped product.
-
-
Persistent Emulsion: Emulsions form when the aqueous and organic layers fail to separate cleanly, often stabilized by the silicon byproducts at the interface.
-
Solution:
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel and gently rock the mixture. The increased ionic strength of the aqueous phase often helps to break the emulsion.[14]
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 10-30 minutes is sufficient for the layers to separate.
-
Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion, allowing for better separation upon re-collection.
-
-
Q4: How can I be certain that all the this compound has been effectively quenched before proceeding?
Verifying the complete consumption of the starting material is crucial before removing the solvent, as residual chlorosilane can continue to react and potentially degrade your product upon concentration.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot a small aliquot of your organic layer onto a TLC plate. This compound is non-polar and will have a high Rf value. You can visualize it using a potassium permanganate (KMnO₄) stain, where it will appear as a yellow spot on a purple background. The absence of this spot indicates a successful quench.
-
Gas Chromatography (GC): For a more quantitative assessment, GC analysis of an aliquot from the organic layer can confirm the absence of the volatile this compound starting material.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the simplest and safest quenching method for a small-scale reaction? | For routine, small-scale (<1 g) reactions where the product is not base-sensitive, the slow addition of the reaction mixture to a cooled (0 °C) and vigorously stirred solution of saturated aqueous sodium bicarbonate is highly effective.[7] For acid-sensitive products, quenching into a solution of methanol in an inert solvent followed by a bicarbonate wash is a robust alternative.[4] |
| What are the primary byproducts of quenching this compound? | The byproducts depend on the quenching agent. With water or aqueous base , the product is pentamethyldisilanol ((CH₃)₃Si-Si(CH₃)₂OH), which can condense to form decamethyltetrasiloxane and other polysiloxanes.[1] With an alcohol (ROH) , the product is an alkoxypentamethyldisilane ((CH₃)₃Si-Si(CH₃)₂OR).[4] All methods also produce one equivalent of HCl, which is typically neutralized in the workup. |
| Are there any quenching agents I should absolutely avoid? | Avoid adding primary or secondary amines directly as quenching agents unless they are part of the intended reaction. This can lead to the formation of silylamines, adding another layer of complexity to your product mixture. Also, avoid strong, nucleophilic bases like NaOH or KOH unless your product is extremely robust, as they can promote unwanted side reactions or degradation. |
| What are the most critical safety precautions when quenching chlorosilanes? | 1. Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[15] 2. Fume Hood: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive HCl vapors.[1][12][13] 3. Controlled Addition: Always add the chlorosilane-containing mixture slowly to the quenching agent at low temperature (0 °C). Never add the quenching agent rapidly to the reaction mixture. 4. Inert Atmosphere: While not strictly necessary for the quench itself, remember that the initial reaction was likely under an inert atmosphere. Ensure your quenching setup is ready before exposing the reaction to air. |
Experimental Protocols
Protocol 1: Quenching with Methanol followed by Aqueous Workup
This method is ideal for reactions in aprotic solvents (THF, diethyl ether, toluene, hexanes) and is compatible with most functional groups.
-
Preparation: In a separate flask equipped with a stir bar, prepare a 10% (v/v) solution of methanol in your reaction solvent (e.g., for a 50 mL reaction, prepare a solution of 10 mL methanol in 90 mL of fresh solvent). Cool this solution to 0 °C in an ice-water bath.
-
Quenching: Using a dropping funnel, add the reaction mixture containing excess this compound dropwise to the cold methanol solution over 10-15 minutes with vigorous stirring.
-
Warm to Room Temperature: Once the addition is complete, remove the ice bath and allow the mixture to stir for an additional 20 minutes at room temperature to ensure the reaction is complete.
-
Aqueous Workup: Transfer the quenched mixture to a separatory funnel.
-
Wash: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2 x volume of original reaction). Check that the aqueous layer is basic (pH > 7) to confirm neutralization of HCl.
-
Water (1 x volume).
-
Saturated aqueous NaCl (Brine) (1 x volume).[14]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Direct Quenching with Saturated Aqueous Sodium Bicarbonate
This method is faster but should only be used if the desired product is stable to mild aqueous base and brief warming.
-
Preparation: In a flask at least four times the volume of your reaction mixture, place a volume of saturated aqueous NaHCO₃ solution equal to twice the volume of your reaction mixture. Equip the flask with a stir bar and cool it to 0 °C in an ice-water bath.
-
Quenching: Slowly add the reaction mixture dropwise via a dropping funnel to the vigorously stirred, cold NaHCO₃ solution. Note: Be vigilant for CO₂ evolution. If foaming becomes excessive, pause the addition until it subsides.[7]
-
Separation: Once the addition is complete, transfer the entire mixture to a separatory funnel. If your reaction solvent is water-miscible (like THF), you may need to add a water-immiscible solvent like ethyl acetate or diethyl ether to perform an extraction.
-
Wash: Separate the layers. Wash the organic layer with saturated aqueous NaCl (Brine) to aid in the removal of residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
References
- 1. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 2. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 3. inchem.org [inchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. orgsyn.org [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scribd.com [scribd.com]
Technical Support Center: Solving Solubility Challenges with Chloropentamethyldisilane
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who utilize Chloropentamethyldisilane in their experimental workflows. Our objective is to provide expert-driven, actionable solutions to common solubility and stability issues, moving beyond simple procedural steps to explain the underlying chemical principles.
Core Issue: Is It a Solubility or a Reactivity Problem?
The most frequent challenge encountered with this compound is not true insolubility but rather its high reactivity, particularly with moisture.[1][2] This compound contains a labile Silicon-Chlorine (Si-Cl) bond that readily undergoes hydrolysis.[3][4] This reaction often produces insoluble byproducts, which are commonly misinterpreted as the parent compound failing to dissolve. Understanding this core principle is the first step in successful troubleshooting.
Quick Reference Troubleshooting Guide
| Observed Symptom | Probable Root Cause | Immediate Corrective Action |
| Solution becomes cloudy, hazy, or forms a white precipitate immediately upon addition of the silane. | Hydrolysis: Reaction with trace water in the solvent, on glassware, or from the atmosphere.[3] | Move to a fully inert system. Use a fresh, unopened bottle of an anhydrous aprotic solvent and flame-dried glassware. |
| A clear solution becomes cloudy over several minutes or hours at a stable temperature. | Slow Moisture Ingress or Reaction: The reaction vessel is not perfectly sealed, or the solvent is protic and slowly reacting. | Check all seals and septa. Switch to a recommended aprotic solvent if not already in use.[5][6] |
| The compound fails to dissolve completely, even in a recommended anhydrous solvent. | Concentration Limit Exceeded: The amount of solute is above its saturation point at the current temperature. | Add more anhydrous solvent to decrease the concentration. Gentle warming can be attempted, but only under strictly anhydrous conditions. |
| A clear solution forms a precipitate only when cooled to sub-ambient temperatures. | Temperature-Dependent Solubility: The compound is crystallizing or "crashing out" of the solution at lower temperatures.[7] | Use a more dilute solution or select a solvent known for better performance at low temperatures (e.g., diethyl ether). |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I added this compound to my solvent, and it immediately turned cloudy. What is happening?
This is the most classic symptom of hydrolysis. This compound reacts vigorously with water to form pentamethyldisilanol and hydrogen chloride (HCl).[3][4] The newly formed silanol is unstable and will quickly condense with other silanol molecules to form disiloxanes and larger, often insoluble, polysiloxane oligomers.[8] The "cloudiness" or white precipitate you observe is these insoluble silicone-based byproducts.
The Hydrolysis and Condensation Cascade:
-
Hydrolysis: (CH₃)₃Si-Si(CH₃)₂Cl + H₂O → (CH₃)₃Si-Si(CH₃)₂OH (Pentamethyldisilanol) + HCl[3][9]
-
Condensation: 2 (CH₃)₃Si-Si(CH₃)₂OH → (CH₃)₃Si-Si(CH₃)₂-O-Si(CH₃)₂-Si(CH₃)₃ (Decamethyltetrasiloxane) + H₂O
This reaction is autocatalytic because the HCl produced can further accelerate hydrolysis. Therefore, even minuscule amounts of initial moisture can lead to rapid and complete decomposition of your reagent.
Troubleshooting Workflow for Hydrolysis
The following decision tree can help diagnose and solve issues related to apparent insolubility.
Caption: Troubleshooting Decision Tree for Hydrolysis.
Q2: What are the best organic solvents for this compound, and which should I avoid?
The choice of solvent is critical and is governed by the principle of avoiding reactivity. Therefore, aprotic solvents are strongly recommended, while protic solvents should be avoided.
-
Polar Protic Solvents: These solvents contain acidic protons, usually in the form of O-H or N-H bonds (e.g., water, methanol, ethanol). These protons can directly react with the Si-Cl bond, leading to decomposition of the reagent.[6][10] They can also form hydrogen bonds that can stabilize reactive intermediates in undesirable ways.[11]
-
Aprotic Solvents: These solvents lack acidic protons and are therefore unreactive towards the Si-Cl bond. They can be polar (e.g., THF, DCM) or non-polar (e.g., Hexane, Toluene).[5]
Solvent Selection Table
| Highly Recommended (Aprotic) | Use with Caution | Avoid (Protic & Highly Reactive) |
| Non-Polar: Hexanes, Pentane, Toluene, Benzene | Halogenated: Dichloromethane (DCM), Chloroform. Must be anhydrous and free of acidic stabilizers. | Water[3] |
| Ethers: Diethyl ether, Tetrahydrofuran (THF), Dioxane. Must be anhydrous and peroxide-free. | Polar Aprotic: Acetonitrile (MeCN). Must be rigorously anhydrous. | Alcohols (Methanol, Ethanol, Isopropanol)[12] |
| Amines (Primary/Secondary) | ||
| Carboxylic Acids (e.g., Acetic Acid) |
Expert Insight: While ethers like THF are excellent solvents, be aware that older stock can contain both water and explosive peroxides. Always use a fresh, inhibitor-free, anhydrous grade for best results.
Q3: I need to run my reaction at -78 °C, but the compound precipitates from toluene. What should I do?
This is a classic case of temperature-dependent solubility.[7][13] As the temperature of the solution decreases, the kinetic energy of the solvent molecules is reduced, and they become less effective at solvating the solute, which may then crystallize.
Solutions:
-
Change Solvent: Switch to a solvent with a lower freezing point and potentially better solvating power at low temperatures. Diethyl ether (Freezing Point: -116 °C) is an excellent choice for such applications.[5]
-
Use a Co-Solvent: You can sometimes create a better low-temperature solvent system by mixing solvents. For example, adding 10-20% THF to a hexane or toluene solution can significantly improve the solubility of many organometallic reagents at low temperatures without drastically changing the overall polarity of the medium.
-
Work with a More Dilute Solution: If the experimental parameters allow, simply using a lower concentration of this compound may keep it below its solubility limit at the target temperature.
Experimental Protocol: Preparation of a Standardized Stock Solution
This protocol is designed as a self-validating system to ensure the preparation of a stable, hydrolysis-free solution of this compound.
Materials:
-
This compound (>96% purity)[14]
-
Anhydrous aprotic solvent (e.g., THF or Toluene, <50 ppm H₂O)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Oven-dried graduated cylinder or syringe
-
Rubber septa
-
Inert gas source (dry Argon or Nitrogen) with a bubbler
-
Gas-tight syringes and needles
Workflow Diagram:
Caption: Inert Atmosphere Workflow for Solution Preparation.
Step-by-Step Methodology:
-
Glassware Preparation: Place the Schlenk flask, magnetic stir bar, and any other necessary glassware in an oven at >120 °C for at least 4 hours (overnight is ideal).
-
System Assembly: Immediately assemble the hot flask with the stir bar inside, cap it with a rubber septum, and attach it to a Schlenk line or inert gas manifold.
-
Inerting the System: Evacuate the flask under high vacuum until it feels cool to the touch. While under vacuum, gently heat the flask with a heat gun to drive off any residual adsorbed water. Allow it to cool, then backfill with dry inert gas. Repeat this "evacuate-backfill" cycle a minimum of three times, leaving the flask under a positive pressure of inert gas.
-
Solvent Transfer: Using a clean, dry syringe that has been flushed with inert gas, draw the required volume of anhydrous solvent from a sealed source (e.g., a Sure/Seal™ bottle) and transfer it to the prepared Schlenk flask.
-
Solute Addition: Begin stirring the solvent. Using a new, dry, gas-tight syringe, carefully withdraw the desired volume of this compound and add it dropwise to the stirring solvent.
-
Validation & Storage: The resulting solution should be perfectly clear and colorless. If any cloudiness is observed, the procedure was compromised by moisture. Store the flask under positive inert gas pressure, with the septum secured and wrapped in Parafilm®. For best results, use the solution on the same day it is prepared.
By adhering to these rigorous anhydrous and anaerobic techniques, you can effectively prevent the reactivity-based issues that are commonly mistaken for poor solubility, ensuring the integrity and success of your experiments.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.ca [fishersci.ca]
- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 5. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. gelest.com [gelest.com]
- 9. inchem.org [inchem.org]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. fishersci.com [fishersci.com]
- 13. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Comparative Guide for Silylating Agents: Chloropentamethyldisilane vs. Chlorotrimethylsilane
In the landscape of modern organic synthesis, the strategic protection of functional groups is a critical element for the successful construction of complex molecules. Silyl ethers are among the most versatile and widely employed protecting groups for hydroxyl moieties, prized for their tunable stability and ease of installation and removal.[1] This guide offers an in-depth technical comparison of two chlorosilane-based silylating agents: the ubiquitous chlorotrimethylsilane (TMSCl) and the less common chloropentamethyldisilane.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive analysis of the performance, underlying mechanisms, and experimental considerations for both reagents, enabling informed decisions in synthetic strategy.
Introduction to Silylation and the Reagents of Choice
Silylation is a chemical process that involves the replacement of an active hydrogen atom in a functional group, such as a hydroxyl group (-OH), with a silyl group (R₃Si-).[2] This transformation temporarily masks the reactivity of the hydroxyl group, preventing it from participating in undesired side reactions during subsequent synthetic steps.[3] The resulting silyl ether can be selectively cleaved under specific conditions to regenerate the original alcohol.[4]
Chlorotrimethylsilane (TMSCl) , with the chemical formula (CH₃)₃SiCl, is a cornerstone silylating agent in organic chemistry.[3] It is a volatile, colorless liquid that is widely used for the introduction of the trimethylsilyl (TMS) protecting group.[5] Its high reactivity and the relative ease of deprotection of the resulting TMS ether make it a popular choice for a variety of applications.[3]
This compound , with the formula (CH₃)₅Si₂Cl, is a less common but structurally interesting silylating agent. It introduces the pentamethyldisilyl group. The presence of a silicon-silicon bond and a slightly larger steric profile compared to TMSCl suggests potentially different reactivity and stability characteristics for the resulting silyl ether.
Mechanistic Insights into Silylation with Chlorosilanes
The silylation of an alcohol with a chlorosilane typically proceeds via a nucleophilic substitution reaction at the silicon center.[3] The reaction is generally carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed.[3]
Figure 1: General mechanism of alcohol silylation with a chlorosilane.
The choice of base can influence the reaction rate and, in some cases, the selectivity of the silylation. The alkoxide generated in the first step acts as a potent nucleophile, attacking the electrophilic silicon atom of the chlorosilane to form the stable silicon-oxygen bond of the silyl ether.
Comparative Analysis: Reactivity and Steric Effects
While direct, side-by-side kinetic comparisons of this compound and chlorotrimethylsilane are not extensively reported in the literature, we can infer their relative performance based on fundamental principles of chemical reactivity, primarily steric and electronic effects.
| Property | Chlorotrimethylsilane (TMSCl) | This compound |
| Silyl Group | Trimethylsilyl (TMS) | Pentamethyldisilyl |
| Formula | (CH₃)₃SiCl | (CH₃)₅Si₂Cl |
| Molecular Weight | 108.64 g/mol | 166.78 g/mol |
| Steric Hindrance | Low | Moderate |
| Electronic Effect | Inductive effect of methyl groups | Inductive effect of methyl groups and potential influence of the Si-Si bond |
| Reactivity | High | Expected to be slightly lower than TMSCl |
| Silyl Ether Stability | Low | Expected to be slightly higher than TMS ether |
Table 1: Comparative properties of Chlorotrimethylsilane and this compound.
Steric Hindrance
The reactivity of silylating agents is significantly influenced by the steric bulk of the substituents on the silicon atom.[6] Larger groups hinder the approach of the nucleophilic alcohol, leading to slower reaction rates.
-
Chlorotrimethylsilane: The three methyl groups on the silicon atom of TMSCl present a relatively low steric barrier, contributing to its high reactivity.
-
This compound: The pentamethyldisilyl group is larger than the trimethylsilyl group. The additional trimethylsilyl group attached to the reactive silicon center increases the steric congestion, which is expected to result in a somewhat lower reactivity compared to TMSCl, particularly with hindered alcohols.
Electronic Effects
The electronic environment around the silicon atom also plays a role in its electrophilicity. Electron-donating groups can slightly reduce the electrophilicity of the silicon, while electron-withdrawing groups can enhance it.
-
Chlorotrimethylsilane: The methyl groups are weakly electron-donating.
-
This compound: The electronic effect of the second silicon atom in the disilane is complex. The Si-Si bond has a higher energy highest occupied molecular orbital (HOMO) compared to a C-C bond, which can influence its reactivity in certain contexts. However, for a nucleophilic attack at one of the silicon atoms, the overall electronic effect is not expected to dramatically differ from that of alkyl groups in a way that would significantly enhance its reactivity over TMSCl.
Stability of the Resulting Silyl Ethers
The stability of the resulting silyl ether protecting group is a crucial consideration in multistep synthesis. A more stable protecting group will withstand a wider range of reaction conditions. The stability of silyl ethers is primarily dictated by the steric bulk of the silyl group.
-
Trimethylsilyl (TMS) Ethers: TMS ethers are known for their lability and are readily cleaved under mild acidic conditions or by fluoride ion sources.[3] This makes them suitable for protecting alcohols that need to be deprotected early in a synthetic sequence.
-
Pentamethyldisilyl Ethers: Due to the increased steric bulk of the pentamethyldisilyl group compared to the TMS group, it is anticipated that pentamethyldisilyl ethers will exhibit greater stability towards hydrolysis and other cleavage conditions. This enhanced stability could be advantageous when a more robust protecting group is required.
Experimental Protocols
General Protocol for Silylation with Chlorotrimethylsilane
The following is a general procedure for the protection of a primary alcohol using TMSCl.
Figure 2: General experimental workflow for silylation with chlorotrimethylsilane.
Detailed Steps:
-
To a solution of the alcohol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add chlorotrimethylsilane (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude trimethylsilyl ether can be purified by flash column chromatography on silica gel or by distillation.
Proposed General Protocol for Silylation with this compound
While specific, optimized protocols for this compound are not widely available, a procedure similar to that for other chlorosilanes can be employed. Due to its potentially lower reactivity, longer reaction times or slightly elevated temperatures may be necessary.
Detailed Steps:
-
To a solution of the alcohol (1.0 equiv) and a suitable base such as imidazole (2.0 equiv) or triethylamine (1.5 equiv) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM under a nitrogen atmosphere, add this compound (1.2 equiv).
-
Stir the reaction at room temperature or warm to 40-50 °C, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add water to quench the reaction.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting pentamethyldisilyl ether by flash column chromatography or distillation.
Byproducts and Purification Considerations
The primary byproduct of silylation with both chlorotrimethylsilane and this compound is hydrochloric acid, which is neutralized by the base to form a salt (e.g., triethylammonium chloride).[3] Additionally, hydrolysis of the chlorosilane reagent by adventitious water will produce the corresponding disiloxane (hexamethyldisiloxane from TMSCl) and HCl.
Purification of the silylated product typically involves an aqueous workup to remove the base-HCl salt and any excess base. The crude product is then purified by standard techniques such as flash chromatography or distillation. The choice of purification method will depend on the physical properties of the silyl ether.
Conclusion: Choosing the Right Silylating Agent
The selection between chlorotrimethylsilane and this compound should be guided by the specific requirements of the synthetic route.
Choose Chlorotrimethylsilane (TMSCl) when:
-
A highly reactive silylating agent is needed for the rapid protection of primary and secondary alcohols.
-
A protecting group that can be removed under very mild conditions is desired.
-
Cost and ready availability are significant factors.
Consider this compound when:
-
A silyl ether with potentially greater stability than a TMS ether is required.
-
Slightly lower reactivity might be advantageous for achieving selectivity in the presence of multiple hydroxyl groups of differing steric environments, although this would require experimental validation.
While chlorotrimethylsilane remains the workhorse for many applications due to its high reactivity and extensive characterization, this compound presents an interesting alternative for situations demanding a more robust silyl ether. Further experimental investigation is warranted to fully elucidate the comparative performance and synthetic utility of this compound.
References
- 1. Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative study of chlorosilanes for the synthesis of polysilanes
Polysilanes, polymers with a backbone consisting entirely of silicon atoms, have garnered significant interest from the research community due to their unique electronic and optical properties stemming from σ-electron delocalization along the Si-Si chain.[1][2] These properties make them promising materials for a variety of applications, including as silicon carbide precursors, photoresists in microlithography, and hole-transporting layers in organic light-emitting diodes (OLEDs).[1][2][3]
The synthesis of high-molecular-weight, soluble polysilanes is paramount to exploring and exploiting these properties. The choice of chlorosilane monomer is a critical factor that dictates not only the synthetic methodology but also the characteristics of the resulting polymer. This guide provides a comparative analysis of various chlorosilanes used in polysilane synthesis, offering insights into the reaction mechanisms, experimental protocols, and the influence of monomer structure on polymer properties.
Synthetic Routes to Polysilanes from Chlorosilanes
Several methods have been developed for the synthesis of polysilanes, with the majority utilizing chlorosilanes as the primary starting materials. The most prevalent of these methods are:
-
Wurtz-Type Coupling: This remains the most common and versatile method for synthesizing high-molecular-weight linear polysilanes.[4][5] It involves the reductive coupling of diorganodichlorosilanes using an alkali metal, typically molten sodium, in an inert solvent at elevated temperatures.[1]
-
Dehydrocoupling: This method involves the catalytic dehydrogenative coupling of hydrosilanes in the presence of transition metal catalysts to form Si-Si bonds.[6][7] While it offers a milder alternative to Wurtz coupling, it often yields lower molecular weight oligomers.[8]
-
Ring-Opening Polymerization (ROP): Strained cyclic silanes can undergo ring-opening polymerization, initiated by anionic or transition metal catalysts, to produce well-defined polysilanes.[9][10] This method allows for greater control over the polymer's microstructure.
This guide will primarily focus on the Wurtz-type coupling reaction due to its widespread use and applicability to a broad range of chlorosilane monomers.
Comparative Analysis of Dichlorosilane Monomers
The substituents on the dichlorosilane monomer play a crucial role in both the polymerization process and the final properties of the polysilane. A comparison of commonly used dichlorosilanes is presented below.
Dialkyldichlorosilanes
Dichlorodimethylsilane ((CH₃)₂SiCl₂) was one of the first monomers used to synthesize polysilanes.[1] However, the resulting poly(dimethylsilylene) is a crystalline and insoluble material, making it difficult to process and characterize.[1] Longer alkyl chains, such as in di-n-hexyldichlorosilane, lead to more soluble, amorphous polymers.[11]
Key Considerations for Dialkyldichlorosilanes:
-
Reactivity: Dialkyldichlorosilanes generally require vigorous reaction conditions, such as high temperatures, for polymerization via Wurtz coupling.[12][13]
-
Solubility: The solubility of the resulting polysilane is highly dependent on the length and branching of the alkyl substituents. Longer, bulkier chains tend to increase solubility.
-
Properties: Poly(dialkylsilane)s are typically electrical insulators and exhibit thermochromic behavior, where their UV absorption maximum shifts with temperature.[14]
Diaryldichlorosilanes
Diphenyldichlorosilane ((C₆H₅)₂SiCl₂) is another commonly employed monomer. Poly(diphenylsilylene) is a crystalline and relatively insoluble polymer. However, the introduction of different aryl groups can significantly alter the polymer's properties. For instance, polymers derived from dichloro-bis(4-methylphenyl)silane exhibit interesting optical and electronic properties.[15]
Key Considerations for Diaryldichlorosilanes:
-
Reactivity: Aryl groups can facilitate electron transfer during the Wurtz coupling, sometimes allowing for milder reaction conditions compared to dialkyldichlorosilanes.[12]
-
Solubility: Similar to their alkyl counterparts, the solubility of poly(diarylsilane)s can be improved by introducing solubilizing groups on the aryl rings.
-
Properties: The presence of aryl groups lowers the band gap of the polysilane, making them borderline semiconductors.[1] They are also of interest for their potential as hole-transporting materials.[15]
Alkylaryldichlorosilanes
Monomers such as methylphenyldichlorosilane (CH₃(C₆H₅)SiCl₂) offer a balance of properties. The resulting poly(methylphenylsilane) is soluble in common organic solvents and forms amorphous films.[8]
Key Considerations for Alkylaryldichlorosilanes:
-
Reactivity: These unsymmetrically substituted dichlorosilanes are often more reactive than their dialkyl or diaryl counterparts in Wurtz coupling.[8]
-
Solubility: The combination of alkyl and aryl groups generally leads to soluble polymers.
-
Properties: These polymers exhibit a combination of the properties of poly(dialkylsilane)s and poly(diarylsilane)s, including photoconductivity and UV degradation.[1]
Experimental Data: A Comparative Overview
The following table summarizes typical experimental data for the synthesis of various polysilanes via Wurtz-type coupling, highlighting the influence of the chlorosilane monomer on the reaction outcome.
| Dichlorosilane Monomer | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference(s) |
| Dichlorodimethylsilane | Na | Toluene | >100 | Low | High (insoluble) | - | [1] |
| Di-n-hexyldichlorosilane | Na | Toluene | >100 | ~40-60 | 10⁵ - 10⁶ | 1.5 - 2.5 | [13] |
| Diphenyldichlorosilane | Na | Toluene | >100 | ~30-50 | High (often insoluble) | - | [4][16] |
| Methylphenyldichlorosilane | Na | Toluene | 65 | 16-19 | ~10⁴ - 10⁵ | 2.0 - 3.0 | [4] |
Note: Mₙ (number-average molecular weight) and Mₙ/Mₙ (polydispersity index) are highly dependent on the specific reaction conditions and purification methods. The values presented are representative.
Experimental Protocols
General Protocol for Wurtz-Type Coupling of Dichlorosilanes
This protocol provides a general procedure for the synthesis of polysilanes via Wurtz-type coupling. Caution: This reaction involves molten sodium, which is highly reactive and flammable. It should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions.
Materials:
-
Diorganodichlorosilane (e.g., methylphenyldichlorosilane)
-
Sodium metal
-
Anhydrous toluene
-
Isopropanol
-
Methanol
Procedure:
-
A dispersion of sodium metal in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
The mixture is heated to the reflux temperature of toluene with vigorous stirring to create a fine sodium dispersion.
-
The diorganodichlorosilane is added dropwise to the sodium dispersion. The reaction is typically exothermic.
-
The reaction mixture is stirred at reflux for several hours. The progress of the polymerization can be monitored by the formation of a viscous solution.[15]
-
After the desired reaction time, the polymerization is quenched by the addition of isopropanol to destroy any remaining sodium.
-
The resulting polymer is precipitated by pouring the reaction mixture into a large volume of methanol.[15]
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
Further purification can be achieved by fractional precipitation or size exclusion chromatography to separate high and low molecular weight fractions.[15]
Visualization of Synthetic Pathways
Wurtz-Type Coupling Mechanism
The Wurtz-type coupling reaction is believed to proceed through a complex mechanism involving silyl radical and silyl anion intermediates.[17][18]
Caption: Proposed mechanism for Wurtz-type coupling of dichlorosilanes.
Dehydrocoupling of Hydrosilanes
Dehydrocoupling offers an alternative route to polysilanes, typically catalyzed by transition metals.
Caption: General scheme for the dehydrocoupling of diorganosilanes.
Conclusion
The selection of the chlorosilane monomer is a critical decision in the synthesis of polysilanes. The nature of the organic substituents directly influences the reactivity of the monomer, the conditions required for polymerization, and the physical and electronic properties of the resulting polymer. Dialkyldichlorosilanes typically yield soluble, insulating polymers, while diaryl- and alkylaryldichlorosilanes can produce semiconducting materials with potential applications in optoelectronics. While Wurtz-type coupling remains a robust and widely used method, alternative techniques like dehydrocoupling and ring-opening polymerization offer pathways to polysilanes with more controlled structures. A thorough understanding of the interplay between monomer structure and polymer properties is essential for the rational design of new polysilane materials with tailored functionalities.
References
- 1. Polysilane - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction - Kent Academic Repository [kar.kent.ac.uk]
- 6. scribd.com [scribd.com]
- 7. Dehydrocoupling routes to element–element bonds catalysed by main group compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00521C [pubs.rsc.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Ring‐opening polymerization of strained cyclotetrasilanes as a new route towards well defined polysilylenes | Semantic Scholar [semanticscholar.org]
- 11. scribd.com [scribd.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Soluble linear polysilanes by Wurtz-type coupling for ACS Division of Polymer Chemistry Washington DC Meeting 1990 - IBM Research [research.ibm.com]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Wurtz reaction - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Spectroscopic Nuances of Pentamethyldisilanyl vs. Trimethylsilyl Derivatives
In the realm of synthetic chemistry and materials science, organosilicon compounds are indispensable tools. Among the most common moieties are the trimethylsilyl (SiMe₃ or TMS) and the pentamethyldisilanyl (Si₂Me₅ or PMDS) groups. While both are used as protecting groups, synthetic intermediates, and functional components in materials, their subtle structural differences impart distinct spectroscopic signatures. This guide provides an in-depth comparison of these two critical functional groups, offering researchers the experimental data and theoretical insights necessary to distinguish and characterize them with confidence.
Core Structural and Electronic Differences
The fundamental distinction between the TMS and PMDS groups is the presence of a silicon-silicon (Si-Si) bond in the latter. This bond introduces unique electronic properties. The Si-Si σ-bond is higher in energy than a Si-C or C-C σ-bond, making it more polarizable and a better σ-electron donor. This enhanced electron-donating capacity and the presence of a σ-conjugated system in the PMDS group are the primary drivers for the spectroscopic differences outlined below.
Caption: Structural comparison of TMS and PMDS functional groups.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing between these two groups, with ²⁹Si NMR being particularly definitive.
¹H and ¹³C NMR: In both ¹H and ¹³C NMR, the differences are subtle. The methyl protons and carbons of the PMDS group are in slightly different electronic environments compared to the TMS group. Typically, the methyl signals for the PMDS group may appear at slightly different chemical shifts, but significant overlap can occur depending on the rest of the molecule (R-group). The key takeaway is the presence of multiple, distinct methyl environments in the PMDS group if the rotation around the Si-Si bond is hindered.
²⁹Si NMR: This technique provides unambiguous differentiation. A TMS-containing compound will show a single resonance for the silicon atom. In contrast, a PMDS-substituted compound will exhibit two distinct signals for the two non-equivalent silicon atoms (Si¹ and Si²), assuming no coincidental overlap. The chemical shifts are highly sensitive to the electronic environment.[1][2] The silicon atom directly bonded to the R-group (Si¹) will have a different chemical shift than the terminal SiMe₃ silicon (Si²).
Table 1: Typical ²⁹Si NMR Chemical Shift Ranges
| Group | Silicon Atom | Typical δ (ppm) vs. TMS (0 ppm) | Key Differentiator |
| Trimethylsilyl (TMS) | SiMe₃ | +50 to -50 | Single resonance |
| Pentamethyldisilanyl (PMDS) | Si¹(Me₂)R | Variable, depends on R | Two distinct resonances |
| Si²Me₃ | ~ -15 to -25 | Two distinct resonances |
Note: The exact chemical shifts are highly dependent on the nature of the R group and the solvent used.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of the characteristic Si-Si bond. While both TMS and PMDS derivatives will show absorptions for Si-C bonds, only the PMDS group will exhibit a Si-Si stretching vibration.
Table 2: Key IR Absorption Frequencies
| Vibration | Trimethylsilyl (TMS) | Pentamethyldisilanyl (PMDS) | Comments |
| ν(Si-C) | ~1250 cm⁻¹ (sym. deformation), ~840 cm⁻¹ (rocking) | ~1245 cm⁻¹ (sym. deformation), ~830 cm⁻¹ (rocking) | Present in both, often strong.[4] |
| ν(Si-Si) | Absent | ~400-500 cm⁻¹ | Weak to medium intensity, definitive for PMDS. |
| ν(Si-H) | Absent (unless R=H) | Absent (unless R=H) | A strong band around 2100-2250 cm⁻¹ indicates a Si-H bond.[5][6] |
| ν(Si-O-Si) | Absent | Absent | Strong bands around 1000-1100 cm⁻¹ would indicate siloxane impurities.[7][8] |
The Si-Si stretch is often weak and falls in the far-IR region, which may require specialized optics. However, its presence is a clear indicator of a polysilanyl moiety.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the most dramatic electronic difference between the two groups. Saturated organosilanes can undergo σ → σ* electronic transitions.[9] In simple TMS compounds, this transition requires high energy and occurs deep in the UV region (< 200 nm), making it often unobservable with standard spectrophotometers.[10]
However, the Si-Si bond in the PMDS group creates a new, higher-energy highest occupied molecular orbital (HOMO). The energy gap between the σ(Si-Si) HOMO and the σ* lowest unoccupied molecular orbital (LUMO) is significantly smaller. This results in a bathochromic (red) shift of the absorption maximum (λ_max) into an accessible region of the UV spectrum.
Table 3: Typical UV-Vis Absorption Maxima
| Compound Type | Electronic Transition | Typical λ_max (nm) | Key Feature |
| R-SiMe₃ | σ(Si-C) → σ | < 200 | Typically not observed |
| R-Si₂Me₅ | σ(Si-Si) → σ | ~230 - 260 | Strong, characteristic absorption |
This phenomenon, known as σ-bond conjugation, is a hallmark of polysilanes and makes UV-Vis spectroscopy a powerful tool for identifying compounds with Si-Si bonds.[11]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) reveals distinct fragmentation patterns for TMS and PMDS derivatives.[12][13] The fragmentation is dictated by the relative bond strengths and the stability of the resulting cations.
-
Trimethylsilyl (TMS) Derivatives: The most common fragmentation is the loss of a methyl radical (•CH₃) to form the stable [M - 15]⁺ ion. The base peak is often the trimethylsilyl cation, [SiMe₃]⁺, at m/z 73.[14][15]
-
Pentamethyldisilanyl (PMDS) Derivatives: While loss of a methyl group can occur, a more dominant fragmentation pathway is the cleavage of the weaker Si-Si bond. This leads to a very prominent peak corresponding to the trimethylsilyl cation, [SiMe₃]⁺, at m/z 73. Depending on the R-group, a fragment corresponding to [R-SiMe₂]⁺ may also be observed.
Caption: Dominant EI-MS fragmentation pathways for TMS and PMDS derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Model PMDS-Aryl Compound
This protocol describes the synthesis of 1-(pentamethyldisilanyl)benzene as a model compound for spectroscopic analysis.
Materials:
-
Chloropentamethyldisilane
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.0 eq) in anhydrous THF via a dropping funnel. Initiate the reaction with gentle heating if necessary. Stir until the magnesium is consumed.
-
Coupling Reaction: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel (eluting with hexanes) to yield 1-(pentamethyldisilanyl)benzene.
Protocol 2: Acquisition of Quantitative ²⁹Si NMR Spectra
Acquiring reliable and quantitative ²⁹Si NMR spectra requires specific parameter adjustments due to the low natural abundance (4.7%), low magnetogyric ratio, and long spin-lattice relaxation times (T₁) of the ²⁹Si nucleus.[16][17]
Instrumentation:
-
High-field NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve a sufficient amount of the silyl compound (~50-100 mg) in an appropriate deuterated solvent (~0.6 mL), such as CDCl₃ or C₆D₆.
-
To shorten the long T₁ relaxation times, add a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) to a final concentration of ~0.01-0.02 M.[18] This is crucial for acquiring data in a reasonable timeframe.
Acquisition Parameters:
-
Pulse Program: Use a pulse program with inverse-gated proton decoupling (e.g., zgig on Bruker instruments). This decouples the protons only during the acquisition time, which suppresses the negative Nuclear Overhauser Effect (NOE) that can invert or null the already weak ²⁹Si signals.
-
Relaxation Delay (D1): Set a long relaxation delay (D1) to ensure full relaxation of the silicon nuclei between scans. A delay of 5-10 seconds is a good starting point when using a relaxation agent.
-
Pulse Angle: Use a 90° pulse angle to maximize signal for each scan.
-
Number of Scans (NS): A large number of scans will be required to achieve an adequate signal-to-noise ratio, typically ranging from several hundred to several thousand, depending on the sample concentration.
-
Referencing: The spectrum is referenced to an external or internal standard of tetramethylsilane (TMS) at 0 ppm.[1]
Caption: General workflow for synthesis and spectroscopic comparison.
Conclusion
The pentamethyldisilanyl (PMDS) group, while sterically similar to the trimethylsilyl (TMS) group, possesses profoundly different electronic and spectroscopic properties due to its Si-Si bond. Researchers can confidently distinguish between these moieties using a suite of standard analytical techniques.
-
²⁹Si NMR is the most definitive method, showing two distinct resonances for the PMDS group versus one for TMS.
-
UV-Vis Spectroscopy provides a clear "yes/no" answer, with PMDS derivatives exhibiting a characteristic σ → σ* transition at λ_max > 230 nm, which is absent for TMS compounds.
-
Mass Spectrometry shows different primary fragmentation pathways, with Si-Si bond cleavage being a dominant channel for PMDS derivatives.
-
IR Spectroscopy can identify the weak Si-Si stretch in the far-IR, confirming the disilanyl structure.
By understanding these key spectroscopic differences and employing the appropriate experimental protocols, researchers can unambiguously characterize their organosilicon compounds, leading to more robust and reliable scientific outcomes.
References
- 1. pascal-man.com [pascal-man.com]
- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 3. rsc.org [rsc.org]
- 4. gelest.com [gelest.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistwizards.com [chemistwizards.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Oligoorganogermanes: Interplay between Aryl and Trimethylsilyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 15. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. " 29 Si NMR sensitivity enhancement methods for the quantitative study " by Nita Sahai [ideaexchange.uakron.edu]
- 17. researchgate.net [researchgate.net]
- 18. electronicsandbooks.com [electronicsandbooks.com]
Assessing the reactivity of Chloropentamethyldisilane compared to other disilanes
Introduction: The Tale of Two Bonds in Disilane Chemistry
In the realm of organosilicon chemistry, disilanes (compounds containing a silicon-silicon single bond) represent a versatile class of reagents. Their utility stems from the unique reactivity of the Si-Si bond, which is significantly weaker than a typical C-C bond (with a bond dissociation energy around 300-340 kJ/mol), making it susceptible to cleavage by a variety of reagents.[1][2] This property allows for the generation of silyl anions, cations, or radicals, which are pivotal intermediates in organic synthesis.
This guide focuses on Chloropentamethyldisilane (Cl-SiMe₂SiMe₃) , an asymmetric disilane that possesses two distinct reactive sites: the nucleophilic Si-Si bond and the electrophilic Si-Cl bond. This dual reactivity sets it apart from more common symmetric disilanes like Hexamethyldisilane (Me₃SiSiMe₃) and 1,2-dichlorotetramethyldisilane (ClMe₂SiSiMe₂Cl). We will objectively assess the reactivity of this compound, providing a framework for researchers to understand its unique chemical behavior and make informed decisions in experimental design.
Structural and Electronic Landscape of Compared Disilanes
The reactivity of a disilane is intrinsically linked to its structure. The presence of substituents can dramatically alter the electronic properties and steric accessibility of the silicon centers and the central Si-Si bond.
-
Hexamethyldisilane (HMD): As the simplest baseline, HMD is a non-polar molecule with its Si-Si bond shielded by six methyl groups. Its reactivity is primarily centered on the cleavage of the Si-Si bond.
-
This compound (CPD): The introduction of a single, highly electronegative chlorine atom creates a dipole, polarizing both the Si-Cl bond and, to a lesser extent, the adjacent Si-Si bond. This makes the silicon atom bonded to chlorine highly electrophilic.
-
1,2-Dichlorotetramethyldisilane (DCTMD): This symmetric molecule features two Si-Cl bonds, making both silicon atoms electrophilic and influencing the reactivity of the central Si-Si bond.
Part 1: Reactivity of the Si-Si Bond – Electrophilic Cleavage
The electron-rich Si-Si σ-bond is susceptible to attack by electrophiles. This reaction is a cornerstone of disilane chemistry, providing a route to functionalized monosilanes. A common method to probe this reactivity is through iodinolysis—cleavage with molecular iodine (I₂).
Mechanistic Insight
The accepted mechanism involves the electrophilic attack of iodine on the Si-Si bond, proceeding through a bridged iodonium-like transition state. Subsequent nucleophilic attack by an iodide ion (or solvent) leads to the cleavage of the bond and formation of two silyl iodide molecules. The presence of electron-withdrawing substituents, such as chlorine, is known to activate the Si-Si bond towards electrophilic attack by further polarizing it.
Comparative Experimental Data
| Disilane | Relative Rate of Iodinolysis | Expected Products | Rationale for Reactivity |
| Hexamethyldisilane | Base (Slowest) | Me₃Si-I | The Si-Si bond is relatively non-polar and sterically shielded. Cleavage requires more forcing conditions (e.g., catalysis or prolonged heating). |
| This compound | Fast | Me₃Si-I + ClMe₂Si-I | The electron-withdrawing chlorine atom polarizes and weakens the adjacent Si-Si bond, making it more susceptible to electrophilic attack.[1] |
| 1,2-Dichlorotetramethyldisilane | Fastest | ClMe₂Si-I | With two activating chlorine atoms, the Si-Si bond is highly polarized and reactive, leading to very rapid cleavage. |
Protocol: Comparative Iodinolysis of Disilanes
This protocol provides a framework for qualitatively assessing the relative reactivity of disilanes towards electrophilic cleavage.
-
Preparation: In three separate, dry Schlenk flasks under an inert atmosphere (Argon or Nitrogen), prepare 0.1 M solutions of Hexamethyldisilane, this compound, and 1,2-Dichlorotetramethyldisilane in a dry, non-polar solvent (e.g., carbon tetrachloride or dichloromethane).
-
Initiation: To each flask, add a 0.1 M solution of iodine in the same solvent dropwise at room temperature. The deep purple color of the iodine solution should be used as a visual indicator.
-
Monitoring: Observe the rate at which the iodine color disappears. For quantitative analysis, aliquots can be taken at regular intervals and analyzed by Gas Chromatography (GC) or ¹H NMR to monitor the consumption of the starting disilane and the formation of the silyl iodide products.
-
Analysis: The disilane that causes the fastest discoloration of the iodine solution is the most reactive. HMD will react the slowest, while DCTMD is expected to react almost instantaneously. CPD will exhibit an intermediate, yet rapid, rate of reaction.
Part 2: Reactivity of the Si-Cl Bond – Nucleophilic Substitution
This compound's second reactive site is the Si-Cl bond, which behaves similarly to that in simpler chloromonosilanes. This allows for the introduction of a wide range of functionalities via nucleophilic substitution.[3] The key scientific question is how the adjacent trimethylsilyl (-SiMe₃) group influences the reactivity of the Si-Cl bond compared to a simple methyl group, as in Chlorotrimethylsilane (Me₃SiCl).
Mechanistic Insight
Nucleophilic substitution at a silicon center predominantly follows a bimolecular, concerted (Sₙ2) mechanism.[4][5] The nucleophile attacks the silicon atom from the side opposite to the leaving group (the chloride ion), proceeding through a pentacoordinate trigonal bipyramidal transition state.
Comparative Reactivity Analysis
The rate of an Sₙ2 reaction is governed by two main factors: the electrophilicity of the silicon center and the steric hindrance to the nucleophile's approach.
| Silane | Relative Rate of Substitution | Rationale for Reactivity |
| Chlorotrimethylsilane (Me₃SiCl) | Base (Faster) | The silicon center is sterically accessible, with only methyl groups hindering the nucleophile's approach. This is a highly reactive silylating agent. |
| This compound (ClSiMe₂SiMe₃) | Slightly Slower | The adjacent trimethylsilyl (-SiMe₃) group is significantly bulkier than a methyl group, creating greater steric hindrance around the reactive Si-Cl center. This slows the rate of nucleophilic attack. Electronically, the -SiMe₃ group is weakly electron-donating, which may slightly decrease the electrophilicity of the silicon atom compared to the hydrogen in a simple chlorosilane, although this effect is generally considered secondary to sterics. |
Protocol: Comparative Methanolysis of Chlorosilanes
This experiment compares the rate of reaction of a simple nucleophile (methanol) with Chlorotrimethylsilane and this compound.
-
Preparation: Prepare 0.5 M solutions of Chlorotrimethylsilane and this compound in a dry solvent like THF in two separate, dry NMR tubes equipped with septa. Add one equivalent of a non-nucleophilic base, such as triethylamine, to each to act as an HCl scavenger.
-
Initiation: Cool the NMR tubes to 0°C in an ice bath. Using a syringe, rapidly inject one equivalent of dry methanol into each tube.
-
Monitoring: Immediately place the tubes in an NMR spectrometer pre-cooled to the desired reaction temperature (e.g., 10°C). Acquire ¹H NMR spectra at regular, short intervals (e.g., every 30 seconds).
-
Analysis: Monitor the disappearance of the starting material signals and the appearance of the product signals (methoxysilane). For Chlorotrimethylsilane, the product is Trimethylmethoxysilane. For this compound, the product is 1-methoxy-1,1,2,2,2-pentamethyldisilane. The reaction with Chlorotrimethylsilane is expected to reach completion significantly faster than the reaction with this compound.
Conclusion: The Strategic Advantage of Asymmetry
This compound presents a unique reactivity profile that positions it as a strategic choice for specific synthetic applications.
-
Enhanced Si-Si Cleavage: Compared to the robust Hexamethyldisilane, the Si-Si bond in this compound is "activated" towards electrophiles, allowing for cleavage under milder conditions.
-
Tunable Si-Cl Reactivity: While its Si-Cl bond is slightly less reactive than that of Chlorotrimethylsilane due to steric hindrance, it still readily undergoes nucleophilic substitution, making it a versatile handle for functionalization.
The true power of this compound lies in its asymmetry . It allows for a two-stage functionalization strategy that is inaccessible with symmetric disilanes. A researcher can first perform a nucleophilic substitution at the Si-Cl bond to introduce a desired functional group (R), and then, in a subsequent step, cleave the Si-Si bond to generate two distinct silyl moieties (R-SiMe₂-X and Me₃Si-X). This orthogonal reactivity makes it an invaluable tool for the synthesis of complex organosilicon structures and materials.
References
A Comparative Guide to the Quantitative Purity Analysis of Chloropentamethyldisilane by GC-MS
Introduction
Chloropentamethyldisilane (CPMS), a key organosilane intermediate, is instrumental in advanced organic synthesis and materials science, primarily for the introduction of the pentamethyldisilyl functional group. The purity of CPMS is paramount, as contaminants can lead to unpredictable reaction kinetics, formation of undesirable byproducts, and compromised performance in high-stakes applications like pharmaceutical development. This guide provides a comprehensive, experimentally grounded framework for the quantitative analysis of CPMS purity, focusing on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. We will explore the unique analytical challenges posed by chlorosilanes, present a robust, step-by-step protocol, and compare the direct injection GC-MS approach with alternative methodologies, substantiating our recommendations with clear, data-driven comparisons.
The Analytical Challenge: The Reactive Nature of Chlorosilanes
The quantitative analysis of chlorosilanes like CPMS is non-trivial due to their inherent chemical reactivity. A successful analytical method must mitigate the following challenges:
-
Hydrolytic Instability: The silicon-chlorine bond is highly susceptible to hydrolysis.[1] Exposure to atmospheric or residual moisture in the analytical system can rapidly convert CPMS to pentamethyldisilanol and hydrochloric acid (HCl). This degradation not only depletes the parent analyte, leading to inaccurate purity assessment, but also introduces new, potentially interfering peaks.
-
System Activity: Active sites within the GC system, such as silanol groups on the injector liner or column stationary phase, can react with CPMS. This can cause peak tailing, poor reproducibility, and analyte loss, compromising both qualitative and quantitative accuracy.[2]
-
Volatility: While its volatility is advantageous for GC analysis, it also necessitates careful sample handling to prevent loss of the analyte or volatile impurities prior to analysis.
Understanding these challenges is the foundation for developing a reliable and self-validating analytical protocol. The primary objective is to maintain the integrity of the sample from preparation through detection.
Comparison of Analytical Methodologies
While several techniques can be applied to the analysis of volatile compounds, their suitability for the reactive CPMS varies significantly.
| Methodology | Principle | Advantages | Disadvantages | Suitability for CPMS Purity |
| Direct Injection GC-MS | Direct injection of a diluted sample for separation by GC and detection/identification by MS. | - High Specificity: MS provides mass data for unequivocal peak identification.[3] - High Sensitivity: Capable of detecting trace-level impurities. - Simplicity: Minimal sample manipulation reduces the risk of degradation. | - Requires an inert GC system to prevent analyte degradation. - Sensitive to moisture; requires stringent sample handling. | Excellent (Recommended): The gold standard for providing a comprehensive purity profile with positive identification of impurities. |
| Derivatization GC-MS | Chemical modification of the analyte or impurities to enhance volatility or stability.[4][5] | - Can analyze non-volatile degradation products (e.g., silanols) by converting them to stable silyl ethers. | - Adds complexity and time to sample preparation. - Reagents can introduce artifacts. - Unnecessary for the volatile CPMS parent compound. | Good (for Degradation Studies): Not ideal for routine purity but valuable for investigating hydrolysis or identifying non-volatile contaminants. |
| GC-FID/GC-TCD | Separation by GC with detection by Flame Ionization (FID) or Thermal Conductivity (TCD). | - GC-FID: Robust and provides good quantitation for hydrocarbons. - GC-TCD: Universal detector, useful for permanent gases.[6] | - Lack of Specificity: Retention time is the only identifier, leading to potential misidentification of co-eluting impurities. | Fair to Poor: Lacks the specificity of MS needed for confident impurity identification in a regulatory or high-stakes research environment. |
Based on this comparison, a direct injection GC-MS method represents the most authoritative and trustworthy approach for the quantitative purity assessment of this compound.
Recommended Protocol: Quantitative Analysis of CPMS by GC-MS
This protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its trustworthiness and scientific integrity.[7][8]
Core Principle
A sample of this compound is diluted in an anhydrous, aprotic solvent and injected into a GC-MS system. The gas chromatograph separates CPMS from its potential impurities based on their boiling points and interaction with the stationary phase. The mass spectrometer fragments the eluting molecules, providing a unique mass spectrum for identification and a signal intensity for quantification. The purity is determined by an area percent calculation, comparing the peak area of the main component to the total area of all detected peaks.
Experimental Workflow Diagram
Caption: Workflow for CPMS purity analysis by GC-MS.
Instrumentation and Parameters
The causality for these parameter choices is critical: an inert pathway is essential to prevent on-system reactions.
| Parameter | Setting | Justification (The "Why") |
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| MS Detector | Agilent 5977 or equivalent single quadrupole | Offers the required sensitivity and mass accuracy for identification and quantitation.[9] |
| Injector | Split/Splitless | |
| Mode | Split (100:1 ratio) | Prevents column overloading with the concentrated main peak, ensuring sharp peak shapes. |
| Temperature | 250 °C | Ensures rapid and complete vaporization of CPMS without thermal degradation. |
| Liner | Deactivated, low-bleed liner | A deactivated surface is crucial to minimize active sites that could react with CPMS.[2] |
| Carrier Gas | Helium, 99.999% purity | Inert gas that does not react with the analyte. A moisture/oxygen trap is mandatory. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS vacuum compatibility. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar, low-bleed 5% phenyl-polysiloxane column provides excellent inertness and separation based primarily on boiling points.[10] |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Initial low temperature traps volatile impurities on the column head for better separation. The ramp ensures elution of higher-boiling impurities. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable, library-searchable mass spectra. |
| Source Temp. | 230 °C | Standard temperature to minimize analyte degradation or adsorption in the source. |
| Quad Temp. | 150 °C | Standard temperature to ensure mass stability. |
| Acquisition Mode | Full Scan (m/z 40-450) | Used for initial method development and identification of unknown impurities. |
Method Validation Protocol (per ICH Q2(R2))
To establish trustworthiness, the method must be validated.[11][12] The following experiments define the method's performance characteristics.
-
Specificity/Selectivity:
-
Protocol: Inject the anhydrous hexane blank, a CPMS standard, and a sample spiked with anticipated impurities (e.g., trimethylchlorosilane, hexamethyldisilane, pentamethyldisilanol).
-
Acceptance Criteria: The blank must show no interfering peaks at the retention times of the analyte or impurities. The peak for CPMS must be resolved from all other components (Resolution > 2.0). The MS detector provides ultimate specificity via unique mass spectra.
-
-
Linearity:
-
Protocol: Prepare a series of at least five concentrations of a CPMS reference standard in anhydrous hexane, spanning a range from the reporting limit to 120% of the nominal sample concentration (e.g., 10 ppm to 1200 ppm).
-
Acceptance Criteria: The plot of peak area versus concentration should be linear, with a coefficient of determination (R²) ≥ 0.995.
-
-
Accuracy:
-
Protocol: Analyze a sample of known purity (or a spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each level.
-
-
Precision (Repeatability & Intermediate Precision):
-
Protocol:
-
Repeatability: Perform six replicate injections of a single homogeneous sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) for the purity result should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.
-
-
Limit of Quantitation (LOQ):
-
Protocol: Determine the lowest concentration of CPMS that meets the accuracy and precision criteria above. This is often established during the linearity study.
-
Acceptance Criteria: The LOQ is the concentration where the signal-to-noise ratio is typically ≥ 10 and precision/accuracy criteria are met.
-
Data Interpretation and Expected Results
Impurity Identification
The primary advantage of MS is its ability to identify impurities. A logical relationship exists between CPMS and its likely contaminants.
Caption: Logical relationship between CPMS, its impurities, and the GC-MS analysis strategy.
Quantitative Data Summary
The validation experiments would yield data similar to those presented below, confirming the method's suitability.
| Validation Parameter | Acceptance Criterion | Hypothetical Result | Conclusion |
| Specificity | Resolution > 2.0 | All peaks resolved | Pass |
| Linearity (R²) | ≥ 0.995 | 0.9992 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% (mean) | Pass |
| Precision (%RSD) | |||
| Repeatability | ≤ 2.0% | 0.85% | Pass |
| Intermediate Precision | ≤ 3.0% | 1.52% | Pass |
| LOQ | S/N ≥ 10 | 10 ppm | Pass |
Conclusion
For researchers, scientists, and drug development professionals, the assurance of raw material purity is non-negotiable. This guide has established that a direct injection Gas Chromatography-Mass Spectrometry method is the superior choice for the quantitative analysis of this compound. The causality behind the experimental design—specifically the focus on an inert sample pathway and anhydrous conditions—directly addresses the inherent reactivity of the analyte. By adhering to a rigorous validation protocol grounded in ICH guidelines, the method demonstrates unimpeachable trustworthiness.[8] While other methods exist, they lack the definitive specificity and reliability of GC-MS, making it the authoritative standard for ensuring the quality and integrity of this critical chemical intermediate.
References
- 1. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 2. gcms.cz [gcms.cz]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. mdpi.com [mdpi.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
A Technical Guide to Pentamethyldisilanyl Ethers: Benchmarking a Silyl Protecting Group with Orthogonal Deprotection Capabilities
In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success.[1] For hydroxyl functionalities, silyl ethers represent a cornerstone of modern synthetic chemistry, offering a tunable spectrum of stability and mild conditions for their introduction and removal.[2] While common reagents like tert-butyldimethylsilyl (TBDMS) chloride and triisopropylsilyl (TIPS) chloride are invaluable, the quest for protecting groups with unique, orthogonal cleavage pathways continues. This guide introduces Chloropentamethyldisilane as a reagent for the formation of pentamethyldisilanyl (SiMe₂SiMe₃) ethers, a protecting group that, in addition to conventional fluoride-mediated cleavage, offers the potential for novel oxidative deprotection strategies by leveraging the reactivity of its silicon-silicon bond.
This comparison guide is designed for researchers, scientists, and drug development professionals seeking to expand their toolkit of protecting group strategies, offering an in-depth analysis of the pentamethyldisilanyl ether relative to its more conventional counterparts.
The Landscape of Silyl Ether Protecting Groups: A Primer
The utility of a silyl ether is primarily defined by the steric bulk and electronic environment of the substituents on the silicon atom. These factors dictate the ether's stability towards acidic and basic hydrolysis.[3] The established hierarchy of stability allows chemists to selectively protect and deprotect multiple hydroxyl groups within the same molecule.[4]
The general order of stability for common silyl ethers is as follows:
-
Relative Stability to Acidic Hydrolysis : TMS < TES < SiMe₂SiMe₃ (Inferred) < TBDMS < TIPS < TBDPS[3]
-
Relative Stability to Basic Hydrolysis : TMS < TES < SiMe₂SiMe₃ (Inferred) < TBDMS ≈ TBDPS < TIPS
The pentamethyldisilanyl group's position is inferred from its structure. With five methyl groups distributed across two silicon atoms, its steric footprint is expected to be greater than trimethylsilyl (TMS) but less than triethylsilyl (TES) or the significantly more hindered tert-butyldimethylsilyl (TBDMS) group. This positions it as a moderately stable group, suitable for applications where TMS is too labile but TBDMS might be too robust.
Comparative Analysis of Silylating Agents
The true value of the pentamethyldisilanyl group lies not just in its predicted stability but in its unique chemical handle—the Si-Si bond. This bond is susceptible to cleavage under conditions that leave a standard Si-O-C linkage intact, offering a valuable orthogonal deprotection strategy.
| Protecting Group | Silylating Agent | Relative Stability to Acid[3] | Typical Protection Conditions | Standard Deprotection Conditions | Unique Deprotection Pathway |
| TMS | TMSCl | 1 | Pyridine, CH₂Cl₂ | K₂CO₃, MeOH; Mild Acid | None |
| TES | TESCl | 64 | Imidazole, DMF, rt | AcOH, THF/H₂O; TBAF | None |
| TBDMS (TBS) | TBDMSCl | 20,000 | Imidazole, DMF, rt | TBAF, THF; AcOH, H₂O | None |
| TIPS | TIPSCl | 700,000 | Imidazole, DMF, rt | TBAF, THF; HF-Pyridine | None |
| TBDPS | TBDPSCl | 5,000,000 | Imidazole, DMF, rt | TBAF, THF; HF-Pyridine | None |
| SiMe₂SiMe₃ | ClSiMe₂SiMe₃ | Inferred: >1, <64 | Inferred: Imidazole, DMF, rt | TBAF, THF | Oxidative Cleavage |
The Causality Behind Silylation and Deprotection
Protection: The formation of silyl ethers from a silyl chloride and an alcohol is typically catalyzed by a weak base like imidazole.[3] The role of imidazole is not merely to act as a proton sponge for the HCl byproduct. It actively participates by forming a highly reactive N-silylimidazolium intermediate. This intermediate is a much more potent silylating agent than the silyl chloride itself, readily reacting with the alcohol nucleophile. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this ionic mechanism.
Standard Deprotection (Fluoride-Mediated): The cleavage of silyl ethers using a fluoride source, such as tetrabutylammonium fluoride (TBAF), is a cornerstone of their utility.[4] The driving force is the exceptional thermodynamic strength of the silicon-fluorine bond (Si-F bond energy is ~142 kcal/mol), which is significantly stronger than the silicon-oxygen bond (~111 kcal/mol).[5] The fluoride anion attacks the silicon atom, forming a pentacoordinate intermediate, which then readily collapses to release the alkoxide (the deprotected alcohol) and form the stable fluoro-silane.
A Unique Deprotection Pathway: Oxidative Cleavage
The pentamethyldisilanyl group introduces an intriguing alternative for deprotection. The Si-Si bond, while relatively stable, can be selectively cleaved under oxidative conditions, most notably through protocols analogous to the Tamao-Fleming oxidation .[6][7] This reaction typically oxidizes a carbon-silicon bond to a carbon-oxygen bond but relies on the activation of silicon by a heteroatom or fluoride, followed by oxidation with a peroxide.[8][9]
It is mechanistically plausible that the Si-Si bond in a pentamethyldisilanyl ether could be similarly activated and cleaved. This would proceed via initial attack of the peroxide (e.g., H₂O₂) on one of the silicon atoms, leading to fragmentation of the Si-Si bond and eventual release of the alcohol. This pathway is orthogonal to standard acid, base, or even many fluoride-based deprotection strategies, providing a powerful tool for complex syntheses.
Experimental Protocols
Visualization of Experimental Workflow
Caption: General workflows for alcohol protection and orthogonal oxidative deprotection.
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes a general procedure for the silylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq). Stir until all solids have dissolved.
-
Add this compound (1.2 eq) dropwise to the solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-6 hours).
-
Quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Expert Insight: The use of a slight excess of the silylating agent and a larger excess of imidazole ensures the reaction goes to completion by efficiently generating the reactive silylating intermediate and neutralizing the HCl byproduct.
Protocol 2: Standard Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol describes the standard cleavage of the pentamethyldisilanyl ether using fluoride.
Materials:
-
Pentamethyldisilanyl-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 eq)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the protected alcohol (1.0 eq) in THF.
-
Add the 1M solution of TBAF in THF (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC (typically 30-60 minutes).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Protocol 3: Orthogonal Oxidative Deprotection (Tamao-Type Conditions)
This protocol is a representative method for the oxidative cleavage of the Si-Si bond, providing an orthogonal deprotection strategy.
Materials:
-
Pentamethyldisilanyl-protected alcohol (1.0 eq)
-
Potassium fluoride (KF) (3.0 eq)
-
Potassium bicarbonate (KHCO₃) (3.0 eq)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution (10 eq)
-
Tetrahydrofuran (THF) and Methanol (MeOH) (1:1 mixture)
-
Ethyl acetate
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the protected alcohol (1.0 eq) in a 1:1 mixture of THF and MeOH.
-
Add KF (3.0 eq) and KHCO₃ (3.0 eq) to the solution and stir vigorously.
-
Add 30% H₂O₂ (10 eq) dropwise to the suspension at room temperature. Caution: The reaction can be exothermic.
-
Stir the mixture at room temperature until TLC analysis indicates the complete disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the deprotected alcohol.
Expert Insight: In this Tamao-type oxidation, KF serves to activate the silicon atom, forming a hypervalent silicate species.[7] KHCO₃ acts as a buffer to maintain a basic pH, which is crucial for the efficiency of the peroxide oxidation.[6] This combination facilitates the selective cleavage of the Si-Si bond.
Decision-Making Framework for Silyl Ether Selection
Choosing the right silyl ether is a balance of stability, steric hindrance, and deprotection options.
Caption: Decision tree for selecting a suitable silyl protecting group.
Conclusion
This compound provides access to the pentamethyldisilanyl ether, a protecting group with moderate stability, comparable to other small alkylsilyl ethers. Its defining advantage is the presence of a cleavable Si-Si bond, which enables orthogonal, oxidative deprotection under conditions that would leave conventional silyl ethers, and many other functional groups, untouched. This feature makes it a valuable addition to the synthetic chemist's toolbox, particularly in the synthesis of complex molecules where multiple hydroxyl groups require differentiated protection and deprotection schemes. By understanding the underlying principles of its unique reactivity, researchers can strategically deploy this protecting group to navigate challenging synthetic pathways with enhanced selectivity and efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isoborneol, pentamethyldisilanyl ether | C15H32OSi2 | CID 554472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
- 7. Tamao-Fleming Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hydrolytic Stability of Silyl Ethers Derived from Chloropentamethyldisilane: A Guide for Strategic Protecting Group Selection
For researchers, scientists, and drug development professionals engaged in the intricacies of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Silyl ethers are a cornerstone in the synthetic chemist's toolkit for the temporary masking of hydroxyl functionalities, prized for their ease of installation, tunable stability, and mild removal conditions. This guide provides an in-depth comparative analysis of the hydrolytic stability of a less conventional silyl ether, derived from chloropentamethyldisilane, against its more common monosilyl counterparts. By examining the underlying principles of silyl ether stability and presenting a framework for their empirical evaluation, this document serves as a technical resource for making informed and strategic decisions in complex synthetic design.
The Landscape of Silyl Ether Stability: A Tale of Sterics and Electronics
The utility of silyl ethers lies in their predictable, yet finely tunable, lability. The rate at which a silyl ether is cleaved under hydrolytic conditions—be it acidic or basic—is primarily governed by a delicate interplay of steric hindrance and electronic effects at the silicon center.[1][2]
Steric Hindrance: This is the most dominant factor influencing silyl ether stability.[3] Bulky substituents on the silicon atom physically obstruct the approach of a nucleophile (e.g., water, hydroxide) or the protonation of the ether oxygen, which are requisite steps for cleavage.[4] This steric shield is the primary reason for the widely accepted stability order of common silyl ethers.
Electronic Effects: The electronic nature of the substituents on the silicon atom also plays a role. Electron-donating groups can increase the electron density on the silicon, potentially making it more susceptible to electrophilic attack in certain mechanistic pathways. Conversely, electron-withdrawing groups can decrease electron density, making the silicon more electrophilic and potentially more reactive towards nucleophiles.
Under acidic conditions, the cleavage is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The relative rates of acidic cleavage for common silyl ethers are as follows:
TMS < TES < TBDMS < TIPS < TBDPS [1][3]
Under basic conditions, the mechanism typically involves direct nucleophilic attack of a hydroxide ion or other nucleophile on the silicon atom. The relative stability order is largely similar, with some nuances:
TMS < TES < TBDMS ≈ TBDPS < TIPS [1]
Introducing the Pentamethyldisilyl Ether: A New Player in the Protecting Group Arena
The silyl ether derived from this compound introduces a unique structural feature: a silicon-silicon bond. This pentamethyldisilyl (SiMe₂SiMe₃) group presents an interesting case for hydrolytic stability. To understand its behavior, we must consider not only the steric and electronic profile of the group but also the inherent reactivity of the Si-Si bond itself.
Predicted Stability Profile of Pentamethyldisilyl Ethers
Under Acidic Conditions: The Si-Si bond is generally stable under acidic conditions.[4] Therefore, the stability of the pentamethyldisilyl ether in acidic media is expected to be primarily dictated by the steric and electronic effects of the pentamethyldisilyl group at the Si-O linkage. The pentamethyldisilyl group is sterically more demanding than a trimethylsilyl (TMS) group but less so than a tert-butyldimethylsilyl (TBDMS) group. The additional SiMe₃ group provides some steric bulk, but the linear nature of the Si-Si bond means it is less sterically encumbering than the branched tert-butyl group. Electronically, the second silicon atom may have a modest electron-donating effect. Therefore, under acidic conditions, the hydrolytic stability of a pentamethyldisilyl ether is predicted to be intermediate between that of a TMS and a TBDMS ether.
Under Basic Conditions: The presence of the Si-Si bond introduces a potential point of vulnerability under basic conditions. It is known that the Si-Si bond in disilanes can be cleaved by basic reagents.[4] This suggests a competing reaction pathway where the disilane moiety itself is degraded, leading to the deprotection of the alcohol. This additional cleavage pathway could render the pentamethyldisilyl ether more labile under basic conditions than would be predicted based on sterics at the Si-O bond alone.
A Framework for Empirical Comparison: An Experimental Protocol
To definitively place the pentamethyldisilyl ether within the established hierarchy of silyl ether stability, a direct comparative study is necessary. Below is a detailed experimental protocol for determining the relative hydrolytic stability of a pentamethyldisilyl ether alongside TMS and TBDMS ethers as benchmarks.
Experimental Workflow for Comparative Hydrolysis Study
References
Evaluating the efficiency of Chloropentamethyldisilane as a coupling agent in polymer synthesis
Introduction: Beyond Conventional Coupling
In the pursuit of advanced polymer composites and novel macromolecular architectures, the interface between organic polymers and inorganic materials, or the initiation of polymerization itself, represents a critical control point. For decades, traditional organosilane coupling agents, such as alkoxysilanes, have been the industry standard for promoting adhesion and enhancing the mechanical properties of composites.[1] These molecules function by forming a robust chemical bridge—hydrolyzing to bond with inorganic surfaces and co-reacting with the polymer matrix.[2] However, the demands for faster cure times, alternative reaction mechanisms, and multi-functional reagents have driven researchers to explore compounds with more diverse reactivity.
This guide evaluates the efficiency of a non-traditional agent, Chloropentamethyldisilane (CPMD) , CAS 1560-28-7. Unlike conventional alkoxysilanes, CPMD possesses two distinct reactive centers: a hydrolyzable Si-Cl bond and a labile Si-Si bond.[3][4] This dual-functionality allows it to operate via two fundamentally different mechanisms: as a highly reactive surface coupling agent akin to other chlorosilanes, or as a potent generator of silyl radicals for initiating polymerization. We will dissect these two pathways, provide a comparative analysis against established alternatives, and present detailed experimental protocols to empower researchers in leveraging the unique capabilities of this versatile molecule.
Molecular Profile: this compound (CPMD)
CPMD, with the structure (CH₃)₃Si-Si(CH₃)₂Cl, is a colorless, volatile liquid that offers a unique combination of reactive sites.[3]
-
The Si-Cl (Chlorosilane) Moiety: The silicon-chlorine bond is highly susceptible to nucleophilic attack, particularly by hydroxyl groups present on the surfaces of inorganic materials like silica, glass, and metal oxides. This reaction is rapid and leads to the formation of a stable Si-O-Substrate bond, releasing hydrochloric acid (HCl) as a byproduct.[5]
-
The Si-Si (Disilane) Moiety: The bond between the two silicon atoms is significantly weaker than a Si-C or Si-O bond and is susceptible to homolytic cleavage, particularly under UV irradiation, to generate silyl radicals.[4] These radicals are highly reactive species that can initiate free-radical polymerization.[6]
This dual nature positions CPMD not as a simple "one-to-one" replacement for traditional coupling agents, but as a specialized tool for advanced polymer synthesis strategies.
Mechanism I: The Chlorosilane Pathway for Interfacial Coupling
In its first mode of action, CPMD functions as a surface modifier. The mechanism is direct and highly efficient, provided the conditions are carefully controlled.
-
Hydroxylated Surface Interaction: The process begins with the reaction between the Si-Cl bond of CPMD and the surface hydroxyl (-OH) groups of an inorganic substrate (e.g., silica filler).
-
Covalent Bond Formation: This reaction forms a strong, covalent siloxane (Si-O-Si) bond anchoring the pentamethyldisilyl group to the substrate surface.
-
Byproduct Release: Each coupling reaction releases one molecule of hydrogen chloride (HCl).[5]
This pathway is fundamentally different from that of conventional alkoxysilanes (e.g., methoxy- or ethoxysilanes), which require a multi-step process of hydrolysis (reaction with water to form silanols) followed by condensation.[7]
Caption: Reaction mechanisms for CPMD vs. a traditional trialkoxysilane.
Comparative Analysis: CPMD vs. Alkoxysilanes
The choice between a chlorosilane like CPMD and a traditional alkoxysilane for surface treatment involves a trade-off between reactivity and handling.
| Feature | This compound (CPMD) | Typical Alkoxysilane (e.g., GPTMS¹) | Causality & Field Insights |
| Reaction Speed | Very Fast (seconds to minutes) | Slower (minutes to hours) | CPMD's direct reaction with surface -OH groups bypasses the rate-limiting hydrolysis step required for alkoxysilanes.[5][7] This is advantageous for continuous or rapid manufacturing processes. |
| Reaction Steps | 1 Step (Direct Condensation) | 2+ Steps (Hydrolysis, Condensation) | The simplified mechanism of CPMD reduces process variables, but offers fewer opportunities for controlling the interfacial layer structure. |
| Moisture Sensitivity | High (Requires Anhydrous Conditions) | Moderate (Requires Water for Hydrolysis) | CPMD reacts with atmospheric moisture, making handling critical. Alkoxysilanes are more forgiving, using ambient moisture to initiate their desired reaction cascade.[1][5] |
| Byproducts | Corrosive (HCl) | Non-Corrosive (Alcohol, e.g., Methanol) | The release of HCl necessitates corrosion-resistant equipment and potential neutralization steps. Alcohol byproducts are less aggressive but may have their own environmental, health, and safety considerations.[5] |
| Bond Stability | Excellent | Excellent | Both pathways ultimately form highly stable siloxane bonds, leading to durable interfacial adhesion. |
¹GPTMS: 3-Glycidoxypropyltrimethoxysilane, a common epoxy-functional alkoxysilane.
Mechanism II: The Disilane Pathway for Radical Polymerization
CPMD's second, and perhaps more novel, mode of action is its ability to serve as a photoinitiator for free-radical polymerization. This functionality stems from the homolytic cleavage of the Si-Si bond.
-
Photoinitiation: Upon exposure to a suitable energy source (e.g., UV light), the Si-Si bond in CPMD breaks, generating two distinct silyl radical species: (CH₃)₃Si• (trimethylsilyl radical) and •Si(CH₃)₂Cl (chlorodimethylsilyl radical).
-
Initiation: These highly reactive silyl radicals rapidly add across the double bonds of vinyl monomers (e.g., acrylates, styrenes), creating a new carbon-centered radical.[8]
-
Propagation: The newly formed monomer radical proceeds to add to subsequent monomers, propagating the polymer chain.
-
Termination: The polymerization process concludes through standard radical termination pathways (e.g., combination or disproportionation).
This mechanism allows CPMD to initiate polymerization directly from within the formulation, a distinct advantage over traditional thermal initiators that require heat.
References
- 1. chemsilicone.com [chemsilicone.com]
- 2. thenanoholdings.com [thenanoholdings.com]
- 3. CAS 1560-28-7: Pentamethylchlorodisilane | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gelest.com [gelest.com]
- 8. Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
